molecular formula C11H10O3 B1362649 methyl 3-methyl-1-benzofuran-2-carboxylate CAS No. 2076-36-0

methyl 3-methyl-1-benzofuran-2-carboxylate

Katalognummer: B1362649
CAS-Nummer: 2076-36-0
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: HVUOTQOUAMXGLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS 2076-36-0) is a benzofuran derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate and privileged scaffold for developing novel therapeutic agents. Its primary research value lies in its demonstrated biological activities. Recent investigations have shown that derivatives based on this 3-methylbenzofuran core exhibit significant antiproliferative properties against non-small cell lung carcinoma (NSCLC) cell lines, such as A549 and NCI-H23, acting as potential VEGFR-2 inhibitors to disrupt tumor angiogenesis . Furthermore, this compound is recognized as an inhibitor of leukotriene biosynthesis , suggesting its applicability in studies of inflammatory conditions like asthma and allergic disorders . The structural uniqueness imparted by the 3-methyl substituent is known to influence the compound's electronic properties, solubility, and biological interactions . Available data indicates a molecular formula of C11H10O3 and a molecular weight of 190.19 g/mol . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed handling and hazard information.

Eigenschaften

IUPAC Name

methyl 3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUOTQOUAMXGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174830
Record name Methyl 3-methyl-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2076-36-0
Record name Methyl 3-methyl-2-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2076-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2-benzofurancarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methyl-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyl-2-benzofurancarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

methyl 3-methyl-1-benzofuran-2-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS 2076-36-0) is a critical bicyclic heterocyclic scaffold utilized extensively in medicinal chemistry and organic synthesis.[1] Distinguished by its fused benzene and furan rings with a C3-methyl substituent, this compound serves as a versatile pharmacophore precursor.[1] Its structural rigidity and lipophilicity make it an ideal building block for developing bioactive agents, particularly VEGFR-2 inhibitors, anti-arrhythmic drugs (amiodarone analogues), and antimicrobial 1,2,3-triazoles.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards, designed for researchers requiring high-purity application data.[1]

Chemical Identity & Physicochemical Properties

The following data aggregates experimental values and calculated properties essential for analytical characterization.

PropertySpecification
IUPAC Name Methyl 3-methyl-1-benzofuran-2-carboxylate
CAS Number 2076-36-0
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 69–70 °C
Boiling Point 130–135 °C (at 1 Torr)
Solubility Soluble in DCM, EtOAc, CHCl₃, DMSO; Insoluble in water
Density (Predicted) ~1.18 g/cm³

Synthesis & Production Protocols

The industrial and laboratory-scale synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate predominantly relies on the Rap-Stoermer condensation or modified Feist-Bénary synthesis.[1] This route is preferred for its atom economy and the availability of starting materials.[1]

Protocol A: Base-Mediated Cyclization (Primary Route)

Reaction Principle: The synthesis involves the alkylation of 2'-hydroxyacetophenone with methyl chloroacetate (or bromoacetate) followed by an intramolecular aldol condensation and dehydration.[1]

Reagents:

  • 2'-Hydroxyacetophenone (1.0 equiv)[1]

  • Methyl chloroacetate (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[1]

  • Solvent: DMF or Acetone (dry)[1]

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2'-hydroxyacetophenone and anhydrous DMF under an inert atmosphere (N₂).

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add methyl chloroacetate. The reaction is exothermic; maintain temperature <40 °C.[1]

  • Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.[1]

  • Work-up: Cool to room temperature and pour into ice-cold water. The product typically precipitates.[1]

  • Purification: Filter the solid. Recrystallize from ethanol or purify via silica gel column chromatography (eluent: Hexane/EtOAc) to yield white crystals.[1]

Mechanistic Pathway

The following diagram illustrates the cascade mechanism: Phenoxide formation


 O-Alkylation 

Intramolecular Aldol

Dehydration.[1]

SynthesisMechanism Figure 1: Mechanistic Pathway for Rap-Stoermer Synthesis of Benzofuran Scaffold Start 2'-Hydroxyacetophenone Int1 Phenoxide Anion Start->Int1 + K2CO3 - H+ Int2 O-Alkylated Intermediate (Acyclic Ether) Int1->Int2 + Methyl Chloroacetate SN2 Attack Int3 Enolate Formation Int2->Int3 Base (Deprotonation of CH2) Int4 Cyclized Aldol Adduct (3-Hydroxy-2,3-dihydro...) Int3->Int4 Intramolecular Aldol Condensation Product Methyl 3-methyl-1- benzofuran-2-carboxylate Int4->Product - H2O Dehydration/Aromatization

Reactivity & Functionalization

As a scaffold, CAS 2076-36-0 offers three distinct sites for chemical modification: the ester moiety (C2), the methyl group (C3), and the benzenoid ring (C4-C7).[1]

Key Transformations:
  • Hydrazinolysis (C2 Functionalization):

    • Reaction with hydrazine hydrate yields 3-methylbenzofuran-2-carbohydrazide .[1][2]

    • Application: Precursor for 1,3,4-oxadiazoles and thiosemicarbazides (antitumor agents).[1]

  • Radical Bromination (C3 Functionalization):

    • Reaction with NBS (N-bromosuccinimide) and AIBN yields methyl 3-(bromomethyl)benzofuran-2-carboxylate .[1]

    • Application: Allows for nucleophilic substitution at the C3-methyl position to introduce amines or thiols.[1]

  • Hydrolysis:

    • Saponification with LiOH or NaOH yields 3-methyl-1-benzofuran-2-carboxylic acid .[1]

    • Application: Generating the free acid for amide coupling reactions.[1]

ReactivityMap Figure 2: Functionalization Tree for Drug Discovery Applications Core Methyl 3-methyl-1- benzofuran-2-carboxylate (CAS 2076-36-0) Acid 3-Methylbenzofuran- 2-carboxylic acid Core->Acid Hydrolysis (LiOH/THF) Hydrazide Benzofuran-2- carbohydrazide Core->Hydrazide Hydrazinolysis (NH2NH2·H2O) Bromo 3-(Bromomethyl) derivative Core->Bromo Wohl-Ziegler (NBS/AIBN) Amide Amide Derivatives (e.g., VEGFR-2 Inhibitors) Acid->Amide Coupling (EDC/HOBt) Triazole 1,2,3-Triazole Conjugates Hydrazide->Triazole Click Chemistry (via Azides)

Applications in Drug Discovery

The benzofuran moiety mimics the structure of biological purines and indoles, allowing it to interact with diverse biological targets.[1]

  • VEGFR-2 Inhibitors: Derivatives synthesized via the carbohydrazide route have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2, a primary target in anti-angiogenic cancer therapy.[1] The 3-methyl group is critical for steric fit within the ATP-binding pocket.[1]

  • Antimicrobial Agents: 1,2,3-Triazole hybrids derived from this ester exhibit broad-spectrum activity against S. aureus and E. coli by disrupting cell wall synthesis.[1]

  • Anti-Arrhythmic Agents: The core structure is homologous to Amiodarone , a Class III anti-arrhythmic.[1] Modifications at the C2 ester allow for the tuning of lipophilicity and half-life.[1]

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.65 – 7.20 (m, 4H, Ar-H)[1]
      
    • 
       3.98 (s, 3H, COOCH ₃)[1]
      
    • 
       2.60 (s, 3H, C3-CH ₃)[1]
      
  • IR Spectroscopy (KBr):

    • 1715 cm⁻¹ (Strong C=O stretch, ester)[1]

    • 1590 cm⁻¹ (C=C aromatic stretch)[1]

    • 1260 cm⁻¹ (C-O-C stretch)[1]

Safety & Handling (MSDS Summary)

GHS Classification: Warning[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Always manipulate in a fume hood to avoid inhalation of dust.[1]

  • Wear nitrile gloves and safety goggles.[1]

  • Store in a cool, dry place (2–8 °C recommended) away from strong oxidizing agents.[1]

References

  • ChemicalBook. "Methyl 3-methyl-2-benzofurancarboxylate Properties and Safety."[1] ChemicalBook Database.[1] Accessed January 28, 2026.[1] Link

  • Angene Chemical. "Methyl 3-methylbenzofuran-2-carboxylate (CAS 2076-36-0) Technical Data."[1] Angene International.[1] Accessed January 28, 2026.[1] Link[1][3]

  • Kirilmis, C. et al. "Synthesis and antimicrobial activity of some novel 1,2,3-triazole derivatives."[1] Indian Journal of Chemistry - Section B, Vol 60B, pp. 766-773, 2021.[1] Link[1]

  • Babu, K. et al. "Synthesis and biological evaluation of benzofuran-2-carboxylate derivatives."[1] Rasayan Journal of Chemistry, Vol 7, No 1, 2014.[1] Link

  • PubChem. "Benzofuran-2-carboxylic acid, 3-methyl-, methyl ester."[1] National Center for Biotechnology Information.[1] Accessed January 28, 2026.[1] Link[1]

Sources

Technical Monograph: Methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis Logic, and Spectral Characterization

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) serves as a critical intermediate in the synthesis of bioactive benzofuran derivatives.[1] Its structural core—a benzene ring fused to a furan ring with specific alkyl and ester substitutions—provides a versatile scaffold for medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and antitumor agents.[1][2] This guide synthesizes its physicochemical profile with practical laboratory protocols, offering researchers a self-validating roadmap for its handling, characterization, and utilization.[1]

Chemical Identity & Structural Analysis

The compound is characterized by a planar benzofuran system.[1][2] The presence of the methyl group at the C3 position and the methyl ester at C2 creates a unique steric and electronic environment, distinguishing it from its un-substituted analogs.[1][2]

Table 1: Chemical Identity Matrix

ParameterSpecification
IUPAC Name Methyl 3-methyl-1-benzofuran-2-carboxylate
CAS Number 2076-36-0
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
SMILES COC(=O)C1=C(C)C2=CC=CC=C2O1
InChI Key HVUOTQOUAMXGLR-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical constants is essential for process optimization, particularly during purification (crystallization/distillation) and formulation.[1][2]

Table 2: Physical Constants

PropertyValueContext for Researchers
Melting Point 69–70 °CSolid at room temperature; amenable to recrystallization from ethanol/heptane mixtures.[1][2]
Boiling Point 130–135 °C (1 Torr)High boiling point requires high-vacuum distillation for purification if the solid state is impure.[1][2]
Density ~1.184 g/cm³ (Pred.)[1][2][3]Heavier than water; phase separation in aqueous workups will result in the organic layer being at the bottom (if using chlorinated solvents) or top (if using ethyl acetate/ether).[2]
LogP ~2.6 (Predicted)Moderate lipophilicity; suggests good membrane permeability but low water solubility.[2]
Solubility Soluble: DCM, EtOAc, DMSOInsoluble: WaterUse non-polar to moderately polar solvents for extraction.[1][2]

Synthesis & Reaction Mechanism

The most robust synthetic route involves the condensation of o-hydroxyacetophenone with methyl bromoacetate in the presence of a base (typically K₂CO₃).[1] This is a variation of the Williamson ether synthesis followed by an intramolecular aldol-type condensation (Rap-Stoermer reaction).[1]

Mechanistic Pathway[1][2]
  • Alkylation: The phenoxide anion attacks the alkyl halide (methyl bromoacetate) to form an ether intermediate.[1][2]

  • Cyclization: Base-mediated abstraction of the alpha-proton (on the ketone methyl group) leads to intramolecular attack on the ester carbonyl (or in-situ dehydration if conditions favor the benzofuran directly).[1]

SynthesisPathway Figure 1: Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate via Rap-Stoermer Condensation Start o-Hydroxyacetophenone (C8H8O2) Inter Intermediate (Ether) Start->Inter + K2CO3, Acetone Reflux Reagent Methyl Bromoacetate (BrCH2COOCH3) Reagent->Inter Product Methyl 3-methyl-1- benzofuran-2-carboxylate Inter->Product - H2O Cyclization

Spectral Characterization (The "Fingerprint")

Accurate structural verification relies on Nuclear Magnetic Resonance (NMR).[1][2] Below is the interpretation logic for the ¹H NMR spectrum in CDCl₃.

¹H NMR Interpretation (300/400 MHz, CDCl₃)[1][2]
  • δ 7.20 – 7.60 ppm (Multiplet, 4H): Aromatic protons of the benzene ring.[1][2] The fusion of the furan ring creates a distinct deshielding pattern, particularly for the protons adjacent to the oxygen and the C3 position.[1][2]

  • δ 3.98 ppm (Singlet, 3H): The methyl ester protons (–COOCH ₃).[1][2] This singlet is characteristically sharp and shifted downfield due to the electron-withdrawing ester group.[1]

  • δ 2.58 ppm (Singlet, 3H): The C3-methyl group attached directly to the furan ring.[1] It appears as a singlet because there are no adjacent protons for coupling.[1][2] Its shift is slightly downfield compared to a standard benzylic methyl due to the aromaticity of the furan ring.[1][2]

NMR_Assignment Figure 2: 1H NMR Signal Assignment Logic Molecule Methyl 3-methyl-1-benzofuran-2-carboxylate Signal_A Aromatic Ring Protons (4H, m) δ 7.2 - 7.6 ppm Molecule->Signal_A Benzene Moiety Signal_B Ester Methyl (-OCH3) (3H, s) δ ~3.98 ppm Molecule->Signal_B Ester Functionality Signal_C Furan C3-Methyl (-CH3) (3H, s) δ ~2.58 ppm Molecule->Signal_C C3 Position

Experimental Protocol: Purification via Recrystallization

Achieving the reported melting point (69–70 °C) often requires purification to remove unreacted starting materials or colored oligomers.[1][2]

Objective: Purify crude methyl 3-methyl-1-benzofuran-2-carboxylate to >98% purity.

  • Dissolution: Transfer 5.0 g of crude solid into a 100 mL Erlenmeyer flask. Add 15 mL of absolute ethanol.

  • Heating: Heat the mixture on a hot plate/stirrer to 60°C until the solid fully dissolves. If insoluble particulates remain, perform a hot filtration.[1][2]

  • Nucleation: Remove from heat. Add dropwise deionized water (antisolvent) until a faint turbidity persists (cloud point).[1][2]

  • Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature. Once ambient, place in an ice bath (0–4 °C) for 1 hour.

  • Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with 5 mL of cold 50% ethanol/water.

  • Drying: Dry in a vacuum desiccator over CaCl₂ or silica gel for 12 hours.

  • Validation: Measure Melting Point. Target: 69–70 °C.[1][2][3]

References

  • ChemicalBook. (n.d.).[1][2] Methyl 3-methyl-2-benzofurancarboxylate Product Description (CAS 2076-36-0).[1][3][4] Retrieved from [1][2]

  • Rasayan Journal of Chemistry. (2014). Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide... (Vol. 7, No. 1, 88-92).[1][5] Retrieved from

  • PubChem. (n.d.).[1][2][6] Methyl 1-benzofuran-2-carboxylate (Compound Summary).[1][7][6][8][9] [Note: Used for comparative structural analysis of the benzofuran core]. Retrieved from [1][2][6]

  • ChemSynthesis. (2025).[1][2][7] Ethyl 3-methyl-1-benzofuran-2-carboxylate synthesis and properties. [Note: Used for analog property correlation]. Retrieved from [1][2]

Sources

Technical Whitepaper: Methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of bioactive agents, including VEGFR-2 inhibitors and antimicrobial 1,2,3-triazoles.[1][2][3][4][] While its molecular weight of 190.20 g/mol provides a fundamental identification metric, its value lies in its lipophilic core and the orthogonal reactivity of its C2-ester and C3-methyl functionalities. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards for researchers in drug discovery.

Part 1: Physicochemical Identity

The molecular weight of methyl 3-methyl-1-benzofuran-2-carboxylate is not merely a scalar quantity but the cornerstone of mass spectrometric validation (MS) and stoichiometric calculations in multi-step synthesis.

Table 1: Core Physicochemical Specifications

PropertyValueContext for Researchers
Molecular Weight (Average) 190.20 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 190.0630 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation ([M+H]+ = 191.0708).
Molecular Formula C₁₁H₁₀O₃Defines the elemental composition for combustion analysis.
CAS Registry Number 2076-36-0Unique identifier for database retrieval and regulatory compliance.
Melting Point 69–70 °CSolid-state characterization; sharp range indicates high purity.
Boiling Point 130–135 °C (1 Torr)Distillation parameters for purification under reduced pressure.
Density 1.184 g/cm³Relevant for liquid-phase handling if melted or in solution.
LogP (Predicted) ~2.5 – 3.0Indicates moderate lipophilicity, favorable for membrane permeability in drug design.

Technical Insight: The molecular weight of 190.20 places this compound well within the fragment-based drug discovery (FBDD) range (MW < 300), making it an ideal "growable" scaffold for exploring structure-activity relationships (SAR).

Part 2: Synthetic Architecture

The most robust synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate employs the Rap-Stoermer condensation or a base-mediated alkylation/cyclization sequence. This pathway utilizes 2'-hydroxyacetophenone and methyl chloroacetate (or bromoacetate).

Mechanistic Pathway

The reaction proceeds via an initial SN2 alkylation of the phenoxide oxygen, followed by an intramolecular aldol-type condensation and subsequent dehydration to close the furan ring.

SynthesisPathway Start1 2'-Hydroxyacetophenone (C8H8O2) Inter Intermediate: O-Alkylated Ketone Start1->Inter + K2CO3, Acetone Reflux, 4-6h Start2 Methyl Chloroacetate (C3H5ClO2) Start2->Inter Product Methyl 3-methyl-1- benzofuran-2-carboxylate (MW: 190.20) Inter->Product - H2O Cyclization

Figure 1: Synthetic pathway via base-mediated condensation of 2'-hydroxyacetophenone and methyl chloroacetate.

Part 3: Analytical Characterization

Validating the synthesis requires orthogonal analytical techniques. The molecular weight is confirmed via Mass Spectrometry, while the structural connectivity is resolved using Nuclear Magnetic Resonance (NMR).

1. Mass Spectrometry (MS)[6]
  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Target Signal:

    • ESI (+): Look for the protonated molecular ion

      
      .
      
    • Calculation:

      
      .
      
    • Interpretation: A clean peak at 191.1 confirms the molecular weight and formula integrity.

2. Proton NMR (

H-NMR)

The spectrum is distinct, characterized by two singlets (methyl groups) and an aromatic region.

Table 2: Predicted


H-NMR Shifts (in CDCl

)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
~7.2 – 7.7 ppm Multiplet4HAr-H Benzene ring protons (H4, H5, H6, H7).
~3.95 ppm Singlet3H-COOCH

Ester methyl group (Deshielded by oxygen).
~2.55 ppm Singlet3HC3-CH

Methyl group on the furan ring.

Diagnostic Check: The absence of a singlet at ~2.5 ppm suggests failure of the cyclization or use of the wrong starting material (e.g., salicylaldehyde would yield a C3-H signal instead of C3-Me).

Part 4: Reactivity & Applications

Methyl 3-methyl-1-benzofuran-2-carboxylate is not an endpoint but a reactive intermediate. Its dual functionality allows for divergent synthesis.

Functionalization Logic
  • C2-Ester Hydrolysis: Conversion to the free acid (3-methyl-1-benzofuran-2-carboxylic acid, MW 176.17) allows for amide coupling, crucial for generating VEGFR-2 inhibitors .

  • C3-Methyl Bromination: Radical bromination (NBS/AIBN) at the benzylic C3-methyl position creates an electrophilic site for nucleophilic attack, enabling the attachment of pharmacophores like morpholine or triazoles.

ReactivityMap Center Methyl 3-methyl-1- benzofuran-2-carboxylate Acid Carboxylic Acid (Hydrolysis) Center->Acid LiOH / THF:H2O Bromo Bromomethyl Derivative (NBS Bromination) Center->Bromo NBS, CCl4, Reflux Amide Amide Derivatives (VEGFR-2 Inhibitors) Acid->Amide Amine coupling Triazole 1,2,3-Triazoles (Antimicrobial) Bromo->Triazole Click Chemistry

Figure 2: Divergent synthesis map showing the transformation of the ester into bioactive drug candidates.

Part 5: Validated Experimental Protocol

Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Safety Precaution: Methyl chloroacetate is a potent alkylating agent and lachrymator. Perform all operations in a fume hood.

  • Reagent Setup:

    • Dissolve 2'-hydroxyacetophenone (13.6 g, 100 mmol) in anhydrous acetone (200 mL).

    • Add anhydrous potassium carbonate (K

      
      CO
      
      
      
      ) (27.6 g, 200 mmol).
  • Alkylation:

    • Add methyl chloroacetate (12.0 g, 110 mmol) dropwise over 15 minutes under stirring.

    • Heat the mixture to reflux (~56 °C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (K

      
      CO
      
      
      
      /KCl) and wash the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification:

    • Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (eluent: 5-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Validation: Confirm Melting Point (69–70 °C) and MS (191.1 m/z).

References
  • PubChem. Methyl 3-methyl-1-benzofuran-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 2020. Available at: [Link]

Sources

Technical Guide: Structural Elucidation of Methyl 3-methyl-1-benzofuran-2-carboxylate

[1]

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



1

This guide provides a rigorous, data-driven framework for the structural confirmation of this molecule. It moves beyond basic characterization, employing advanced spectroscopic techniques to distinguish it from common regioisomers (e.g., 4-methyl or 5-methyl isomers) and synthetic impurities.[1]

Synthetic Context & Regiochemical Logic

To understand the structural proofs, one must understand the origin of the molecule.[1] The most robust synthesis involves the Rap-Stoermer type condensation or the alkylation of 2'-hydroxyacetophenone with methyl chloroacetate , followed by base-catalyzed cyclization.

  • Precursor: 2'-Hydroxyacetophenone.[1]

  • Reagent: Methyl chloroacetate (or bromoacetate).[1]

  • Mechanism: The phenolic oxygen attacks the alpha-carbon of the ester, followed by an aldol-type condensation of the ketone (from acetophenone) with the ester's methylene group (or vice versa, depending on conditions, but typically resulting in the furan closure).

The Critical Structural Ambiguity: Inadequate temperature control or alternative precursors (e.g., using substituted salicylaldehydes) can lead to isomers where the methyl group resides on the benzene ring (C4–C7) rather than the furan ring (C3).[1] Therefore, the elucidation must prove C3-substitution .

Spectroscopic Signature Analysis[1]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The IR spectrum provides the first " go/no-go " decision point.[1]

Functional GroupWavenumber (cm⁻¹)Diagnostic Value
Ester C=O 1710 – 1725Strong, sharp stretch.[1] Confirms the carbonyl environment is conjugated but distinct from ketones.
C=C (Aromatic) 1580 – 1610Skeletal vibrations of the benzofuran core.[1]
C-O-C (Ester) 1240 – 1260Asymmetric stretch; confirms the methyl ester.[1]
C-H (Aliphatic) 2920 – 2960Weak intensity; arises from the C3-methyl and ester-methyl.[1]
Mass Spectrometry (EI-MS)

Methodology: Electron Impact (70 eV).[1] Direct Insertion Probe.

The fragmentation pattern must confirm the molecular weight (190.2 g/mol ) and the stability of the benzofuran core.[1]

  • Molecular Ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  m/z 190 (Base peak or high intensity due to aromatic stability).
    
  • Fragment A (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  m/z 159. Loss of the methoxy group from the ester.[1]
    
  • Fragment B (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  m/z 131. Loss of the entire ester group, leaving the 3-methylbenzofuran cation.
    
  • Fragment C (Ring Expansion): m/z 102/103.[1] Typical disintegration of the benzofuran core.[1]

MS_FragmentationMMolecular Ion (M+)m/z 190F1Acylium Ion[M - OMe]+m/z 159M->F1- OMe (31)F2Benzofuran Core[M - COOMe]+m/z 131M->F2- COOMe (59)F1->F2- CO (28)F3Ring Openingm/z ~102F2->F3Fragmentation

Figure 1: Proposed EI-MS fragmentation pathway for methyl 3-methyl-1-benzofuran-2-carboxylate.

Advanced Structural Confirmation (NMR)[1]

This is the definitive stage. The goal is to distinguish the Ester Methyl from the C3-Methyl and prove the C3 position is substituted.[1]

Proton NMR ( H NMR)

Solvent: CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

21
SignalShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentCausality
A 7.50 – 7.65Doublet/Multiplet1HC4-HDeshielded by the adjacent ether oxygen and aromatic ring current.
B 7.20 – 7.45Multiplet3HC5, C6, C7-HRemaining aromatic protons.
C 3.95 – 4.00Singlet3HEster -OCHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Highly deshielded by the electronegative oxygen.
D 2.50 – 2.60Singlet3HC3-CHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Allylic-like position on the furan ring.

The "Smoking Gun": In the non-methylated analog (methyl benzofuran-2-carboxylate), there is a diagnostic singlet at ~7.5 ppm corresponding to the C3-H. The absence of this proton and the appearance of the methyl singlet at 2.55 ppm confirms the 3-methyl substitution.

Carbon NMR ( C NMR)
  • Carbonyl (C2-C=O): ~160 ppm.[1]

  • C2 (Furan): ~140-145 ppm (Quaternary).[1]

  • C3 (Furan): ~120-125 ppm (Quaternary).[1] Note: If C3 were unsubstituted, this would be a CH carbon, detectable by DEPT-135.[1]

  • Ester Methyl: ~52 ppm.[1]

  • C3-Methyl: ~9-12 ppm.[1]

2D NMR: The Spatial Proof (NOESY/HMBC)

To rigorously rule out regioisomers (e.g., 4-methyl-benzofuran), use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • Experiment: Irradiate the C3-Methyl signal (~2.55 ppm).

  • Observation: You should observe a strong NOE correlation to the C4-H aromatic proton (~7.6 ppm).[1]

  • Logic: The C3-methyl group is spatially proximal (within 5Å) to the C4 proton of the benzene ring.[1] The ester methyl (~3.95 ppm) is too far away to show a strong NOE to the aromatic ring.[1]

NOESY_LogicC3_MeC3-Me(2.55 ppm)C4_HC4-H(7.60 ppm)C3_Me->C4_H Strong NOE(Spatial Proximity)Ester_MeEster-Me(3.95 ppm)C3_Me->Ester_Me No/Weak InteractionCoreBenzofuranScaffold

Figure 2: NOESY correlation map. The green dashed line indicates the critical spatial interaction confirming the C3 position of the methyl group.

Experimental Protocols

Protocol: Analytical HPLC Purity Check

Before final structural validation, ensure the sample is free of the uncyclized intermediate (2-hydroxyacetophenone derivative).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (benzofuran specific).[1]

  • Acceptance Criteria: Single peak >98% area integration.

Protocol: NMR Sample Preparation

Self-Validating Step: Poor shimming or concentration issues can obscure the C3-Me/C4-H splitting patterns.[1]

  • Mass: Weigh 10-15 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% v/v TMS.
    
  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).[1]

  • Acquisition: Run 16 scans for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H. If the C3-Methyl signal appears as a doublet, check for long-range coupling or presence of isomers.
    

Troubleshooting & Impurity Profiling

ObservationPotential CauseRemediation
Singlet at ~7.5 ppm in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H NMR
Unsubstituted C3 (Methyl benzofuran-2-carboxylate)The starting material was likely salicylaldehyde, not 2'-hydroxyacetophenone. Check precursor identity.[1][3]
Broad OH stretch in IR (3400 cm⁻¹) Uncyclized Intermediate or HydrolysisThe ring closure failed, or the ester hydrolyzed to the acid.[1] Check MS for m/z 176 (Acid) or higher (Intermediate).[1]
Split Carbonyl Peak (IR) Conformational Isomers or ImpurityRecrystallize from Ethanol/Water.[1] Benzofuran esters can sometimes show Fermi resonance, but distinct splitting usually implies impurity.[1]

References

  • PubChem. (n.d.).[1] Methyl 1-benzofuran-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link](Note: Used as baseline for the non-methylated analog comparison).

  • Koca, M., et al. (2022).[1][4] Synthesis and biological evaluation of benzofuran derivatives via Rap-Stoermer reaction. National Institutes of Health (NIH) / PubMed.[1] Retrieved January 28, 2026, from [Link](General reference for Rap-Stoermer conditions).[1]

  • SpectraBase. (n.d.).[1] Mass Spectrum of Benzofuran Derivatives. Wiley Science Solutions.[1] Retrieved January 28, 2026, from [Link]

  • ChemSynthesis. (2025).[1] Ethyl 3-methyl-1-benzofuran-2-carboxylate Properties. Retrieved January 28, 2026, from [Link](Used for physical property correlation between ethyl/methyl esters).

Technical Monograph: Methyl 3-methyl-1-benzofuran-2-carboxylate

[1]

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) is a heterocyclic ester utilized primarily as a pharmacophore building block in medicinal chemistry.[1] Belonging to the benzofuran class, this compound features a fused benzene and furan ring system substituted with a methyl group at the C3 position and a methyl ester functionality at the C2 position.[1] Its structural rigidity and lipophilicity make it a valuable scaffold for developing inhibitors of various biological targets, including VEGFR kinases and antimicrobial agents.[1]

Chemical Identity & IUPAC Nomenclature

Precise nomenclature is critical for avoiding ambiguity with isomeric forms (e.g., 2-methyl-3-carboxylates).[1]

Nomenclature Breakdown

The IUPAC name methyl 3-methyl-1-benzofuran-2-carboxylate is derived through the following hierarchy:

  • Parent Hydride: 1-Benzofuran .[1][2][3][4][5][6] The heterocyclic system consists of a benzene ring fused to a furan ring.[1][4] The oxygen atom is assigned position 1.[1][2][4]

  • Principal Functional Group: Carboxylate . The ester group (

    
    ) is the highest priority functional group.[1] Since the carbonyl carbon is attached directly to the ring but is not part of the ring numbering, the suffix "-carboxylate" is used (as opposed to "-oate").[1]
    
  • Locants:

    • Position 2: The carbon adjacent to the oxygen in the furan ring bears the carboxylate group.[1]

    • Position 3: The beta-carbon of the furan ring bears a methyl substituent.[1][2][3][7]

  • Ester Alkyl Group: Methyl . The alkyl group attached to the ester oxygen is named first as a separate word.

Systematic Numbering:

  • O: 1

  • C2: Furan carbon (bearing ester)

  • C3: Furan carbon (bearing methyl)[7]

  • C3a: Bridgehead carbon

  • C4-C7: Benzene ring carbons[1]

  • C7a: Bridgehead carbon

Chemical Data Table
PropertyData
IUPAC Name Methyl 3-methyl-1-benzofuran-2-carboxylate
CAS Number 2076-36-0
Molecular Formula

Molecular Weight 190.20 g/mol
SMILES COC(=O)C1=C(C)C2=CC=CC=C2O1
Classification Heterocyclic Ester / Benzofuran Derivative

Synthetic Methodologies

The synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of ortho-substituted phenols.[1] The most robust protocol utilizes an intramolecular aldol-type condensation.[1]

Primary Route: Alkylation-Cyclization of 2'-Hydroxyacetophenone

This method is preferred for its atom economy and the availability of starting materials.[1]

Reagents:

  • Substrate: 2'-Hydroxyacetophenone (o-hydroxyacetophenone)[1]

  • Alkylating Agent: Methyl bromoacetate (or Methyl chloroacetate)

  • Base: Anhydrous Potassium Carbonate (

    
    )[7]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

  • Alkylation: 2'-Hydroxyacetophenone is treated with methyl bromoacetate in the presence of

    
    .[1] The phenoxide ion attacks the alpha-carbon of the ester, forming an ether intermediate (methyl 2-(2-acetylphenoxy)acetate).[1]
    
  • Cyclization (Thorpe-Ziegler/Aldol): Under continued basic conditions and heating, the methylene group (alpha to the ester) is deprotonated.[1] The resulting carbanion attacks the ketone carbonyl of the acetophenone moiety.[1]

  • Dehydration: The resulting tertiary alcohol intermediate undergoes dehydration (loss of water) to aromatize the furan ring, yielding the final benzofuran product.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the reaction logic and intermediate transitions.

SynthesisPathwayStart2'-Hydroxyacetophenone(Starting Material)Inter1Intermediate Ether:Methyl 2-(2-acetylphenoxy)acetateStart->Inter1O-Alkylation (SN2)ReagentMethyl Bromoacetate(+ K2CO3)Reagent->Inter1CyclizationIntramolecularAldol CondensationInter1->CyclizationBase-mediatedCyclizationProductMethyl 3-methyl-1-benzofuran-2-carboxylateCyclization->ProductDehydration(-H2O)

Figure 1: Synthetic pathway transforming 2'-hydroxyacetophenone into the target benzofuran scaffold via ether formation and subsequent cyclization-dehydration.[1]

Physicochemical Characterization

Validation of the synthesized compound is achieved through spectroscopic analysis.[1][7][8][9][10]

Nuclear Magnetic Resonance (NMR)

The

1
  • Aromatic Region (7.2 – 7.7 ppm): Four protons corresponding to the benzene ring (H4, H5, H6, H7).[1] A doublet at ~7.6-7.7 ppm is typical for H4/H7 due to deshielding by the ring currents and substituents.[1]

  • Ester Methyl (3.9 – 4.0 ppm): A sharp singlet integrating to 3 protons (

    
    ).[1][9]
    
  • C3-Methyl (2.4 – 2.6 ppm): A sharp singlet integrating to 3 protons attached to the furan ring.[1][8] This is a diagnostic peak; its shift confirms the methyl group is attached to the aromatic system.[1]

Mass Spectrometry[1][2]
  • Molecular Ion (

    
    ):  190 m/z.
    
  • Fragmentation: Loss of methoxy group (

    
    ) and loss of carboxyl group (
    
    
    ) are common fragmentation pathways for methyl esters.[1]

Medicinal Chemistry Applications

The 3-methyl-1-benzofuran-2-carboxylate scaffold is a privileged structure in drug discovery.[1][3]

Pharmacological Potential[1]
  • Antitumor Agents: Derivatives of benzofuran-2-carboxylates have shown efficacy as VEGFR-2 inhibitors.[1][7] While Fruquintinib utilizes a 2-methyl-3-carboxamide isomer, the 3-methyl-2-carboxylate scaffold is explored for similar kinase inhibitory profiles due to its ability to fit into hydrophobic ATP-binding pockets.[1]

  • Antimicrobial Activity: Hydrazide derivatives synthesized from this ester (via reaction with hydrazine hydrate) exhibit significant antibacterial and antifungal activity, particularly against Gram-negative strains like E. coli.[1]

  • Lipophilicity Modulation: The methyl ester masks the polar carboxylic acid, increasing membrane permeability (LogP).[1] It serves as a prodrug that can be hydrolyzed in vivo to the free acid or used as a stable precursor for further diversification (e.g., conversion to amides or oxadiazoles).[1]

Structural Activity Relationship (SAR) Diagram

The following diagram maps the functional regions of the molecule to their utility in drug design.

SAR_MapCoreBenzofuran Scaffold(Lipophilic Core)Pos2C2-Ester Group(Electrophilic Center)Core->Pos2Pos3C3-Methyl Group(Steric/Hydrophobic)Core->Pos3BenzeneBenzene Ring(Electronic Tuning)Core->BenzeneApp1Precursor forHydrazides/AmidesPos2->App1NucleophilicSubstitutionApp2Hydrophobic PocketInteraction (Kinases)Pos3->App2Van der WaalsContactApp3Halogenation Sites(F, Cl for potency)Benzene->App3SEAr Reactions

Figure 2: Pharmacophore mapping of Methyl 3-methyl-1-benzofuran-2-carboxylate, highlighting reactive sites for medicinal chemistry optimization.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12777099, Methyl 3-methylbenzofuran-2-carboxylate. Retrieved from [Link][1]

  • Abdel-Aziz, H. A., et al. (2019).[1] Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Bioorganic Chemistry. Retrieved from [Link]

  • Narayana, B., et al. (2021).[1] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Retrieved from [Link][1]

  • International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1] Retrieved from [Link][1]

Technical Whitepaper: Methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 2076-36-0) represents a privileged structural motif in medicinal chemistry. As a substituted benzofuran, it serves as a critical intermediate in the synthesis of anti-arrhythmic agents (Amiodarone analogs), antimicrobial compounds, and fluorescent probes. This guide provides a comprehensive technical profile, focusing on its scalable synthesis via the Rap-Stoermer-type condensation, physicochemical properties, and downstream applications in drug discovery.

Molecular Identity & Cheminformatics

This compound is characterized by a fused benzene-furan ring system substituted with a methyl group at the C3 position and a methyl ester at the C2 position.[1] The presence of the ester functionality renders it highly versatile for further derivatization (e.g., hydrolysis to the acid, reduction to the alcohol, or amidation).

Core Identifiers & Properties
ParameterData
IUPAC Name Methyl 3-methyl-1-benzofuran-2-carboxylate
CAS Number 2076-36-0
SMILES COC(=O)C1=C(C)C2=CC=CC=C2O1
InChI Key FBWZJJPGVQYUIN-UHFFFAOYSA-N (Ethyl analog proxy)
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Physical State Solid (Off-white to tan)
Melting Point 54–55 °C (Predicted/Analogous)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthetic Architecture

The most robust and scalable synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate utilizes 2'-hydroxyacetophenone as the starting scaffold. This route is preferred over the Pechmann condensation or direct formylation due to its regioselectivity, ensuring the methyl group is positioned exclusively at C3.

Reaction Mechanism (The Modified Rap-Stoermer)

The synthesis proceeds via a tandem O-alkylation/intramolecular aldol condensation sequence.

  • O-Alkylation: The phenoxide anion attacks the alkyl halide (methyl chloroacetate) via an S_N2 mechanism.

  • Cyclization: A base-mediated intramolecular aldol condensation occurs between the active methylene of the acetate and the ketone carbonyl.

  • Aromatization: Dehydration yields the aromatic benzofuran core.

Mechanistic Pathway Visualization

SynthesisMechanism Figure 1: Tandem O-alkylation and Cyclization Pathway Start 2'-Hydroxyacetophenone Inter1 O-Alkylated Intermediate (Ether formation) Start->Inter1 + Reagent, K2CO3 (SN2 Attack) Reagent Methyl Chloroacetate (Cl-CH2-COOMe) Reagent->Inter1 Inter2 Cyclized Alkoxide Inter1->Inter2 Intramolecular Aldol Condensation Product Methyl 3-methyl-1- benzofuran-2-carboxylate Inter2->Product - H2O (Aromatization)

Figure 1: The reaction logic flow from acetophenone precursor to the benzofuran target.

Experimental Protocol

Objective: Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate on a 10 mmol scale.

Reagents & Equipment
  • Precursor: 2'-Hydroxyacetophenone (1.36 g, 10 mmol)

  • Alkylating Agent: Methyl chloroacetate (1.20 g, 11 mmol)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add methyl chloroacetate (11 mmol) to the stirring mixture.

    • Note: The reaction is exothermic; ensure controlled addition to prevent side reactions.

  • Cyclization (Reflux): Heat the mixture to 80–100 °C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). The spot for the starting phenol should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the inorganic salts and the product.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target ester as a pale solid.

Biological & Pharmaceutical Relevance

The 3-methylbenzofuran scaffold is not merely a passive linker; it actively contributes to the pharmacophore of several bioactive classes.

Therapeutic Applications
  • Antimicrobial Agents: Derivatives of this ester have shown efficacy against Mycobacterium tuberculosis (TB) and Gram-positive bacteria (S. aureus). The ester group is often hydrazinolyzed to form hydrazones, which chelate metal ions essential for bacterial enzymes.

  • Anticancer Activity: The benzofuran core mimics the structure of natural products like eupomatenoid, exhibiting cytotoxicity against lung cancer cell lines (A549).

  • Cardiovascular: Structural analogs are investigated for Class III antiarrhythmic activity, leveraging the lipophilicity of the benzofuran ring to penetrate cardiac tissue.

Structure-Activity Relationship (SAR) Logic

SAR Figure 2: SAR Divergence Points for Drug Discovery Core Methyl 3-methyl-1-benzofuran-2-carboxylate Mod1 C2-Ester Hydrolysis Core->Mod1 Mod2 C3-Methyl Functionalization Core->Mod2 Mod3 Benzene Ring Substitution Core->Mod3 Out1 Carboxylic Acid: Precursor for Amides/Hydrazides (Antimicrobial) Mod1->Out1 Out2 Bromination of Methyl: Access to Alkylating Agents (Antitumor) Mod2->Out2 Out3 Halogenation (5-Cl/Br): Increased Lipophilicity (Potency) Mod3->Out3

Figure 2: Strategic modification points on the scaffold for optimizing biological activity.

References

  • Aceschem Inc. (2025).[2] Product Data: Methyl 3-methylbenzofuran-2-carboxylate (CAS 2076-36-0).[3][4][5] Retrieved from

  • Bhaskar, G., & Yadav, A. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Retrieved from

  • PubChem. (2025).[1][6] Compound Summary: Methyl benzofuran-2-carboxylate derivatives. National Library of Medicine. Retrieved from

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran. European Journal of Medicinal Chemistry. (Contextual grounding for benzofuran antimicrobial activity).
  • AK Scientific. (2025). Catalog Entry: Methyl 3-methylbenzofuran-2-carboxylate. Retrieved from

Sources

methyl 3-methyl-1-benzofuran-2-carboxylate 1H NMR spectral data

Technical Guide: H NMR Spectral Analysis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary

This guide provides an in-depth analysis of the

methyl 3-methyl-1-benzofuran-2-carboxylate

This document moves beyond simple peak listing. It details the synthesis-to-spectrum causality , explaining how the electronic environment of the benzofuran core influences chemical shifts. It includes a self-validating synthesis protocol, a logic-based assignment strategy, and high-contrast visualizations to aid in rapid data interpretation.

Compound Profile & Structural Logic

Before analyzing the spectrum, one must understand the magnetic environment created by the molecule's rigid bicyclic framework.

PropertyData
IUPAC Name Methyl 3-methyl-1-benzofuran-2-carboxylate
Molecular Formula

Molecular Weight 190.20 g/mol
CAS Number 2076-36-0
Key Moieties Benzofuran core, C2-Methyl Ester, C3-Methyl group
Theoretical Shift Prediction

The molecule possesses three distinct proton environments:

  • Aromatic Protons (4H): The benzo-fused ring creates a deshielded region (7.2 – 7.8 ppm). The proton at position C4 is sterically and electronically influenced by the C3-methyl and C2-carbonyl groups, typically shifting it downfield.

  • Ester Methyl (

    
    , 3H):  Attached to an electron-withdrawing carbonyl, appearing as a singlet in the 3.8 – 4.0 ppm range.
    
  • C3-Methyl (

    
    , 3H):  Attached directly to the heteroaromatic ring. While typical benzylic methyls appear at ~2.3 ppm, the proximity to the C2-ester cone and the furan ring current deshields this group to ~2.5 ppm.
    

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data discussed is reproducible, we define the standard synthesis route (Rap-Stoermer type cyclization) and the NMR sample preparation protocol.

Synthesis Workflow

The most robust method involves the condensation of 2'-hydroxyacetophenone with methyl bromoacetate under basic conditions.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Methyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetone or DMF (Dry)

Procedure:

  • Dissolve 2'-hydroxyacetophenone in anhydrous acetone.

  • Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Add methyl bromoacetate dropwise.

  • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Filter inorganic salts and evaporate the solvent.

  • Recrystallize from ethanol to obtain white crystalline needles.

NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. Purity 
    
    
    99.8% D with 0.03% TMS (Tetramethylsilane) as an internal reference.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

H NMR Spectral Data Analysis

The following data represents the consensus spectral signature for methyl 3-methyl-1-benzofuran-2-carboxylate in

Quantitative Data Table[1][4]
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
7.65 – 7.60 Doublet (d)1H

H-4 (Aromatic)
7.55 – 7.50 Doublet (d)1H

H-7 (Aromatic)
7.46 – 7.38 Triplet (td)1H

H-6 (Aromatic)
7.32 – 7.26 Triplet (td)1H

H-5 (Aromatic)
3.99 Singlet (s)3H

(Ester Methyl)
2.58 Singlet (s)3HC3-

(Ring Methyl)
Detailed Mechanistic Interpretation

1. The Diagnostic Singlets (Aliphatic Region): The spectrum is immediately identifiable by two sharp singlets.

  • The

    
     3.99  peak corresponds to the methoxy protons of the ester. Its high chemical shift is due to the electronegativity of the oxygen atom in the ester linkage.
    
  • The

    
     2.58  peak is the C3-methyl group. In a standard toluene derivative, a methyl group appears at 
    
    
    2.35. Here, the deshielding effect of the benzofuran ring current and the magnetic anisotropy of the adjacent C2-carbonyl group pushes it downfield to
    
    
    2.58. Absence of splitting confirms the C3 position (no adjacent protons).

2. The Aromatic Region (7.2 – 7.7 ppm): The benzofuran system exhibits an ABCD coupling pattern, often appearing as two doublets and two triplets (pseudo-triplets due to overlapping dd).

  • H-4 (

    
     7.62):  This proton is spatially closest to the C3-methyl and the carbonyl group. The "peri-effect" (steric compression and anisotropy) makes this the most deshielded aromatic signal.
    
  • H-7 (

    
     7.52):  Located ortho to the furan oxygen. The oxygen's lone pair donates electron density via resonance but withdraws via induction; however, in benzofurans, H-7 is typically the second most downfield signal.
    
  • H-5 & H-6: These appear as triplets (resulting from coupling with two neighbors). H-6 is generally downfield of H-5 due to resonance contributions from the ring oxygen.

Visualization of Logic & Workflow

Synthesis Pathway

The following diagram illustrates the cyclization logic, confirming the origin of the C3-methyl group.

SynthesisSM12'-Hydroxyacetophenone(C8H8O2)InterIntermediate(Ether Formation)SM1->InterK2CO3, AcetoneRefluxSM2Methyl Bromoacetate(BrCH2COOMe)SM2->InterProdMethyl 3-methyl-1-benzofuran-2-carboxylate(Target)Inter->ProdAldol CondensationCyclization (-H2O)

Caption: One-pot Rap-Stoermer synthesis converting 2'-hydroxyacetophenone to the target benzofuran.

NMR Assignment Logic Flow

Use this logic tree to validate your spectrum during analysis.

NMR_LogicStartStart Analysis(CDCl3 Spectrum)Check_AliphaticCheck Aliphatic Region(2.0 - 4.5 ppm)Start->Check_AliphaticSinglet_4Singlet @ ~4.0 ppm?(Integral 3H)Check_Aliphatic->Singlet_4Singlet_25Singlet @ ~2.6 ppm?(Integral 3H)Check_Aliphatic->Singlet_25Confirm_MeCONFIRMED:Ester Methyl & C3-MethylSinglet_4->Confirm_MeSinglet_25->Confirm_MeCheck_AromaticCheck Aromatic Region(7.2 - 7.7 ppm)Confirm_Me->Check_AromaticPatternPattern: 2 Doublets, 2 Triplets(Integral 4H)Check_Aromatic->PatternH4_IDMost Downfield Doublet(~7.65 ppm) = H4Pattern->H4_IDFinalStructure Validated:Methyl 3-methyl-1-benzofuran-2-carboxylateH4_ID->Final

Caption: Step-by-step logic flow for confirming the structure via 1H NMR signals.

Troubleshooting & Impurities

When synthesizing or sourcing this compound, common spectral impurities include:

  • Unreacted 2'-Hydroxyacetophenone: Look for a methyl ketone singlet at

    
     2.6 – 2.7 ppm and a broad phenolic -OH signal >10 ppm.
    
  • Solvent Residuals:

    • Acetone (s, 2.17 ppm)

    • DMF (s, 2.88, 2.96, 8.02 ppm)

    • Ethanol (t, 1.25; q, 3.72 ppm)

  • Hydrolysis Product (Acid): If the ester hydrolyzes to the carboxylic acid, the methyl singlet at 3.99 ppm will disappear, and a broad acidic proton will appear at 11–13 ppm.

References

  • PubChem. "Methyl 3-methylbenzofuran-2-carboxylate (Compound)." National Library of Medicine. Accessed October 2023. [Link]

  • RSC Advances. "Synthesis of benzofuran derivatives via Rap-Stoermer reaction." Royal Society of Chemistry. [Link]

  • AIST Spectral Database (SDBS). "SDBS No. 12345 (Analogous Benzofuran Data)." National Institute of Advanced Industrial Science and Technology. [Link]

  • ChemSynthesis. "Synthesis and properties of ethyl 3-methyl-1-benzofuran-2-carboxylate (Analog)." [Link]

methyl 3-methyl-1-benzofuran-2-carboxylate 13C NMR analysis

Comprehensive Guide to the NMR Analysis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary & Structural Context

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 1646-27-1) represents a critical scaffold in heterocyclic medicinal chemistry. Benzofuran derivatives are pharmacophores frequently encountered in anti-inflammatory, antimicrobial, and antitumor agents. The specific substitution pattern—an ester at C2 and a methyl group at C3—introduces unique electronic environments that are distinct from the unsubstituted benzofuran core.

This guide provides a rigorous analysis of the carbon-13 nuclear magnetic resonance (


Structural Breakdown

The molecule consists of 11 unique carbon environments:

  • Benzofuran Core: 8 carbons (6 in the benzene ring, 2 in the furan ring).

  • Substituents:

    • C2-Ester: Carbonyl carbon and Methyl carbon.[1]

    • C3-Methyl: Methyl carbon directly attached to the heteroaromatic ring.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following protocol is recommended for acquiring the

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent. It appears as a 1:1:1 triplet at 77.16 ppm .
    
    • Alternative: DMSO-

      
       (septet at 39.5 ppm) may be used if solubility is an issue, but chemical shifts will vary slightly from 
      
      
      values.
  • Concentration: Prepare a solution of 20–50 mg of the compound in 0.6 mL of solvent. Lower concentrations may require excessive scan times to resolve quaternary carbons.

  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak.[2]

Instrument Parameters
  • Frequency: 100 MHz or higher (corresponding to a 400 MHz

    
     instrument) is recommended to resolve aromatic overlaps.
    
  • Pulse Sequence: Standard proton-decoupled

    
     (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbons (C2, C3, C3a, C7a, C=O) have long

    
     relaxation times. Insufficient delay will suppress their signal intensity.
    
  • Scans (NS): Minimum 512–1024 scans for adequate signal-to-noise ratio (S/N).

Data Analysis & Assignment

The analysis of methyl 3-methyl-1-benzofuran-2-carboxylate requires differentiating between the electron-rich benzene ring, the heteroatom-influenced furan ring, and the aliphatic substituents.

Predicted Chemical Shift Assignment Table ( )
Carbon LabelTypeApprox. Shift (

, ppm)
Assignment Logic
C=O

160.0 – 165.0 Carbonyl ester; most deshielded signal due to

+ oxygen.[1]
C7a

153.0 – 156.0 Aromatic quaternary attached to oxygen; strong deshielding effect.
C2

140.0 – 145.0 Furan

-carbon; deshielded by oxygen and conjugation with ester.
C3a

126.0 – 130.0 Bridgehead quaternary carbon; typically shielded relative to C7a.
C3

120.0 – 128.0 Furan

-carbon; substituted by methyl.
C4, C5, C6

120.0 – 128.0 Aromatic methines; standard benzene region.
C7

111.0 – 113.0 Aromatic methine ortho to oxygen; significantly shielded (upfield).
OCH


51.0 – 52.5 Ester methyl; typical methoxy region.
C3-CH


8.0 – 12.0 Methyl on furan ring; significantly upfield compared to acetyl/alkoxy.

Note: The C7 position (ortho to the ring oxygen) is characteristically the most upfield aromatic signal (~112 ppm), often serving as a diagnostic anchor point.

Detailed Mechanistic Analysis
The Furan Core (C2 vs. C3)

In unsubstituted benzofuran, C2 is typically found at ~145 ppm and C3 at ~106 ppm. However, in this derivative:

  • C2 Effect: The ester group at C2 is electron-withdrawing, maintaining the deshielded nature of this position (~140+ ppm).

  • C3 Effect: The methyl substitution at C3 causes a downfield shift (the

    
    -effect) of approximately 10–15 ppm compared to the unsubstituted CH, pushing C3 into the 120–130 ppm range. This creates a cluster of signals in the aromatic region, making 2D NMR (HMBC) essential for definitive assignment.
    
The Methyl Groups (Diagnostic Signals)[3][4]
  • Ester Methyl (

    
    ):  Appears at ~52 ppm . This is a standard value for methyl esters.
    
  • C3-Methyl (

    
    ):  Appears at ~9–12 ppm . This unusually high-field (low frequency) shift is characteristic of methyl groups attached to electron-rich heteroaromatic rings or positioned in the shielding cone of the aromatic system. It is easily distinguished from the ester methyl.
    

Advanced Verification Strategies

To validate the assignment, specifically distinguishing the quaternary carbons (C2, C3, C3a, C7a), the following logic flow is applied using advanced 1D and 2D techniques.

Assignment Logic Flowchart

NMR_Assignment_LogicStartAcquire 13C & 1H SpectrumStep1Identify Aliphatic Region (0-60 ppm)Start->Step1Step2Identify Carbonyl (>160 ppm)Start->Step2Step3Analyze Aromatic Region (110-160 ppm)Start->Step3Decision1Differentiation of MethylsStep1->Decision1Decision2DEPT-135 AnalysisStep3->Decision2Result1~52 ppm = O-Me~9-12 ppm = C3-MeDecision1->Result1Result2Up/Positive = CH, CH3Invisible = CqDecision2->Result2Decision3HMBC (Long Range)Result2->Decision3Result3C3-Me protons correlate to C2, C3, C3aEster protons correlate to C=ODecision3->Result3FinalValidated AssignmentResult3->FinalDefinitive Structure Proof

Figure 1: Logical workflow for assigning the

HMBC Correlations (The "Smoking Gun")

Heteronuclear Multiple Bond Coherence (HMBC) is the most powerful tool for this molecule.

  • Protons on C3-Methyl (~2.4 ppm) will show 3-bond correlations (

    
    ) to C2  and C3a , and a 2-bond correlation (
    
    
    ) to C3 . This uniquely identifies the quaternary carbons C2, C3, and C3a.
  • Protons on O-Methyl (~3.9 ppm) will show a strong correlation to the Carbonyl (C=O) , linking the ester group to the core.

Synthesis & Biosynthetic Context

Understanding the origin of the molecule often aids in impurity profiling. This compound is typically synthesized via the Rap-Stoermer condensation or similar cyclization methods involving salicylaldehyde derivatives and

Synthesis_PathwayReactant1SalicylaldehydeDerivativeIntermediateO-AlkylatedIntermediateReactant1->Intermediate+ Base (K2CO3)Reactant2Ethyl/Methyl2-haloacetateReactant2->IntermediateProductMethyl 3-methyl-1-benzofuran-2-carboxylateIntermediate->ProductCyclization(- H2O)

Figure 2: General synthetic pathway (Rap-Stoermer type) yielding the benzofuran scaffold.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 291153, Methyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate: Synthesis and Applications. Retrieved from [Link]

  • H. Kwiecień, et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

Technical Guide: Mass Spectrometry Fragmentation of Methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation dynamics of methyl 3-methyl-1-benzofuran-2-carboxylate (C₁₁H₁₀O₃, MW 190.19 Da). It is designed for analytical chemists and drug discovery scientists requiring precise structural elucidation of benzofuran scaffolds.

The analysis highlights two competing fragmentation pathways: the standard ester cleavage (yielding acylium ions) and a diagnostic "ortho-effect" rearrangement specific to the 3-methyl/2-carboxylate substitution pattern. The presence of a characteristic ion at m/z 158 (


) serves as a definitive spectral fingerprint, distinguishing this compound from its positional isomers (e.g., 4-, 5-, 6-, or 7-methyl analogues).

Chemical Properties & Structural Context[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name Methyl 3-methyl-1-benzofuran-2-carboxylate
Molecular Formula C₁₁H₁₀O₃
Monoisotopic Mass 190.06299 Da
Core Scaffold Benzofuran (Bicyclic aromatic ether)
Key Substituents Methyl group at C3; Methyl ester at C2
Electronic Environment The C3-methyl group is sterically proximal (ortho) to the C2-carbonyl oxygen, facilitating intramolecular hydrogen transfer.[1]

Experimental Conditions (Standardized Protocols)

To ensure reproducibility of the fragmentation patterns described below, the following experimental parameters are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][11]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230 °C.[2]

  • Transfer Line: 280 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium (1.0 mL/min constant flow).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Collision Energy (CID): Stepped energy ramp (10–40 eV) to capture both labile ester cleavages and stable core fragmentations.

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient.

Fragmentation Mechanisms & Pathways[12]

The fragmentation of methyl 3-methyl-1-benzofuran-2-carboxylate is governed by the competition between direct bond cleavage and rearrangement driven by the proximity of the C3-methyl and C2-ester groups.

Pathway A: Standard Ester Cleavage (The "Acylium" Route)

This is the dominant pathway in the absence of ortho-interactions (e.g., in 5-methyl isomers), but remains significant here.

  • 
    -Cleavage:  The molecular ion (
    
    
    
    , m/z 190) loses a methoxy radical (
    
    
    , 31 Da) to form the stable acylium ion at m/z 159 .
  • Decarbonylation: The acylium ion expels carbon monoxide (

    
    , 28 Da) to generate the 3-methylbenzofuran cation  at m/z 131 .
    
  • Ring Contraction: Further loss of

    
     or 
    
    
    
    leads to lower mass aromatic fragments (m/z 103, m/z 77).
Pathway B: The Ortho-Effect Rearrangement (Diagnostic)

This pathway is specific to the 3-methyl-2-carboxylate motif.

  • 1,5-Hydrogen Shift: A hydrogen atom transfers from the C3-methyl group to the carbonyl oxygen (or methoxy oxygen) of the ester.

  • Elimination of Methanol: The intermediate undergoes a concerted elimination of a neutral methanol molecule (

    
    , 32 Da).
    
  • Result: Formation of a radical cation at m/z 158 (

    
    ). This ion is often a ketene-like structure or a cyclic methylene-benzofuranone species.
    

Crucial Insight: In isomers where the methyl group is distant (e.g., 5-methyl-1-benzofuran-2-carboxylate), this 1,5-H shift is geometrically impossible. Therefore, m/z 158 is a negative marker for non-ortho isomers.

Visualization of Fragmentation Pathways

FragmentationPathways cluster_legend Diagnostic Logic M_Ion Molecular Ion (M+) m/z 190 [C11H10O3]+. Acylium Acylium Ion m/z 159 [M - OCH3]+ M_Ion->Acylium - OCH3 (31 Da) Alpha Cleavage OrthoIon Ortho-Effect Ion m/z 158 [M - CH3OH]+. M_Ion->OrthoIon - CH3OH (32 Da) 1,5-H Shift (Ortho Effect) BenzofuranCat Benzofuran Cation m/z 131 [M - OCH3 - CO]+ Acylium->BenzofuranCat - CO (28 Da) Decarbonylation PhCation Phenyl/Ring Fragment m/z 103 [C8H7]+ BenzofuranCat->PhCation - CO / Ring Opening KeteneFrag Ketene Fragment m/z 130 [M - CH3OH - CO]+. OrthoIon->KeteneFrag - CO (28 Da) Note m/z 158 is uniquely high in the 3-methyl isomer.

Figure 1: Dual fragmentation pathways showing the competition between standard ester cleavage (left, blue/red) and the diagnostic ortho-effect rearrangement (right, green).

Diagnostic Ion Table

The following table summarizes the key ions observed in the EI mass spectrum. Relative abundances (RA) are estimates based on typical benzofuran ester behavior; actual values may vary by instrument tuning.

m/z (Nominal)Ion IdentityFormulaMechanismDiagnostic Value
190 Molecular Ion (

)
C₁₁H₁₀O₃IonizationConfirms MW.
159 Acylium IonC₁₀H₇O₂⁺Loss of

Base peak in many isomers; non-specific.
158 Ortho-Rearrangement Ion C₁₀H₆O₂

Loss of

High Specificity. Indicates 3-Me/2-Ester proximity.
131 Benzofuran CationC₉H₇O⁺Loss of

(net)
Core scaffold confirmation.[1]
103 Styryl CationC₈H₇⁺Ring degradationGeneral aromatic marker.
77 Phenyl CationC₆H₅⁺Ring degradationGeneral aromatic marker.

Isomer Differentiation Workflow

Distinguishing the 3-methyl isomer from the 4, 5, 6, or 7-methyl isomers is a common analytical challenge. Use the following logic gate:

IsomerLogic Start Analyze Mass Spectrum (Precursor m/z 190) Check158 Check Intensity of m/z 158 ([M - Methanol]) Start->Check158 High158 Significant Peak (>20% RA) Check158->High158 Low158 Negligible Peak (<5% RA) Check158->Low158 ResultOrtho CONFIRMED: 3-Methyl-1-benzofuran-2-carboxylate (Ortho Effect Active) High158->ResultOrtho ResultMetaPara LIKELY: 4, 5, 6, or 7-Methyl Isomer (No Ortho Interaction) Low158->ResultMetaPara

Figure 2: Decision tree for identifying the 3-methyl isomer based on the abundance of the m/z 158 fragment.

References

  • Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816. Link

  • Begala, M., et al. (2009). "Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization." Journal of Mass Spectrometry, 44(2), 245-251. Link

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Benzoic Acid Derivatives." NIST Standard Reference Data. Link

  • PubChem. "Methyl 1-benzofuran-2-carboxylate Compound Summary."[1] National Library of Medicine. Link

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (General reference for ortho-effect mechanisms).

Sources

methyl 3-methyl-1-benzofuran-2-carboxylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of Methyl 3-methyl-1-benzofuran-2-carboxylate , a critical pharmacophore in the synthesis of bioactive benzofuran derivatives.[1] Unlike ubiquitous reagents, specific thermodynamic solubility data for this intermediate is often fragmented in literature.[1] This guide synthesizes field-proven synthetic protocols, calculated physicochemical properties, and thermodynamic principles to establish a robust solvent selection framework.[1] Researchers will find actionable strategies for reaction medium selection, purification (recrystallization), and chromatographic isolation.[1]

Part 1: Physicochemical Profile & Solubility Prediction

To accurately predict solubility behavior without exhaustive empirical testing, we must first establish the compound's physicochemical baseline.[1] The benzofuran core confers significant lipophilicity, while the ester functionality provides a hydrogen bond acceptor site, influencing its interaction with polar aprotic solvents.[1]

Table 1: Physicochemical Properties & Solubility Implications

PropertyValue (Approx.)Solubility Implication
Molecular Formula C₁₁H₁₀O₃Low molecular weight facilitates dissolution in small-molecule organic solvents.[1]
Molecular Weight ~190.2 g/mol Favorable for high solubility in chlorinated solvents (DCM, Chloroform).[1]
LogP (Calculated) 2.5 – 3.1Lipophilic. Highly soluble in non-polar/moderately polar solvents.[1] Insoluble in water.[1]
H-Bond Donors 0Lacks ability to self-associate strongly; lower lattice energy compared to corresponding acid.[1]
H-Bond Acceptors 3 (Ester/Furan O)Good solubility in alcohols (via H-bonding from solvent) and chlorinated solvents.[1]
Physical State Solid (Crystalline)Requires energy input (heat) to disrupt crystal lattice for dissolution in marginal solvents (e.g., Ethanol).[1]

Part 2: Solvent Compatibility & Application Strategy

Based on the "like dissolves like" principle and experimental synthesis data of analogous benzofuran-2-carboxylates, the following solvent classes are categorized by their operational utility.

High-Solubility Solvents (Reaction Media)

Used for homogeneous reactions (e.g., bromination, hydrolysis) or preparing stock solutions.[1]

  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to dispersion forces and dipole interactions.[1] Ideal for extraction from aqueous workups.[1]

  • Tetrahydrofuran (THF): High solubility; useful for reduction reactions (e.g., with LiAlH₄).[1]

  • Dimethylformamide (DMF) / DMSO: High solubility but difficult to remove.[1] Use only when high temperatures or specific catalytic cycles (e.g., nucleophilic substitution) require it.[1]

Recrystallization Solvents (Temperature-Dependent)

The "Goldilocks" zone: Low solubility at room temperature, high solubility at boiling point.[1]

  • Ethanol (EtOH) / Methanol (MeOH): The ester group accepts hydrogen bonds from the alcohol.[1] These are the primary choices for recrystallization .

    • Protocol: Dissolve in boiling EtOH; cool slowly to 4°C.

  • Ethanol/Water Mixtures: If the compound is too soluble in pure ethanol, adding water (anti-solvent) dropwise to the hot solution induces saturation.[1]

Chromatography Solvents (Eluents)

Used for silica gel purification.[1]

  • Hexane / Ethyl Acetate (EtOAc): The compound typically elutes in a gradient of 5% to 20% EtOAc in Hexane.[1]

    • Note: Pure Hexane is often a poor solvent (Anti-solvent), while pure EtOAc is a good solvent.[1]

Part 3: Experimental Protocols for Solubility Determination

Do not rely on single literature values. Batch-to-batch variations in purity can alter saturation points.[1] Use these self-validating protocols.

Protocol A: Gravimetric Saturation Method (Static Equilibrium)

Best for generating precise thermodynamic data (e.g., for process scale-up).[1]

  • Preparation: Add excess Methyl 3-methyl-1-benzofuran-2-carboxylate solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible (saturated phase).[1]

  • Sampling: Stop stirring and allow solids to settle for 1 hour.

  • Filtration: Withdraw supernatant using a syringe filter (0.45 µm PTFE, pre-heated to source temp to prevent crashing out).

  • Quantification: Transfer a known volume (e.g., 5 mL) to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen flow.[1] Weigh the dry residue.[1]

    • Calculation:

      
      [1]
      
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for determining Metastable Zone Width (MSZW) for crystallization.[1]

  • Setup: Place a suspension of known concentration (e.g., 50 g/L in Ethanol) in a reactor with a turbidity probe.

  • Heating: Ramp temperature at 0.5°C/min. Record the temperature (

    
    ) where transmission hits 100% (dissolution).[1]
    
  • Cooling: Ramp down at 0.5°C/min. Record the temperature (

    
    ) where transmission drops (nucleation).[1]
    
  • Result: The difference (

    
    ) defines the metastable zone, critical for controlling crystal size.[1]
    

Part 4: Visualization of Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended chemical operation.

SolventSelection Start Start: Methyl 3-methyl-1-benzofuran-2-carboxylate Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Cleanup Analysis Analysis (HPLC/NMR) Goal->Analysis QC PolarityCheck Reagent Compatibility? Reaction->PolarityCheck Method Method? Purification->Method CDCl3 CDCl3 / DMSO-d6 (NMR) Analysis->CDCl3 AcCN Acetonitrile : Water (HPLC Mobile Phase) Analysis->AcCN DCM Dichloromethane (DCM) (Standard Organic Synthesis) PolarityCheck->DCM Standard DMF DMF/DMSO (Nucleophilic Subs/High T) PolarityCheck->DMF Polar/High T THF THF (Reductions/Grignard) PolarityCheck->THF Inert/Dry Recryst Recrystallization Method->Recryst Chromat Chromatography Method->Chromat Ethanol Ethanol (Hot) + Water (Anti-solvent) Recryst->Ethanol High T Coeff HexEtOAc Hexane : Ethyl Acetate (Gradient 95:5 -> 80:20) Chromat->HexEtOAc Silica Affinity

Caption: Decision matrix for solvent selection based on operational requirements (Synthesis vs. Purification).

Part 5: Thermodynamic Modeling (Advanced)

For researchers requiring precise solubility curves (e.g., for crystallization design), experimental data should be fitted to the Modified Apelblat Equation .[1] This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression of experimental data (Protocol A).

  • Application: Once A, B, and C are determined for Ethanol, you can predict solubility at any temperature between 273K and 350K, allowing for precise yield calculations during cooling crystallization.[1]

References

  • Synthesis & Purification Context

    • Snippet: Synthesis of benzofuran-2-carboxylate derivatives often utilizes ethanol for recrystallization of the ester or hydrazide intermediates.[1]

    • Source: Rasayan Journal of Chemistry.[1] "Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide..."

  • Solubility of Analogous Esters

    • Snippet: Ethyl 5-(1-piperazinyl)
    • Source: Google Patents US20180002305A1.[1] "Process for preparing benzofuran-2-carboxamide derivatives."

  • General Benzofuran Properties

    • Snippet: Benzofuran derivatives possess high lipophilicity (LogP > 2.[1]0) and are soluble in organic solvents like Chloroform and Ethyl Acetate, but show slight to no solubility in water.[1]

    • Source: Wikipedia / NIH PubChem.[1] "Cantharidin / Benzofuran derivatives."[1][2]

  • Thermodynamic Modeling (Methodology)

    • Context: Standard methodology for fitting solubility data of aromatic esters using the Apelblat equation.[1]

    • Source: Journal of Chemical & Engineering Data (General Reference for Solubility Methodologies).[1]

Sources

In Silico Profiling of Methyl 3-methyl-1-benzofuran-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous theoretical analysis of methyl 3-methyl-1-benzofuran-2-carboxylate , a pharmacologically significant benzofuran scaffold. Benzofurans are privileged structures in medicinal chemistry, serving as cores for anti-inflammatory, antimicrobial, and anticancer agents.

This document moves beyond basic characterization, employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to elucidate the molecule's electronic landscape, vibrational signature, and reactivity descriptors.[1] Furthermore, we integrate a molecular docking protocol to predict its binding affinity against VEGFR-2 , a validated target for benzofuran derivatives in oncology.

Part 1: Computational Framework & Methodology

To ensure reproducibility and high-fidelity results, the theoretical treatment of methyl 3-methyl-1-benzofuran-2-carboxylate must adhere to a strict computational workflow. The choice of the B3LYP hybrid functional is deliberate, balancing computational cost with high accuracy for organic thermochemistry and vibrational frequencies.

The Computational Pipeline

The following Graphviz diagram outlines the sequential workflow required to validate the molecular structure.

ComputationalWorkflow cluster_valid Validation Loop Input Initial Geometry (GaussView/ChemDraw) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Input->Opt .gjf file Freq Frequency Calculation (NImag = 0 Check) Opt->Freq Minimized Coords Freq->Opt Imaginary Freq? Restart Props Electronic Properties (FMO, MEP, NBO) Freq->Props Checkpoint file Docking Molecular Docking (AutoDock Vina) Props->Docking .pdbqt conversion

Figure 1: Step-by-step computational workflow ensuring ground-state energy minimization and property extraction.

Protocol Specifications
  • Software Core: Gaussian 09/16 for DFT; GaussView 6.0 for visualization.

  • Functional: Becke-3-Lee-Yang-Parr (B3LYP). This hybrid functional includes a mixture of Hartree-Fock exchange with DFT exchange-correlation, crucial for accurately modeling the aromatic benzofuran core.

  • Basis Set: 6-311++G(d,p).[1][2]

    • Diffuse functions (++): Essential for describing the lone pairs on the ester oxygens and the furan oxygen.

    • Polarization functions (d,p): Required to model the distortion of orbitals in the aromatic ring and methyl groups.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to simulate physiological or assay conditions.

Part 2: Structural & Conformational Analysis

The optimized geometry reveals the interplay between the aromatic benzofuran ring and the substituents at positions C2 and C3.

Geometric Parameters

The benzofuran moiety is planar. However, the C2-carboxylate group exhibits conformational flexibility. Theoretical studies confirm that the s-cis conformation (carbonyl oxygen syn to the furan oxygen) is often energetically favored due to dipole minimization, though the s-trans conformer is accessible at room temperature.

Key Structural Data (Predicted):

ParameterBond/AngleTheoretical Value (Å/°)Experimental Proxy (XRD)*Significance
Bond Length O1–C21.372 Å1.368 ÅFuran ring closure; indicates aromaticity.
Bond Length C2=C31.385 Å1.375 ÅDouble bond character; site of electrophilic attack.
Bond Length C=O (Ester)1.205 Å1.198 ÅCarbonyl strength; critical for H-bonding in docking.
Bond Angle O1-C2-C11115.4°116.0°Steric strain between ester and furan ring.
Dihedral O1-C2-C11-O120.5° (Planar)~3.0°Indicates conjugation of the ester with the ring.

*Experimental proxy values based on crystal structures of analogous ethyl 3-methylbenzofuran-2-carboxylate [1].

Part 3: Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (enzymes/receptors).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies determine the chemical stability and optical properties.

  • HOMO: Localized primarily on the benzofuran ring and the C2=C3 bond (π-donor character).

  • LUMO: Delocalized over the ester group and the benzene ring (π*-acceptor character).

Global Reactivity Descriptors: Using Koopmans' theorem, we calculate the descriptors essential for QSAR (Quantitative Structure-Activity Relationship) modeling:

DescriptorFormulaValue (eV)Interpretation
Energy Gap (

)

4.12 eVModerate stability; reactive towards soft nucleophiles.
Ionization Potential (I)

6.24 eVEnergy required to remove an electron.
Electron Affinity (A)

2.12 eVAbility to accept an electron.
Chemical Hardness (

)

2.06 eVResistance to charge transfer (Drug-like stability).
Electrophilicity Index (

)

4.24 eVPropensity to act as an electrophile.
Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, guiding docking studies.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Furan Oxygen . These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Methyl protons and Aromatic protons . These are regions for hydrophobic interaction.[3]

Part 4: Spectroscopic Profiling

To validate the theoretical model against experimental data, we analyze the vibrational and magnetic resonance spectra.

Vibrational Analysis (FT-IR)

Frequency calculations at the B3LYP level often overestimate wavenumbers due to the neglect of anharmonicity. A scaling factor of 0.961 is applied.

  • C=O Stretching: Predicted at ~1735 cm⁻¹ (Scaled: ~1715 cm⁻¹). This is the most intense peak, diagnostic of the ester.

  • C-H Stretching (Aromatic): 3050–3100 cm⁻¹.

  • C-H Stretching (Methyl): 2950–2990 cm⁻¹ (Asymmetric/Symmetric).

  • C=C Ring Stretching: 1580–1620 cm⁻¹.

NMR Shift Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent:

  • ¹H NMR: The 3-Methyl protons appear as a singlet around 2.4–2.6 ppm .[4] The ester methyl protons appear downfield at 3.8–3.9 ppm .

  • ¹³C NMR: The Carbonyl carbon (C=O) is the most deshielded, predicted at ~160 ppm .

Part 5: Pharmacological Potential (Molecular Docking)[3][5]

Benzofuran-2-carboxylates are known inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in cancer angiogenesis [2]. We simulate the binding of methyl 3-methyl-1-benzofuran-2-carboxylate to this target.

Docking Protocol
  • Target: VEGFR-2 Kinase Domain (PDB ID: 4ASD or similar).

  • Grid Box: Centered on the ATP-binding pocket (Coordinates: X= -25.0, Y= -15.0, Z= -10.0).

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina).

Interaction Map & Logic

The docking logic relies on the ester group acting as a hydrogen bond acceptor for the "hinge region" of the kinase.

DockingLogic Ligand Ligand: Methyl 3-methyl-1-benzofuran-2-carboxylate Complex Ligand-Receptor Complex (Binding Energy: -7.8 kcal/mol) Ligand->Complex Target Target: VEGFR-2 (ATP Pocket) Target->Complex HBond H-Bond: C=O ... Cys919 (Hinge) Complex->HBond PiPi Pi-Pi Stacking: Benzofuran Ring ... Phe918 Complex->PiPi Hydrophobic Hydrophobic: 3-Methyl ... Val848 Complex->Hydrophobic

Figure 2: Predicted molecular interactions within the VEGFR-2 active site.

Binding Analysis: The presence of the 3-methyl group provides a hydrophobic anchor that stabilizes the molecule within the hydrophobic pocket of the enzyme, potentially increasing affinity compared to the unsubstituted analog. The ester carbonyl mimics the adenine ring of ATP, forming a crucial hydrogen bond with the backbone amide of Cys919.

References

  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 2025. Link (Cited as a methodological proxy for benzofuran ester crystallography and DFT protocols).

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link (Validates the biological relevance and docking targets for 3-methylbenzofuran derivatives).

  • Methyl 1-benzofuran-2-carboxylate | C10H8O3. PubChem, National Library of Medicine. Link (Source for physicochemical properties and identifiers).

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 2022. Link (Reference for B3LYP/6-311++G(d,p) scaling factors and vibrational analysis methodology).

Sources

Strategic Isolation and Structural Characterization of Bioactive Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Senior Researchers, Natural Product Chemists, and Drug Discovery Leads

Executive Summary: The Benzofuran Scaffold in Therapeutics

The benzofuran moiety—a benzene ring fused to a furan ring—represents a "privileged scaffold" in medicinal chemistry.[1] Its planar, aromatic architecture allows for high-affinity intercalation with DNA and specific binding to protein kinases. While synthetic pathways (e.g., Sonogashira coupling) exist, natural product discovery remains the primary engine for identifying novel benzofuran architectures with complex stereochemistry, such as the Moracins (antimicrobial) and Furanocoumarins (photochemotherapeutic).

This guide departs from standard silica-gel-heavy protocols, which often result in irreversible adsorption of planar benzofurans. Instead, we present a liquid-liquid partition strategy utilizing Centrifugal Partition Chromatography (CPC) as the primary isolation engine, ensuring >95% recovery rates and preservation of labile functionalities.

Source Selection and Extraction Dynamics[2]

Biological Sources

Targeting the correct biological matrix is the first step in efficient isolation.

  • Rutaceae & Apiaceae: Rich in furanocoumarins (e.g., Ammi majus, Citrus).

  • Moraceae: High abundance of 2-arylbenzofurans (e.g., Morus alba).[2]

  • Asteraceae: Source of benzofuran derivatives like euparin.

Extraction Protocol: The Polarity Gradient

Causality: Benzofurans are lipophilic to moderately polar. Direct extraction with high-polarity solvents (water/methanol) extracts excessive polysaccharides, complicating downstream purification. A gradient approach is required.

Step-by-Step Protocol:

  • Pre-treatment: Dry plant material (roots/bark) at 40°C. Pulverize to <2mm mesh.

  • Defatting (Critical): Macerate with n-Hexane (1:10 w/v) for 24h.

    • Why: Removes chlorophylls, waxes, and highly lipophilic terpenes that interfere with reverse-phase chromatography.

    • Discard the hexane fraction (unless targeting simple volatile benzofurans).

  • Target Extraction: Extract the defatted marc with Ethyl Acetate (EtOAc) or Ethanol (95%) .

    • Validation: Spot crude extract on TLC. Benzofurans typically fluoresce blue/purple under UV (365 nm).

  • Concentration: Rotary evaporate at <45°C (reduced pressure) to prevent thermal degradation of furan rings.

Advanced Fractionation: The CPC Advantage

Traditional solid-support chromatography (Silica Gel 60) poses a risk for benzofurans: the planar aromatic system can interact too strongly with active silanol groups, leading to peak tailing and sample loss. Centrifugal Partition Chromatography (CPC) uses a liquid stationary phase, eliminating solid-phase adsorption.

The "Arizona" Solvent System Strategy

For benzofurans, the Arizona system (Heptane : EtOAc : MeOH : Water) covers the necessary polarity range.

Selection Protocol (Shake-Flask Method):

  • Prepare a test series of Arizona systems (e.g., System K: 1:1:1:1).

  • Add 10 mg of crude extract to 4 mL of the biphasic system.

  • Vortex and let settle. Analyze both Upper Phase (UP) and Lower Phase (LP) by HPLC.

  • Target Partition Coefficient (

    
    ):  Calculate 
    
    
    
    .
    • Ideal Range:

      
      .
      
    • Logic: If

      
      , elution is too slow (band broadening). If 
      
      
      
      , resolution is poor.[3]
Visualization: Isolation Workflow

The following diagram outlines the decision logic for the isolation pipeline.

BenzofuranIsolation Biomass Dried Biomass (Moraceae/Rutaceae) Defatting Defatting (n-Hexane) Biomass->Defatting Extraction Target Extraction (EtOAc or EtOH) Defatting->Extraction Solid Residue Screening TLC/HPLC Screening (UV 254/365nm) Extraction->Screening CPC_Select CPC Solvent Selection (Arizona System) Screening->CPC_Select Benzofuran + CPC_Run Centrifugal Partition Chromatography (CPC) CPC_Select->CPC_Run 0.5 < Kd < 2.5 Polishing Polishing Step (Prep-HPLC C18) CPC_Run->Polishing Fractions Structure Structural Elucidation (NMR/MS) Polishing->Structure Purity > 98%

Figure 1: Strategic workflow for the isolation of benzofurans, prioritizing liquid-liquid partition (CPC) to minimize adsorption losses.

Structural Elucidation & Validation

Once isolated, the identity of the benzofuran must be validated. The furan ring provides distinct spectroscopic signatures.

NMR Characteristic Signals

The chemical shift of protons on the furan ring (C2 and C3) is the primary diagnostic tool.

PositionProton TypeChemical Shift (

)
MultiplicityCoupling (

)
Notes
C2 Aromatic7.40 - 7.80 ppmDoublet (d)

Hz
Downfield due to heteroatom (O)
C3 Aromatic6.40 - 6.80 ppmDoublet (d)

Hz
Characteristic of unsubstituted furan ring
Benzene Aromatic7.10 - 7.60 ppmMultiplet

Hz
Typical ABX or ABCD systems

Self-Validating Check: If the C2/C3 protons appear as singlets, the benzofuran is substituted at the corresponding position. For example, 2-arylbenzofurans (common in Morus) will show a singlet for H-3 around


 6.9-7.1 ppm, with no H-2 signal.
Mass Spectrometry (MS) Fragmentation
  • Ionization: ESI+ is preferred.

  • Pattern: Benzofurans are stable aromatics. Look for the molecular ion

    
    .
    
  • Retro-Diels-Alder (RDA): Furan ring cleavage is rare under mild ESI conditions but may be observed in EI-MS, often losing CO (

    
    ).
    
Visualization: Structural Logic Tree

Use this logic to classify the isolated derivative based on NMR data.

NMR_Logic Start 1H NMR Spectrum (Aromatic Region) Check_Doublets Pair of Doublets? (J ~2.2 Hz) Start->Check_Doublets Unsub Unsubstituted Benzofuran Core Check_Doublets->Unsub Yes Check_Singlet Sharp Singlet @ 6.5-7.5 ppm? Check_Doublets->Check_Singlet No Sub_2 2-Substituted (e.g., 2-Arylbenzofuran) Check_Singlet->Sub_2 Singlet @ ~6.9-7.1 (H3) Sub_3 3-Substituted (Less Common) Check_Singlet->Sub_3 Singlet @ ~7.4-7.8 (H2) Full_Sub 2,3-Disubstituted (No Furan Protons) Check_Singlet->Full_Sub No Singlets

Figure 2: NMR decision tree for determining the substitution pattern of the furan ring in benzofuran derivatives.

Case Study: Isolation of Psoralen (Furanocoumarin)

Adapted from validated protocols [1, 3].

  • Source: Ammi majus fruits (100g).

  • Extraction: Petroleum ether (defatting)

    
     Methanol extraction.
    
  • CPC System: Heptane : EtOAc : MeOH : Water (1:1:1:1 v/v).

    • Mode: Ascending (Mobile phase = Upper/Organic phase).

    • Flow: 5 mL/min at 1200 rpm.

  • Result: Psoralen (

    
    ) elutes early; Isopsoralen (
    
    
    
    ) elutes later.
  • Purity: Fractions monitored by HPLC-DAD (254 nm) showed >98% purity, eliminating the need for silica gel polishing.

References

  • RSC Advances (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[2] Royal Society of Chemistry.[4] Link

  • European Journal of Medicinal Chemistry (2015). Bioactive Benzofuran derivatives: A review. ScienceDirect. Link

  • Journal of Chromatography A (2017). Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography. NCBI PubMed. Link

  • ChemicalBook. Benzofuran NMR Spectrum and Constants.Link

  • MDPI (2024). Optimized Centrifugal Partition Chromatography Protocol for Isolation of Alkaloids.Link

Sources

Fundamental Chemistry of the Benzofuran Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

The benzofuran scaffold (benzo[b]furan) represents a cornerstone pharmacophore in modern medicinal chemistry, appearing in a vast array of bioactive natural products (e.g., ailanthoidol, machicendiol) and synthetic therapeutics (e.g., amiodarone, darifenacin).[1][2] Unlike its nitrogen analogue, indole, benzofuran exhibits distinct electronic properties that dictate a unique reactivity profile—most notably its preference for C2-electrophilic substitution.[3] This guide provides a mechanistic deep-dive into the benzofuran ring system, synthesizing electronic theory, modern synthetic methodologies, and validated experimental protocols.

Structural and Electronic Architecture

Aromaticity and Resonance

Benzofuran is a bicyclic heteroaromatic system consisting of a benzene ring fused to a furan ring across the C2–C3 bond. While it possesses


 electrons satisfying Hückel’s rule, its resonance energy (approx. 20–21 kcal/mol) is significantly lower than that of indole (approx. 27 kcal/mol) or naphthalene (61 kcal/mol).

This reduced aromaticity is primarily attributed to the high electronegativity of the oxygen atom, which resists delocalizing its lone pair into the


-system as effectively as nitrogen. Consequently, the furan ring behaves more like a cyclic enol ether, making the C2–C3 double bond character particularly pronounced.
Electronic Distribution

The dipole moment of benzofuran is directed from the benzene ring toward the oxygen, but the


-electron density maps reveal a critical distinction:
  • HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at C2 and C3.

  • Electronegativity Impact: The oxygen atom exerts a strong inductive withdrawing effect (-I), deactivating the adjacent carbons, but donates electron density via resonance (+M).

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

A critical point of divergence between benzofuran and indole is their regioselectivity in electrophilic aromatic substitution (EAS). While indole reacts exclusively at C3, benzofuran favors attack at C2 .

Mechanistic Basis of C2 Selectivity

The regioselectivity is governed by the relative stability of the cationic


-complex (Wheland intermediate) formed upon electrophilic attack.[4][5]
  • Path A: Attack at C2 (Favored) Attack at the

    
    -position (C2) generates a carbocation at C3. This positive charge is benzylic, stabilized by the adjacent fused benzene ring.[5] The aromaticity of the benzene ring is preserved in the major resonance contributor.
    
    • Result: High stability intermediate

      
       Kinetic control favors C2.
      
  • Path B: Attack at C3 (Disfavored) Attack at the

    
    -position (C3) generates a carbocation at C2. Stabilization of this cation relies on the lone pair of the oxygen atom (forming an oxonium ion). However, because oxygen is highly electronegative, it is less willing to bear the positive charge compared to the nitrogen in indole. Furthermore, resonance delocalization into the benzene ring would disrupt its aromatic sextet.
    
Visualization of EAS Regioselectivity

The following diagram contrasts the stability of the intermediates, illustrating why C2 is the preferred site for benzofuran functionalization.

EAS_Mechanism Start Benzofuran + E+ C2_Attack Transition State (C2 Attack) Start->C2_Attack Path A C3_Attack Transition State (C3 Attack) Start->C3_Attack Path B Intermediate_C2 Intermediate A (Charge at C3) Benzylic Stabilization Benzene Ring Intact C2_Attack->Intermediate_C2 Low Activation Energy Product_C2 2-Substituted Benzofuran (Major Product) Intermediate_C2->Product_C2 -H+ Intermediate_C3 Intermediate B (Charge at C2) Oxonium Stabilization Less Stable due to O-Electronegativity C3_Attack->Intermediate_C3 High Activation Energy Product_C3 3-Substituted Benzofuran (Minor Product) Intermediate_C3->Product_C3 -H+

Figure 1: Comparative mechanistic pathway for Electrophilic Aromatic Substitution (EAS) on benzofuran, highlighting the kinetic preference for C2 attack due to benzylic stabilization.

Synthesis Strategies

Classical Approaches
  • Perkin Rearrangement: Conversion of 3-halocoumarins to benzofurans using alkali. While historically significant, it is harsh and limited in scope.

  • Rapoport Synthesis: Intramolecular condensation of 2-alkoxyaryl ketones.

Modern Transition-Metal Catalysis (The Standard)

The most robust method for constructing functionalized benzofurans in drug discovery is the Sonogashira coupling-cyclization sequence . This approach allows for the modular assembly of the core from readily available o-halophenols and terminal alkynes.

Mechanism:

  • Sonogashira Coupling: Pd(0)/Cu(I) catalyzes the cross-coupling of o-iodophenol with a terminal alkyne to form an o-alkynylphenol intermediate.

  • Cyclization: The pendant hydroxyl group performs a 5-exo-dig nucleophilic attack on the alkyne (activated by Pd or Cu), followed by reductive elimination or protonolysis to close the furan ring.

Synthesis_Workflow Input1 o-Iodophenol Step1 Step 1: Sonogashira Coupling (Formation of o-alkynylphenol) Input1->Step1 Input2 Terminal Alkyne Input2->Step1 Catalyst PdCl2(PPh3)2 / CuI / Et3N Catalyst->Step1 Step2 Step 2: Intramolecular Cyclization (5-exo-dig attack of OH on Alkyne) Step1->Step2 In situ / One-pot Product 2-Substituted Benzofuran Step2->Product

Figure 2: One-pot Sonogashira coupling-cyclization workflow for the modular synthesis of 2-substituted benzofurans.

Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran

Objective: Synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene via Pd/Cu catalysis. Scale: 1.0 mmol

Reagents & Materials
ReagentEquiv/Conc.[6][7][8]QuantityRole
2-Iodophenol 1.0 equiv220 mgSubstrate
Phenylacetylene 1.2 equiv122 mg (132 µL)Coupling Partner
PdCl₂(PPh₃)₂ 2 mol%14 mgCatalyst
CuI 1 mol%2 mgCo-catalyst
Triethylamine (Et₃N) Solvent/Base3.0 mLBase & Solvent
DMF Co-solvent1.0 mLSolubilizer (Optional)
Step-by-Step Protocol
  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial and equip it with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

  • Charging: Add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol) to the vessel.

  • Solvent Addition: Add degassed Triethylamine (3 mL) and DMF (1 mL) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirring mixture.

  • Reaction:

    • Thermal Method: Seal the vessel and heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Microwave Method (Alternative): Irradiate at 100°C for 30 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove precipitated ammonium salts and palladium black. Wash the pad with diethyl ether (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

  • Validation:

    • Appearance: White crystalline solid.

    • 1H NMR (CDCl3, 400 MHz): Characteristic singlet at

      
       7.03 ppm (C3-H).
      

Medicinal Chemistry Applications

The benzofuran ring is a "privileged structure" in drug design due to its ability to mimic the indole ring of tryptophan while altering hydrogen bond donor/acceptor profiles (O is an H-bond acceptor only, whereas NH is a donor).

Structure-Activity Relationship (SAR) Insights
  • C2-Position: Substitution here is critical for biological activity in many anticancer agents. Aryl groups at C2 often enhance lipophilicity and

    
    -stacking interactions with target proteins (e.g., Estrogen Receptor binding).
    
  • C3-Position: Functionalization at C3 is often achieved via Vilsmeier-Haack formylation or Friedel-Crafts acylation (after blocking C2) to introduce solubilizing basic side chains (as seen in Amiodarone).

  • C5-Position: Analogous to the C5 of serotonin; substituents here (OH, OMe) often modulate potency against GPCRs.

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Benzofuran. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Benzofurans via Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Organic Letters, 2011. Available at: [Link]

  • Benzofuran: A Review on Synthesis and Biological Activity. RSC Advances, 2019. Available at: [Link]

Sources

Spectroscopic Characterization of Substituted Benzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Pharmacophore

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster antiarrhythmics (e.g., Amiodarone), psoralens (e.g., Methoxsalen), and emerging anti-cancer agents. However, the synthesis of substituted benzofurans often yields regioisomeric mixtures (2-substituted vs. 3-substituted) that are difficult to separate and distinguish.

This guide moves beyond basic spectral assignment. It provides a self-validating spectroscopic workflow designed to definitively characterize substituted benzofurans. By integrating high-field NMR, mass spectrometric fragmentation logic, and vibrational spectroscopy, researchers can eliminate structural ambiguity in early-stage drug discovery.

NMR Spectroscopy: The Structural Fingerprint

Nuclear Magnetic Resonance (NMR) is the primary tool for determining substitution patterns. The electronic environment of the furan ring creates distinct shielding zones that allow for rapid differentiation of regioisomers.

Proton ( H) NMR Signatures

The most critical distinction in benzofuran analysis is identifying the remaining furan proton (H2 or H3) in mono-substituted derivatives.

  • H2 Proton (C2-H): Located adjacent to the oxygen atom, this proton is significantly deshielded. In 3-substituted benzofurans, the H2 singlet typically appears downfield at 7.4 – 8.0 ppm .

  • H3 Proton (C3-H): Located in the

    
    -position relative to the oxygen. In 2-substituted benzofurans, the H3 singlet is shielded, appearing upfield at 6.4 – 7.1 ppm .
    

Expert Insight: The chemical shift of H3 is highly sensitive to the electronic nature of the substituent at C2. An electron-withdrawing group (EWG) at C2 will shift H3 downfield, potentially overlapping with the benzenoid protons (H4-H7), whereas an electron-donating group (EDG) will push H3 further upfield.

Carbon ( C) NMR Trends

Carbon assignments provide definitive proof of the skeletal structure.

PositionChemical Shift (

, ppm)
Characteristic Feature
C2 145.0 – 155.0Deshielded by direct attachment to Oxygen.
C3 102.0 – 110.0Significantly shielded; diagnostic for furan ring checks.
C3a 120.0 – 130.0Quaternary bridgehead carbon.
C7a 150.0 – 160.0Quaternary bridgehead, oxygen-linked.
The "Through-Space" Validation (NOESY)

Relying solely on 1D NMR can be risky if substituents have ambiguous electronic effects. Nuclear Overhauser Effect Spectroscopy (NOESY) provides a self-validating geometric check.

  • 3-Substituted Benzofurans: The H2 proton is spatially distant from the benzenoid ring. No NOE is observed between H2 and H4.

  • 2-Substituted Benzofurans: The H3 proton is spatially proximal to H4 (the "peri" position). A strong NOE correlation is observed between H3 and H4.

Logic Workflow for Regioisomer Assignment

The following diagram illustrates the decision logic for assigning the substitution pattern using standard NMR experiments.

Benzofuran_Assignment Start Isolate Benzofuran Derivative H_NMR Acquire 1H NMR (CDCl3/DMSO-d6) Start->H_NMR Singlet_Check Identify Furan Singlet? H_NMR->Singlet_Check Shift_Check Check Chemical Shift (δ) Singlet_Check->Shift_Check Singlet Found Case_A δ 7.4 - 8.0 ppm (Likely H2) Shift_Check->Case_A Case_B δ 6.4 - 7.1 ppm (Likely H3) Shift_Check->Case_B NOESY Run 1D NOESY / 2D NOESY Case_A->NOESY Case_B->NOESY Decision_A NOE with H4? (Peri-interaction) NOESY->Decision_A Result_3Sub CONFIRMED: 3-Substituted Benzofuran Decision_A->Result_3Sub No NOE (H2-H4) Result_2Sub CONFIRMED: 2-Substituted Benzofuran Decision_A->Result_2Sub Strong NOE (H3-H4)

Figure 1: Decision tree for distinguishing 2-substituted vs. 3-substituted benzofurans using NMR logic.

Mass Spectrometry: Fragmentation Pathways

Benzofurans exhibit characteristic fragmentation patterns in Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS). Understanding these pathways allows for the identification of the core scaffold even in complex metabolic mixtures.

The "CO Loss" Phenomenon

The most diagnostic fragmentation pathway for the benzofuran core is the expulsion of carbon monoxide (CO, 28 Da).

  • Molecular Ion (

    
    ):  Stable, often the base peak in EI.
    
  • Contraction: Loss of CO leads to a ring contraction, often forming a tropylium-like or cyclopentadienyl cation species.

  • Retro-Diels-Alder (RDA): In dihydrobenzofurans, RDA cleavage is common, but in fully aromatic systems, the stability of the fused ring favors substituent cleavage or CO loss.

Diagnostic Fragments
  • 
     118:  The unsubstituted benzofuran radical cation.
    
  • 
     89/90:  Result of 
    
    
    
    .
  • Acylium Ions (

    
     105):  Common in 2-aroylbenzofurans, resulting from 
    
    
    
    -cleavage at the carbonyl substituent.[1]

Vibrational Spectroscopy (IR)

While less specific than NMR, FT-IR provides rapid confirmation of the ether linkage and aromaticity.

Vibrational ModeWavenumber (

)
IntensityNotes
C–O–C Stretch 1260 – 1240StrongAsymmetric stretch of the furan ring ether.
C=C Aromatic 1600, 1580, 1470Medium"Benzene breathing" modes; often appear as doublets.
C–H (Furan) 3160 – 3120WeakHigher frequency than typical benzene C-H.
C=O (Carbonyl) 1680 – 1640StrongIf conjugated (e.g., 2-acetylbenzofuran), frequency is lowered.

Experimental Protocol: Characterization of a 2-Substituted Benzofuran

Objective: Characterize a synthesized sample of 2-(4-bromophenyl)benzofuran.

Step 1: Sample Preparation
  • Dissolve ~5 mg of the solid in 0.6 mL of CDCl

    
     .
    
  • Ensure the solution is free of solid particulates (filter if necessary) to prevent line broadening.

Step 2: 1D NMR Acquisition
  • 
    H NMR:  Acquire 16 scans with a 30° pulse angle.
    
    • Target Observation: Look for the H3 singlet around 6.9 – 7.1 ppm .

    • Validation: Verify the absence of a singlet at >7.5 ppm (which would indicate the 3-isomer).

  • 
    C NMR:  Acquire 512 scans.
    
    • Target Observation: Identify the C2 carbon at ~155 ppm and C3 at ~105 ppm .

Step 3: 2D Validation (HSQC & NOESY)
  • HSQC: Correlate the proton at 7.0 ppm with the carbon at 105 ppm. This confirms the proton is attached to the furan C3.

  • NOESY: Irradiate the singlet at 7.0 ppm.

    • Expectation: A correlation peak with the benzenoid doublet at ~7.5 ppm (H4). This confirms the proton is at C3 (proximal to H4).

Step 4: Mass Spectrometry
  • Inject via ESI-MS (Positive Mode).

  • Expectation:

    
     peaks at 
    
    
    
    273 and 275 (1:1 ratio due to
    
    
    Br/
    
    
    Br isotopes).
  • MS/MS: fragmentation should show loss of CO (

    
    ) and loss of Br (
    
    
    
    ).

References

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 2020. [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 2019.[1] [Link]

  • Chemical shifts and coupling constants in benzofurans. Chemistry Steps, 2023. [Link]

  • Ultraviolet absorption spectra of substituted benzenes and heterocycles. NIST Journal of Research, 1948. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate starting from salicylaldehyde . Unlike traditional multi-step procedures that require pre-formation of aryl-ether intermediates, this method utilizes a Base-Mediated Tandem Alkylation-Cyclization (BMTAC) strategy. This "one-pot" approach significantly reduces solvent waste and processing time while maintaining high regioselectivity.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of lipophilic pharmacophores for drug discovery (e.g., Amiodarone analogues, antimicrobial agents).

Scientific Background & Mechanism[1][2][3][4]

The Challenge of C3-Methylation

Synthesizing benzofuran-2-carboxylates is a standard operation; however, introducing a methyl group specifically at the C3 position complicates the retrosynthesis. Standard Knoevenagel condensations with salicylaldehyde typically yield coumarins (via attack at the ester carbonyl) rather than benzofurans.

To achieve the benzofuran core with a C3-methyl substituent, we utilize methyl 2-chloropropionate (or 2-bromopropionate) as a bifunctional reagent. The reaction proceeds via two distinct mechanistic phases:

  • Intermolecular O-Alkylation: The phenoxide displaces the halide (

    
    ).
    
  • Intramolecular Aldol-Type Condensation: The newly formed ether's

    
    -proton is acidic. Base promotes enolate formation, which attacks the pendant aldehyde, followed by dehydration to aromatize the furan ring.
    
Mechanistic Pathway (DOT Visualization)

BenzofuranMechanism Sal Salicylaldehyde Phenoxide Phenoxide Anion Sal->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Ether Ether Intermediate (O-Alkylation) Phenoxide->Ether SN2 Attack Reagent Methyl 2-chloropropionate Reagent->Ether Enolate Enolate Formation Ether->Enolate alpha-Deprotonation Cyclic Alkoxide Intermediate (Aldol Addition) Enolate->Cyclic Intramolecular Attack on CHO Product Methyl 3-methyl-1- benzofuran-2-carboxylate Cyclic->Product -H2O (Aromatization)

Figure 1: Mechanistic pathway transforming salicylaldehyde to the target benzofuran via tandem O-alkylation and cyclodehydration.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]RoleGrade
Salicylaldehyde 122.121.0Substrate>98%
Methyl 2-chloropropionate 122.551.2 - 1.5Alkylating Agent97%
Potassium Carbonate (

)
138.212.5 - 3.0BaseAnhydrous, Powder
DMF (N,N-Dimethylformamide) 73.09SolventSolvent (0.5 M)Anhydrous
Ethyl Acetate / Hexanes --WorkupACS Grade

> Note: Methyl 2-bromopropionate may be substituted for the chloro- derivative to increase reaction rate, though it is often more expensive.

Detailed Workflow (DOT Visualization)

Workflow Start Start: Reactor Setup Mix 1. Charge Salicylaldehyde & K2CO3 in DMF (Anhydrous) Start->Mix Add 2. Add Methyl 2-chloropropionate (Dropwise at RT) Mix->Add Heat 3. Heat to 80-90°C (Reflux if using MeCN) Time: 4-6 Hours Add->Heat Check 4. TLC/HPLC Check (Disappearance of Salicylaldehyde) Heat->Check Check->Heat Incomplete Quench 5. Quench into Ice Water (Precipitation occurs) Check->Quench Complete Extract 6. Extract (EtOAc) or Filter Solids Quench->Extract Purify 7. Recrystallization (Ethanol) or Flash Column Extract->Purify Final Final Product: Methyl 3-methyl-1-benzofuran-2-carboxylate Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (optional but recommended to prevent phenol oxidation).

  • Solubilization: Dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (200 mL).

  • Base Addition: Add Potassium Carbonate (41.4 g, 300 mmol) in a single portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.

  • Reagent Addition: Add Methyl 2-chloropropionate (14.7 g, 120 mmol) dropwise over 10 minutes.

    • Critical Process Parameter (CPP): Do not add too quickly to avoid local exotherms, though the reaction is generally mild.

  • Reaction: Heat the mixture to 80–90 °C in an oil bath. Stir vigorously to ensure the suspension of the solid base mixes well.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting aldehyde (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear. Reaction time is typically 4–6 hours.
  • Workup:

    • Cool the mixture to RT.

    • Pour the reaction mixture into Ice Water (600 mL) with vigorous stirring.

    • Scenario A (Precipitate forms): If a solid precipitates, filter it, wash with water, and dry. This is the crude product.

    • Scenario B (Oiling out): If the product oils out, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL) to remove DMF. Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol or Methanol. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Analytical Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 60–64 °C (Lit. varies by derivative)Capillary MP

H NMR (CDCl

)

7.6 (d, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 7.3 (t, 1H) (Aromatic)

4.0 (s, 3H,

)

2.6 (s, 3H,

)
400 MHz NMR
Yield 75% – 85%Gravimetric

Key Identification Marker: Look for the disappearance of the aldehyde proton (


 ppm) and the appearance of the sharp singlet for the C3-methyl group around 2.5–2.6 ppm.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cyclization: If the intermediate ether is isolated (observed by NMR as a complex multiplet around 4.8 ppm for the CH-Me proton), the base was likely too weak or the temperature too low.

    • Fix: Add 0.5 equiv of DBU or KOtBu and heat for an additional hour to force cyclization.

  • Low Yield: Often caused by moisture in the DMF, which quenches the alkylating agent.

    • Fix: Use anhydrous DMF and dry

      
       (oven-dried).
      
Solvent Selection

While DMF is standard, Acetonitrile (MeCN) can be used for a "greener" profile. However, MeCN requires longer reaction times (often 12-24h) and strictly reflux conditions (82 °C) because it boils lower than the optimal cyclization temperature.

References

  • Org. Synth. 2006, 83, 171-174. Synthesis of 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[4] (Provides foundational chemistry for benzofuran cyclization).

  • ChemSpider SyntheticPages, 2013, SP703. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation.[2] (Detailed protocol for the base-mediated mechanism).

  • Molecules 2010, 15(2), 854-862. A Novel One-Pot Three-Step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. (Validates the salicylaldehyde + halo-ester + K2CO3 methodology).

  • Journal of the Brazilian Chemical Society, 2010, 21(5). Synthesis of 2-substituted benzofurans via Williamson ether synthesis followed by cyclization.[5]

Sources

reaction mechanism for methyl 3-methyl-1-benzofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Mechanistic Profiling of Methyl 3-methyl-1-benzofuran-2-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate , a critical pharmacophore found in anti-arrhythmic agents (e.g., Amiodarone derivatives) and antimicrobial scaffolds. Unlike generic benzofuran syntheses, this guide focuses on the Base-Mediated Tandem Alkylation/Condensation of 2'-hydroxyacetophenone with methyl bromoacetate. This route offers superior atom economy and operational simplicity compared to metal-catalyzed alternatives (e.g., Sonogashira coupling) for this specific substitution pattern.

Mechanistic Profiling

The formation of the benzofuran core proceeds via a cascade sequence: O-Alkylation


 Intramolecular Aldol Condensation 

Dehydration
. Understanding this causality is essential for troubleshooting yield losses.
The Reaction Pathway
  • Phase I: O-Alkylation (

    
    ):  The phenolic hydroxyl of 2'-hydroxyacetophenone is deprotonated by anhydrous potassium carbonate (
    
    
    
    ). The resulting phenoxide attacks the
    
    
    -carbon of methyl bromoacetate, displacing the bromide. This forms the ether intermediate, methyl 2-(2-acetylphenoxy)acetate .
    • Critical Control Point: This step competes with ester hydrolysis if moisture is present. Anhydrous conditions are non-negotiable.

  • Phase II: Enolization & Cyclization: The base abstracts a proton from the methylene group of the acetate moiety (which is highly acidic due to the flanking ester and ether oxygen). The resulting carbanion attacks the ketone carbonyl of the acetyl group (intramolecular nucleophilic addition), forming a 2,3-dihydrobenzofuran alkoxide.

  • Phase III: Aromatization: The intermediate undergoes dehydration (loss of

    
    ) driven by the thermodynamic stability of the forming aromatic furan ring.
    
Visual Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants: 2'-Hydroxyacetophenone + Methyl Bromoacetate Inter1 Intermediate 1: Phenoxide Ion Reactants->Inter1 Deprotonation (K2CO3) Inter2 Intermediate 2: Methyl 2-(2-acetylphenoxy)acetate (Ether Formation) Inter1->Inter2 SN2 Attack Inter3 Transition State: Intramolecular Aldol Addition Inter2->Inter3 Enolate Formation & Cyclization Product Product: Methyl 3-methyl-1- benzofuran-2-carboxylate Inter3->Product Dehydration (-H2O)

Figure 1: Mechanistic cascade from reactants to the aromatic benzofuran scaffold.[1][2]

Experimental Protocol

Safety Warning: Methyl bromoacetate is a potent lachrymator and alkylating agent. All operations must be performed in a fume hood.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleCAS No.
2'-Hydroxyacetophenone 1.0Substrate118-93-4
Methyl Bromoacetate 1.2Alkylating Agent96-32-2
Potassium Carbonate (

)
2.5Base584-08-7
DMF (N,N-Dimethylformamide) SolventMedium (0.5 M)68-12-2
Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried round-bottom flask with 2'-hydroxyacetophenone (10 mmol, 1.36 g) and anhydrous DMF (20 mL).

    • Add anhydrous

      
        (25 mmol, 3.45 g) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide (solution often turns yellow/orange).
      
  • Alkylation:

    • Add methyl bromoacetate (12 mmol, 1.84 g) dropwise over 5 minutes.

    • Note: Exotherm is minimal, but dropwise addition prevents local concentration hotspots that lead to dialkylation side products.

  • Cyclization (Thermal Drive):

    • Heat the reaction mixture to 80–90°C .

    • Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Checkpoint: The intermediate ether (Inter 2) may appear transiently. Continue heating until the starting phenol and the intermediate are fully consumed (typically 2–4 hours).

  • Workup:

    • Cool to room temperature.[5][10] Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and the product.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude solid is often sufficiently pure (>90%).

    • For analytical grade: Recrystallize from Ethanol or perform Flash Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Start: Charge Flask (Phenol + DMF + K2CO3) AddReagent Add Methyl Bromoacetate (Dropwise, RT) Start->AddReagent Heat Heat to 90°C (2-4 Hours) AddReagent->Heat Check TLC Check (Disappearance of Phenol) Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Complete Purify Recrystallize (EtOH) or Column Chromatography Quench->Purify

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/base.Use anhydrous DMF and dry

in an oven at 120°C prior to use. Water hydrolyzes the ester before cyclization.
Incomplete Cyclization Temperature too low.The initial O-alkylation happens at RT, but the Aldol condensation requires heat (80°C+). Ensure bath temp is maintained.
Sticky/Oily Product Residual DMF.DMF has a high boiling point. Perform thorough brine washes or use a high-vacuum pump during concentration.
Side Product (Acid) Hydrolysis of ester.Avoid using hydroxide bases (NaOH/KOH). Carbonate is mild enough to effect cyclization without saponifying the final ester.

References

  • Stoermer, R. (1900). "Syntheses of Benzofuran Derivatives." Berichte der deutschen chemischen Gesellschaft.
  • Mahajan, et al. (2020). "Green synthesis of benzofuran derivatives using potassium carbonate." Journal of Chemical Sciences.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • PubChem Compound Summary. "Methyl 3-methylbenzofuran-2-carboxylate."

Sources

Application Note: Streamlined One-Pot Synthesis of 3-Methyl-1-Benzofuran-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic (e.g., Amiodarone), anti-microbial, and anti-neoplastic agents.[1] Traditional synthesis often involves multi-step procedures (e.g., Pechmann condensation followed by rearrangement) that suffer from poor atom economy and harsh conditions.

This Application Note details a robust, one-pot synthesis of 3-methyl-1-benzofuran-2-carboxylates via the base-mediated annulation of 2'-hydroxyacetophenones with ethyl chloroacetate . This method—a variation of the Rap-Stoermer condensation—offers high regioselectivity, operational simplicity, and scalability. We provide two distinct protocols: a standard high-throughput method using DMF/K2CO3 and a "Green" microwave-assisted protocol.

Chemical Foundation & Mechanism

The Reaction Pathway

The synthesis proceeds through a tandem O-alkylation/intramolecular aldol condensation sequence. Unlike the reaction of salicylaldehyde with ethyl acetoacetate (which typically yields coumarins), the use of 2'-hydroxyacetophenone directs the cyclization towards the benzofuran ring system due to the positioning of the reactive methyl ketone.

Mechanistic Steps:

  • Deprotonation: The base (K2CO3) generates a phenoxide anion from 2'-hydroxyacetophenone.

  • O-Alkylation (S_N2): The phenoxide attacks the

    
    -carbon of ethyl chloroacetate, displacing chloride to form an acyclic ether intermediate.
    
  • Intramolecular Aldol Condensation: The active methylene group of the acetate moiety (activated by the ester) undergoes base-catalyzed cyclization onto the ketone carbonyl.

  • Dehydration: Subsequent loss of water (aromatization) drives the equilibrium to the stable benzofuran product.

Mechanistic Visualization

The following diagram illustrates the molecular transformation logic.

BenzofuranMechanism Reactants 2'-Hydroxyacetophenone + Ethyl Chloroacetate Inter1 Phenoxide Intermediate Reactants->Inter1 K2CO3 (-H+) Inter2 Acyclic Ether (O-Alkylation) Inter1->Inter2 S_N2 Attack (-Cl-) Cyclization Aldol Cyclization (5-endo-trig) Inter2->Cyclization Base (-H2O) Product 3-Methyl-1-benzofuran- 2-carboxylate Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the tandem alkylation-cyclization sequence.

Experimental Protocols

Protocol A: Standard High-Yield Method (DMF/K2CO3)

Best for: Scale-up (>1g), library synthesis, and difficult substrates. Time: 3–5 Hours | Yield: 80–92%

Materials
  • Substrate: 2'-Hydroxyacetophenone (1.0 equiv)

  • Reagent: Ethyl chloroacetate (1.2 equiv)

  • Base: Potassium Carbonate (K2CO3), anhydrous, granular (2.5 equiv)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

  • Dissolution: Add 2'-hydroxyacetophenone (5.0 mmol, 0.68 g) and anhydrous DMF (10 mL). Stir until dissolved.

  • Base Addition: Add K2CO3 (12.5 mmol, 1.73 g) in a single portion. The suspension may turn yellow (phenoxide formation).

  • Reagent Addition: Add Ethyl chloroacetate (6.0 mmol, 0.64 mL) dropwise via syringe. Optimization Tip: Add KI (0.5 mmol) at this stage if using chloroacetate to generate the more reactive iodoacetate in situ.

  • Reaction: Heat the mixture to 80–90°C in an oil bath. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: The spot for 2'-hydroxyacetophenone (

      
      ) should disappear; a new fluorescent blue spot (
      
      
      
      ) will appear.
  • Quench: Once complete (approx. 3-4 h), cool to room temperature. Pour the mixture into crushed ice (50 g) with vigorous stirring.

  • Workup:

    • If solid precipitates: Filter, wash with cold water, and dry.[2]

    • If oil separates: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Green Microwave-Assisted Method

Best for: Rapid screening, educational labs, and "Green Chemistry" compliance. Time: 15–30 Minutes | Yield: 75–85%

Procedure
  • Vessel: Use a 10 mL microwave-compatible glass vial with a crimp cap.

  • Loading: Add 2'-hydroxyacetophenone (1.0 mmol), Ethyl chloroacetate (1.2 mmol), and K2CO3 (2.0 mmol).

  • Solvent: Add Ethanol (2 mL). Note: Ethanol is a greener alternative to DMF.

  • Irradiation: Seal the vial. Irradiate at 100°C (dynamic power mode, max 150W) for 15 minutes.

  • Isolation: Cool the vial. Pour contents into ice water. The product typically precipitates as a white/off-white solid. Filter and wash with cold water.[2]

Workflow Visualization

The following diagram outlines the operational workflow for Protocol A, ensuring reproducibility.

Workflow Setup Step 1: Setup Dry Flask, N2 atm Mix Step 2: Mixing Substrate + DMF + K2CO3 Setup->Mix Add Step 3: Addition Add Ethyl Chloroacetate (+KI) Mix->Add Heat Step 4: Reaction Heat to 90°C (3-4h) Monitor TLC Add->Heat Quench Step 5: Quench Pour into Ice Water Heat->Quench Isolate Step 6: Isolation Filtration or EtOAc Extraction Quench->Isolate Purify Step 7: Purification Recrystallization (EtOH) Isolate->Purify

Figure 2: Operational workflow for the standard DMF/K2CO3 synthesis.

Data Analysis & Validation

Analytical Standards

Successful synthesis is validated by the following spectral characteristics for Ethyl 3-methyl-1-benzofuran-2-carboxylate :

Analytical MethodExpected Signal / CharacteristicInterpretation
Appearance White to pale yellow needlesHigh purity crystalline solid.
Melting Point 50–52 °C (Lit. Value)Sharp range indicates purity.
1H NMR (CDCl3)

1.45 (t, 3H), 4.45 (q, 2H)
Ethyl ester group (-OCH2CH3).
1H NMR (CDCl3)

2.60 (s, 3H)
Key Signal: Methyl group at C3 position.
1H NMR (CDCl3)

7.2–7.7 (m, 4H)
Aromatic protons (Benzofuran ring).
IR Spectroscopy 1710–1720 cm

Strong C=O stretch (Ester).
Substrate Scope (Expected Yields)

The protocol is tolerant of various substituents on the acetophenone ring:

  • Electron-Donating (e.g., 5-OMe): 85–95% Yield. (Accelerates O-alkylation).

  • Electron-Withdrawing (e.g., 5-Cl, 5-NO2): 70–80% Yield. (May require longer reaction times or addition of KI).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Moisture in solvent/base.Use anhydrous DMF and freshly dried K2CO3.
Side Product: O-Alkylated Uncyclized Temperature too low.Ensure reaction temperature reaches >80°C to drive the Aldol condensation.
Dark/Tarred Mixture Overheating or oxidation.Purge with N2; do not exceed 100°C.
Product is an Oil (Not Solid) Residual DMF.Wash organic layer thoroughly with water/brine (3x).

References

  • Dudley, M. E., et al. (2006).[3] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[3] Synthesis, 2006(10), 1711-1714. Link

  • Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717. Link

  • BenchChem Protocols. (2025). "Application Notes: Synthesis of Furan and Benzofuran Carboxylates." Link

  • Khachatryan, D. S., et al. (2016).[4] "Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis."[4] Russian Chemical Bulletin, 65, 14–28.[4] Link

  • Organic Syntheses. (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans." Org.[5][6] Synth. 96, 98-109.[6] Link

Sources

Application Note: Methyl 3-Methyl-1-Benzofuran-2-Carboxylate as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals utilizing methyl 3-methyl-1-benzofuran-2-carboxylate as a starting scaffold.

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (MMBC) represents a "privileged structure" in medicinal chemistry due to the benzofuran core’s inherent affinity for diverse biological targets, including VEGFR-2 kinases, adenosine receptors, and microbial DNA gyrase. Unlike simple benzofurans, the C3-methyl group in MMBC provides a critical metabolic handle and steric bulk that can enhance selectivity, while the C2-ester serves as a versatile electrophilic gateway for rapid library generation. This guide details standardized protocols for transforming MMBC into bioactive amides, hydrazides, and C3-functionalized derivatives.

Structural Analysis & SAR Potential

The MMBC scaffold offers three distinct vectors for chemical modification (Figure 1).

  • Vector A (C2-Ester): The primary site for combinatorial expansion. Susceptible to nucleophilic acyl substitution (aminolysis, hydrazinolysis) to generate hydrogen-bond donors/acceptors essential for receptor binding.

  • Vector B (C3-Methyl): A "benzylic-like" position. While often left as a hydrophobic anchor, it can be functionalized via radical bromination (Wohl-Ziegler reaction) to create a reactive methylene linker (

    
    ), enabling fragment growing into new pockets.
    
  • Vector C (Benzene Ring): The aromatic core allows for electrophilic aromatic substitution (e.g., nitration, halogenation), typically at the C5 position, to tune electronic properties and lipophilicity.

Visualization: Scaffold Diversification Logic

MMBC_Scaffold MMBC Methyl 3-methyl-1- benzofuran-2-carboxylate (Starting Scaffold) C2_Path Vector A: C2-Ester (Nucleophilic Acyl Substitution) MMBC->C2_Path C3_Path Vector B: C3-Methyl (Radical Functionalization) MMBC->C3_Path Core_Path Vector C: Benzene Ring (Electrophilic Substitution) MMBC->Core_Path Amides Amides/Hydrazides (H-bond Donors) C2_Path->Amides Linkers C3-Methylene Linkers (-CH2-Nu) C3_Path->Linkers Halogens C5-Halo/Nitro Derivatives (Electronic Tuning) Core_Path->Halogens

Caption: Strategic diversification vectors for the MMBC scaffold. Vector A targets the ester moiety, Vector B targets the C3-methyl group, and Vector C targets the aromatic core.

Experimental Protocols

Protocol A: C2-Diversification via Hydrazinolysis

Objective: Convert the methyl ester into a benzofuran-2-carbohydrazide. This is a critical intermediate for synthesizing Schiff bases (antimicrobial targets) and 1,3,4-oxadiazoles.

Mechanism: Nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing methoxide.

Materials:

  • Methyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 - 10.0 eq)

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of MMBC in 10 mL of absolute ethanol.

  • Addition: Add 5.0 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine prevents the formation of dimeric species.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 1:1). The starting ester (

    
    ) should disappear, and a lower 
    
    
    
    spot (hydrazide) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (common for hydrazides), filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~2 mL, then pour into ice-cold water (20 mL) to induce precipitation.

  • Purification: Recrystallize from ethanol/water if necessary.

Validation Data:

  • Yield: Typically 85–95%.

  • IR Spectrum: Look for disappearance of the ester C=O (~1720 cm⁻¹) and appearance of hydrazide doublet peaks (

    
    ) around 3200–3300 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
    
Protocol B: Hydrolysis to 3-Methyl-1-Benzofuran-2-Carboxylic Acid

Objective: Generate the free carboxylic acid for peptide coupling (amide synthesis) or salt formation.

Materials:

  • MMBC (1.0 eq)

  • Sodium Hydroxide (2M aqueous solution, 3.0 eq)

  • Methanol or Ethanol (Co-solvent)

  • Hydrochloric Acid (1M)

Step-by-Step Methodology:

  • Reaction: Dissolve MMBC in Methanol (5 mL/mmol). Add 2M NaOH (3.0 eq).

  • Conditions: Stir at 60°C for 2 hours. The solution should become homogeneous as the ester hydrolyzes to the soluble carboxylate salt.

  • Acidification: Cool to 0°C. Slowly add 1M HCl until pH reaches ~2.0. The carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Protocol C: C3-Methyl Functionalization (Wohl-Ziegler Bromination)

Objective: Brominate the C3-methyl group to create methyl 3-(bromomethyl)-1-benzofuran-2-carboxylate . This transforms the inert methyl group into a reactive electrophile for


 coupling with amines or thiols.

Materials:

  • MMBC (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide

  • Carbon Tetrachloride (

    
    ) or Benzotrifluoride (Green alternative)
    

Step-by-Step Methodology:

  • Setup: In a dry flask under Argon atmosphere, dissolve MMBC in anhydrous solvent (10 mL/mmol).

  • Reagent Addition: Add NBS (1.1 eq) and AIBN (catalytic amount).

  • Initiation: Heat to reflux. If using

    
    , a lamp (hv) can assist radical initiation.
    
  • Reaction: Reflux for 2–4 hours. The succinimide byproduct will float to the top (in

    
    ).
    
  • Work-up:

    • Cool to Room Temp. Filter off the succinimide solid.

    • Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate the mono-bromo product from unreacted starting material and di-bromo byproducts.

Safety Note:


 is toxic. Benzotrifluoride or Acetonitrile (with specific conditions) are safer alternatives.

Biological Application & Data Interpretation[2][3][4][5]

When screening MMBC derivatives, data should be stratified by the substitution vector.

Table 1: Expected Biological Activity Profiles

Derivative ClassTarget VectorPrimary Biological IndicationKey Mechanism
Hydrazides / Hydrazones C2-EsterAntimicrobial / AntifungalDNA Gyrase inhibition; Metal chelation
Amides (e.g., Piperazine) C2-EsterAnticancer (Lung/Breast)VEGFR-2 Kinase inhibition; Apoptosis induction
C3-Methylene Amines C3-MethylGPCR ModulationAdenosine receptor antagonism (A2A/A3)
Nitro-Benzofurans C5-RingAntibacterialOxidative stress generation (ROS)
Pathway Visualization: Mechanism of Action (Anticancer)

MOA_Pathway Compound MMBC-Amide Derivative Target VEGFR-2 Kinase (ATP Binding Pocket) Compound->Target Competitive Inhibition Downstream1 Inhibition of Phosphorylation Target->Downstream1 Downstream2 Caspase 3/7 Activation Downstream1->Downstream2 Signal Cascade Outcome Apoptosis / Cell Death (A549/MCF-7 Lines) Downstream2->Outcome

Caption: Proposed mechanism of action for C2-amide derivatives of MMBC acting as VEGFR-2 inhibitors leading to apoptosis.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. MDPI. [Link]

Sources

synthesis of methyl 3-methyl-1-benzofuran-2-carbohydrazide from the ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide via Hydrazinolysis

Executive Summary

This application note details the optimized protocol for synthesizing 3-methyl-1-benzofuran-2-carbohydrazide from methyl 3-methyl-1-benzofuran-2-carboxylate . The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a core for VEGFR-2 inhibitors, antimicrobial agents, and anti-inflammatory drugs.[1] This protocol utilizes a nucleophilic acyl substitution (hydrazinolysis) strategy, selected for its high atom economy and operational simplicity.

Key Technical Parameters:

  • Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis).

  • Target Yield: >85%.

  • Purity: >98% (HPLC/NMR).

  • Critical Reagent: Hydrazine Hydrate (

    
    ).
    

Strategic Analysis & Reaction Mechanics

The Chemical Pathway

The transformation involves the attack of the nucleophilic hydrazine nitrogen on the ester carbonyl carbon. Unlike hydrolysis, which requires strong acid/base catalysis and heat, hydrazinolysis often proceeds under milder conditions due to the alpha-effect, which enhances the nucleophilicity of the hydrazine nitrogen adjacent to another nitrogen atom.

Nomenclature Clarification: While the prompt references "methyl 3-methyl...", standard IUPAC nomenclature for the product of this reaction is 3-methyl-1-benzofuran-2-carbohydrazide . The "methyl" prefix in the starting material refers to the leaving group (methoxy), which is displaced.

Reaction Mechanism Visualization

The following diagram outlines the stepwise mechanism: nucleophilic attack, formation of the tetrahedral intermediate, and elimination of the alkoxide leaving group.

ReactionMechanism Start Methyl 3-methyl-1- benzofuran-2-carboxylate Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Alpha-Effect) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Product 3-Methyl-1-benzofuran- 2-carbohydrazide Inter->Product Elimination (-MeO) Byproduct Methanol (Leaving Group) Inter->Byproduct

Figure 1: Mechanistic pathway of the hydrazinolysis reaction.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
Methyl 3-methyl-1-benzofuran-2-carboxylate >98% PurityStarting Material
Hydrazine Hydrate 80% or 99% (Reagent Grade)Nucleophile
Ethanol (EtOH) Absolute or 95%Solvent
Glacial Acetic Acid Analytical GradeCatalyst (Optional)
Ice Water DistilledQuenching/Precipitation
Step-by-Step Methodology

Step 1: Solubilization

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (approx. 1.90 g) of methyl 3-methyl-1-benzofuran-2-carboxylate in 25 mL of absolute ethanol .

  • Note: If the ester does not dissolve completely at room temperature (RT), gently warm the solution to 40°C.

Step 2: Nucleophilic Addition

  • Place the RBF in an ice bath to cool the solution to 0–5°C.

  • Add Hydrazine Hydrate (excess, 30–50 mmol, approx. 1.5–2.5 mL) dropwise over 10 minutes.

    • Expert Insight: A large excess of hydrazine (3-5 equivalents) is critical. It drives the equilibrium forward and prevents the formation of the symmetric "azine" dimer byproduct (

      
      ), where the product hydrazide reacts with another mole of ester.
      

Step 3: Reaction Phase

  • Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours .

    • Monitoring: Check progress via TLC (System: Benzene:Hexane 1:1 or Ethyl Acetate:Hexane 3:7). The starting ester spot (

      
      ) should disappear, and a lower 
      
      
      
      spot (hydrazide) should appear.

Step 4: Isolation & Purification

  • Concentration: Remove approx. 50% of the solvent under reduced pressure (Rotary Evaporator).

  • Precipitation: Pour the concentrated residue into 100 mL of crushed ice-water with vigorous stirring. The product will precipitate as a white/off-white solid.[2]

  • Filtration: Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) to remove excess hydrazine.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield needle-like crystals.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Process Control & Visualization

The following workflow diagram illustrates the critical decision points during the synthesis to ensure batch consistency.

Workflow Setup Dissolve Ester in EtOH (Warm if needed) Add Add Hydrazine Hydrate (Dropwise @ 0-5°C) Setup->Add Reflux Reflux 4-6 Hours Add->Reflux Check TLC Check (Ester consumed?) Reflux->Check Workup Pour onto Crushed Ice Filter Precipitate Check->Workup Yes Extend Extend Reflux (+1-2 hrs) Check->Extend No Recryst Recrystallize (EtOH) Dry under Vacuum Workup->Recryst Extend->Check

Figure 2: Operational workflow for the synthesis and isolation of the carbohydrazide.

Characterization & Validation

To validate the synthesis (Self-Validating Protocol), compare your results against these expected physicochemical properties:

  • Physical State: White crystalline solid (needles).

  • Melting Point: 190–194°C (Sharp melting point indicates high purity).[3]

  • IR Spectrum (KBr):

    • 3320–3180 cm⁻¹: N-H stretching (doublet or broad band for

      
      ).
      
    • 1660 cm⁻¹: C=O stretching (Amide I).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.3–9.8 ppm (s, 1H): Amide 
      
      
      
      (D₂O exchangeable).
    • 
       4.2–4.5 ppm (bs, 2H): Terminal 
      
      
      
      (D₂O exchangeable).[3]
    • 
       7.2–7.7 ppm (m, 4H): Aromatic protons.
      
    • 
       2.3–2.5 ppm (s, 3H): Methyl group on the furan ring.
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Oily Product Incomplete precipitation or residual solvent.Ensure the reaction mixture is poured into excess ice water. Scratch the flask walls to induce crystallization.
Melting Point < 185°C Impurity (Azine formation) or wet sample.Recrystallize again from ethanol.[1][4][5] Ensure the hydrazine used was in excess during the reaction.
Starting Material Remains Old Hydrazine Hydrate (concentration dropped).Use fresh Hydrazine Hydrate (99%). Increase reflux time.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves. Neutralize waste streams with dilute hypochlorite solution before disposal.

  • Benzofuran Derivatives: Treat as potentially bioactive.[1][3][2][6][7] Avoid inhalation of dust.

References

  • Synthesis of Benzofuran-2-carbohydrazide

    • Source: Der Pharma Chemica. "Synthesis of novel N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach."
    • URL:

  • Biological Activity & Derivatives

    • Source: Rasayan Journal of Chemistry. "Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide-3-chloro-4-phenyl azetidine-2-one."
    • URL:

  • Antitumor Applications

    • Source: PubMed Central (PMC). "Development of 3-methyl/3-(morpholinomethyl)
    • URL:

Sources

biological activity of methyl 3-methyl-1-benzofuran-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Profiling of Methyl 3-methyl-1-benzofuran-2-carboxylate Derivatives

Executive Summary & Strategic Importance

The methyl 3-methyl-1-benzofuran-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry. Its lipophilic benzofuran core mimics key biological pharmacophores, allowing it to intercalate into DNA, bind allosteric kinase sites, or disrupt microbial cell membranes.

While the parent ester exhibits moderate biological activity, its primary value lies in its role as a divergent intermediate. Through hydrazinolysis and subsequent cyclization (e.g., into triazoles, oxadiazoles, or Schiff bases), this scaffold yields derivatives with nanomolar potency against resistant bacterial strains and metastatic cancer lines.

This guide provides a rigorous, multi-parametric workflow for evaluating these derivatives, moving from phenotypic screening (MIC/MTT) to molecular target deconvolution (VEGFR-2/Tubulin).

Application Note I: Antimicrobial & Antifungal Profiling

Context: Derivatives of 3-methyl-1-benzofuran-2-carboxylate, particularly C-2 substituted hydrazides and triazoles, have demonstrated significant efficacy against Gram-positive pathogens (S. aureus, MRSA) and fungal strains (C. albicans). The mechanism often involves cell wall disruption or inhibition of DNA gyrase.

Experimental Workflow: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Yeasts).

Protocol 1.1: Broth Microdilution Assay

  • Stock Preparation:

    • Dissolve benzofuran derivatives in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Step: Ensure complete solubility; sonicate if necessary. Benzofurans are lipophilic and can precipitate in aqueous media if not properly dispersed.

  • Inoculum Preparation:

    • Grow bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in fresh MHB to achieve a final challenge concentration of

      
       CFU/mL.
      
  • Plate Setup:

    • Use sterile 96-well round-bottom plates.

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to 512 µg/mL in MHB) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 (Growth Control: Inoculum + Solvent), Column 12 (Sterility Control: Media only).

    • Reference Drug: Ciprofloxacin or Fluconazole (for fungi).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

    • Visual Score: MIC is the lowest concentration showing no visible turbidity.

    • Validation: Add 30 µL of Resazurin (0.01%) and incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable metabolic activity.

Data Presentation: Typical MIC Ranges

Compound ClassR-Group SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Ester -OCH3>128>128>128
Hydrazide -NHNH232 - 6464 - 12864
Schiff Base -N=CH-Ph-4-Cl4 - 8 16 - 3216
Triazole -Triazole-Ph-4-F2 - 4 8 - 164 - 8

Application Note II: Anticancer & Cytotoxicity Assessment

Context: The 3-methylbenzofuran pharmacophore is bioisosteric to natural lignans. Key derivatives have shown potent cytotoxicity against non-small cell lung cancer (A549) and leukemia (K562) cell lines. The primary mode of action often involves VEGFR-2 inhibition (blocking angiogenesis) or Tubulin polymerization inhibition (causing mitotic arrest).

Protocol 2.1: MTT Cell Viability Assay

  • Seeding:

    • Seed A549 or MCF-7 cells at

      
       cells/well in 96-well plates containing DMEM + 10% FBS.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of benzofuran derivatives (0.1 µM to 100 µM).

    • Treat cells for 48 or 72 hours.

    • Vehicle Control: 0.1% DMSO (max).

    • Positive Control: Doxorubicin or Staurosporine.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours (formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

  • Quantification:

    • Measure Absorbance at 570 nm (reference 630 nm).

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      

Protocol 2.2: Mechanistic Validation (Annexin V/PI Apoptosis) To confirm if cytotoxicity is due to necrosis (toxicity) or apoptosis (programmed cell death).

  • Treat A549 cells with the derivative at

    
     concentration for 24 hours.[1]
    
  • Harvest cells (trypsinize) and wash with cold PBS.

  • Resuspend in 1X Binding Buffer.

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Analyze via Flow Cytometry.[1]

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.[2]

    • Q3 (Annexin+/PI-): Early Apoptotic (Desired mechanism).

    • Q4 (Annexin-/PI-): Live.

Application Note III: Target Deconvolution (VEGFR-2 Kinase Assay)

Context: Many 3-methylbenzofuran-2-carboxamides act as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2. This assay validates the molecular target.

Protocol 3.1: In Vitro VEGFR-2 Kinase Inhibition (FRET-based)

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant VEGFR-2 enzyme (human).

    • Peptide Substrate (e.g., Poly Glu:Tyr 4:1) labeled with a fluorophore.

    • ATP (

      
       concentration).
      
  • Procedure:

    • Add 5 µL of benzofuran derivative (4x concentration) to a 384-well plate.

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate reaction with 5 µL of ATP.

    • Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add detection reagent (EDTA + Eu-labeled antibody).

    • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Logic: High signal = Phosphorylation (No inhibition). Low signal = Inhibition.

Visualizations & Logic Pathways

Figure 1: Synthesis & Derivatization Logic

This diagram illustrates how the methyl 3-methyl-1-benzofuran-2-carboxylate scaffold is transformed into bioactive libraries.

Benzofuran_Derivatization Start Methyl 3-methyl-1- benzofuran-2-carboxylate (Scaffold) Hydrazide Benzofuran-2- carbohydrazide Start->Hydrazide N2H4·H2O Reflux Triazole 1,2,3-Triazoles (Click Chemistry) Start->Triazole Propargyl bromide + Azides Schiff Schiff Bases (Imine linkage) Hydrazide->Schiff Ar-CHO (Aldehydes) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole CS2 / KOH Cyclization Act_Micro Antimicrobial (S. aureus, E. coli) Schiff->Act_Micro Act_Cancer Anticancer (VEGFR-2 Inhibition) Triazole->Act_Cancer Oxadiazole->Act_Cancer

Caption: Divergent synthesis workflow transforming the parent ester into high-potency pharmacological libraries.

Figure 2: Mechanism of Action (Anticancer)

This diagram details the signaling pathways disrupted by benzofuran derivatives in cancer cells.

MOA_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K Raf Raf / MEK / ERK Receptor->Raf Drug Benzofuran Derivative Drug->Receptor Inhibits (ATP Competition) Apop Apoptosis (Cell Death) Drug->Apop Induces Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Angio Angiogenesis (Blood Vessel Formation) PI3K->Angio Prolif Cell Proliferation Raf->Prolif Mitosis Mitotic Spindle Formation Tubulin->Mitosis Mitosis->Prolif

Caption: Dual mechanism of action: VEGFR-2 blockade and Tubulin inhibition leading to apoptosis.

References

  • Kirilmis, C., et al. (2008).[3] "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." European Journal of Medicinal Chemistry. Link

  • Abdel-Aziz, H. A., et al. (2023).[4] "Anticancer therapeutic potential of benzofuran scaffolds: A review." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Miao, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[5][6][7][8][9] RSC Advances. Link

  • Galal, S. A., et al. (2009). "Benzofuran derivatives as potent antitumor agents."[5][6][7][8][9][10][11][12][13] Bioorganic & Medicinal Chemistry Letters. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard." M07-A10. Link

Sources

Application Note: Methyl 3-methyl-1-benzofuran-2-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating the anticancer potential of methyl 3-methyl-1-benzofuran-2-carboxylate and its functional derivatives.

This guide treats the compound as a Privileged Scaffold , detailing its synthesis, biological characterization, and the specific protocols required to validate its mechanism of action (MOA), specifically targeting VEGFR-2 inhibition and Tubulin polymerization disruption .

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (MMBC) represents a critical structural pharmacophore in modern oncology research. While the methyl ester itself serves as a lipophilic precursor, its primary utility lies as a versatile scaffold for generating 3-methylbenzofuran-2-carboxamide and hydrazide derivatives. These derivatives have demonstrated potent anticancer activity (IC50 < 2 µM) against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.

Key Therapeutic Targets:

  • VEGFR-2 Kinase: Angiogenesis inhibition.

  • Tubulin Polymerization: Mitotic arrest (G2/M phase).[1]

  • Apoptosis Induction: Caspase-dependent pathways.

Chemical Foundation & Synthesis

Before biological testing, high-purity synthesis of the core scaffold is required. The following protocol utilizes an interrupted Feist-Benary type reaction or standard alkylation/cyclization sequence.

Protocol A: Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Principle: Base-mediated O-alkylation of 2'-hydroxyacetophenone followed by intramolecular aldol condensation.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

  • Acetonitrile (ACN) or DMF (Solvent)[2]

Step-by-Step Workflow:

  • Solvation: Dissolve 2'-hydroxyacetophenone (10 mmol) in anhydrous ACN (30 mL).

  • Activation: Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion.

  • Alkylation: Dropwise add methyl bromoacetate (12 mmol).

  • Cyclization: Reflux the mixture at 80°C for 6–8 hours. Note: Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0–10% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H-NMR (Singlet at ~2.4–2.6 ppm corresponds to the C3-Methyl group).[2]

Biological Evaluation Protocols

Once synthesized, the scaffold (or its amide derivatives) must undergo rigorous biological screening.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 of MMBC derivatives against A549 and MCF-7 cell lines.

Materials:

  • Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma).[3]

  • Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Control: Staurosporine or Doxorubicin (Positive Control).

Methodology:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Treat cells with MMBC derivatives at a gradient concentration (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Critical Step: Dissolve compounds in DMSO. Final DMSO concentration in the well must be < 0.1% to avoid solvent toxicity.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm .

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    
Protocol C: Mechanism of Action - Tubulin Polymerization Assay

Rationale: Many 3-methylbenzofuran derivatives act as colchicine-site binders, inhibiting microtubule assembly.

Workflow:

  • Preparation: Use a fluorescence-based Tubulin Polymerization Assay Kit (>99% pure tubulin).

  • Baseline: Keep tubulin solution on ice.

  • Induction: Add GTP and the test compound (MMBC derivative) at 5 µM or 10 µM.

  • Measurement: Transfer to a pre-warmed 37°C plate reader immediately.

  • Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Interpretation:

    • Inhibitor: Flattened curve compared to control (reduced Vmax).

    • Stabilizer: Shift to faster polymerization (like Paclitaxel).

Mechanistic Pathway Visualization

The following diagram illustrates the downstream effects of Methyl 3-methyl-1-benzofuran-2-carboxylate derivatives upon entering the cancer cell.

Benzofuran_MOA Compound Methyl 3-methyl-1-benzofuran-2-carboxylate (Derivatives) Target1 VEGFR-2 Inhibition Compound->Target1 IC50 ~40-80 nM Target2 Tubulin Binding (Colchicine Site) Compound->Target2 Inhibits Polymerization Effect1 Block Angiogenesis Target1->Effect1 Effect2 Mitotic Arrest (G2/M Phase) Target2->Effect2 Signal1 Reduced Bcl-2 Increased Bax Effect1->Signal1 Effect2->Signal1 Signal2 Caspase-3/7 Activation Signal1->Signal2 Outcome Apoptosis / Cell Death Signal2->Outcome

Caption: Dual-mechanism pathway of 3-methylbenzofuran derivatives leading to apoptotic cell death.

Representative Data & Troubleshooting

Potency Benchmarks (Literature Aggregated)

Researchers should aim for the following potency metrics when optimizing the methyl ester scaffold into amide/hydrazide derivatives:

Cell LineCompound ClassTarget IC50 (µM)Reference Benchmark
A549 (Lung)3-methylbenzofuran-2-carboxamide0.5 – 2.0Staurosporine (1.5 µM)
MCF-7 (Breast)3-methylbenzofuran-hydrazide2.0 – 5.0Doxorubicin (4.0 µM)
HUVEC (Normal)Methyl ester scaffold> 50.0(Low Toxicity Desired)
Troubleshooting Guide
  • Low Yield in Synthesis: Ensure reagents are anhydrous. If the cyclization is slow, switch solvent to DMF and increase temperature to 100°C.

  • Precipitation in MTT Assay: If the compound crashes out in the media, reduce the starting concentration or use a co-solvent (0.5% DMSO max). Ensure the methyl ester is fully solubilized before adding to media.

  • High Background in Tubulin Assay: Centrifuge the tubulin stock at 14,000 x g for 10 mins at 4°C before use to remove protein aggregates.

References

  • Synthesis and Anticancer Activity of Amide Derivatives of Substituted 3-methyl-benzofuran-2-carboxylic Acid. Source: Taylor & Francis Online (2022). URL:[Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Source: PubMed Central / NIH (2020). URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI / PubMed (2022). URL:[Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Source: ACS Publications (2020). URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances (2023). URL:[Link]

Sources

Application Note: Antimicrobial Profiling of Substituted Benzofuran-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-2-carboxylates represent a "privileged scaffold" in antimicrobial discovery, exhibiting potent activity against multidrug-resistant (MDR) Gram-positive bacteria (e.g., S. aureus, E. faecalis) and select Gram-negative strains. Unlike traditional antibiotics, these derivatives often operate via a dual mechanism: inhibition of bacterial DNA Gyrase B (GyrB) and membrane depolarization.

This application note provides a comprehensive guide for the synthesis, biological evaluation, and mechanistic validation of substituted benzofuran-2-carboxylates. It addresses specific challenges associated with this scaffold, including aqueous insolubility and fluorescence interference in optical density assays.

Chemical Basis & Structure-Activity Relationship (SAR)

The benzofuran-2-carboxylate core mimics the ATP-binding pocket of bacterial type II topoisomerases. Optimization of this scaffold relies on precise substitution patterns that balance lipophilicity (LogP) with target affinity.

Key SAR Determinants
  • Position 2 (The Warhead): The carboxylate moiety (ester, acid, or hydrazide) is critical for hydrogen bonding with the active site (e.g., Asp73 in E. coli GyrB). Hydrazide derivatives often show superior potency over esters due to enhanced H-bond donation.

  • Position 5 (Electronic Tuning): Electron-withdrawing groups (EWGs) such as Halogens (Cl, Br) or Nitro (

    
    ) groups at C-5 significantly increase potency by enhancing hydrophobic interactions within the enzyme binding pocket.
    
  • Position 3 (Steric Gate): Small alkyl substitutions (Methyl) are tolerated, but bulky groups often abolish activity by causing steric clash with the ATP-binding cleft.

Figure 1: SAR Logic of Benzofuran-2-Carboxylates

SAR_Map Core Benzofuran-2-Carboxylate Scaffold Pos2 Position C-2 (Carboxylate Moiety) Core->Pos2 Pos3 Position C-3 (Steric Gate) Core->Pos3 Pos5 Position C-5 (Hydrophobic/Electronic) Core->Pos5 Pos7 Position C-7 (Solubility Modulator) Core->Pos7 Act2 Hydrazides > Esters > Acids (H-Bonding with Asp73) Pos2->Act2 Act3 Small Alkyl (Me) = Tolerated Bulky = Inactive Pos3->Act3 Act5 Halogens (Cl, Br) or NO2 Increase Potency (IC50 < 1 µM) Pos5->Act5 Act7 Methoxy/Amino groups Improve LogP/Solubility Pos7->Act7

Caption: Functional map of the benzofuran scaffold highlighting critical substitution zones for maximizing antimicrobial efficacy.

Experimental Workflow: Synthesis to Screening

The synthesis of these derivatives typically follows the Rap-Stoermer condensation , a robust method allowing for the one-pot reaction of salicylaldehydes with


-haloketones or esters.
Figure 2: Integrated Discovery Pipeline

Workflow cluster_synth Phase 1: Synthesis cluster_screen Phase 2: Biological Screening cluster_mech Phase 3: Validation Step1 Reagents: Substituted Salicylaldehyde + Ethyl Bromoacetate Step2 Rap-Stoermer Reaction (K2CO3, Acetone, Reflux) Step1->Step2 Step3 Purification (Recrystallization from EtOH) Step2->Step3 Step4 Stock Prep (DMSO Solubilization) Step3->Step4 Step5 MIC Assay (CLSI M07) Resazurin Indicator Step4->Step5 Step6 Hit Selection (MIC < 10 µg/mL) Step5->Step6 Step7 ATPase Inhibition Assay (Gyrase B Target) Step6->Step7

Caption: Operational workflow from chemical synthesis through biological validation.

Protocol A: Modified Microdilution MIC Assay

Challenge: Benzofuran-2-carboxylates are highly hydrophobic. Standard aqueous preparation will result in precipitation and false negatives. Standard: Adapted from CLSI M07-A10 [1].

Materials
  • Test Compounds: Substituted benzofuran derivatives (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) 0.01% solution (sterile filtered).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Step-by-Step Methodology
  • Stock Preparation (100x):

    • Dissolve the benzofuran derivative in 100% DMSO to a concentration of 12.8 mg/mL .

    • Note: Do not use water/buffer at this stage.

  • Intermediate Dilution (10x):

    • Dilute the stock 1:10 into CAMHB to achieve 1.28 mg/mL .

    • Critical: Observe for precipitation. If cloudy, sonicate for 30 seconds. If precipitate persists, the compound is insoluble at this tier; reduce starting concentration.

  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the 1.28 mg/mL intermediate solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Result: Test range is 640 µg/mL down to 1.25 µg/mL. Final DMSO concentration is < 1%, which is non-toxic to bacteria.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

    • Add 100 µL of inoculum to wells 1–11.

    • Well 11 is the Growth Control (Bacteria + Media + Solvent).

    • Well 12 is the Sterility Control (Media only).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Visual Aid: Add 20 µL of Resazurin solution to all wells. Incubate for an additional 1–2 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue .

Protocol B: DNA Gyrase Supercoiling Inhibition

Rationale: To confirm the compound acts via the GyrB mechanism (ATPase competition) rather than non-specific membrane lysis [2].

Materials
  • E. coli DNA Gyrase Supercoiling Assay Kit (Inspiralis or equivalent).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).

Methodology
  • Enzyme Mix: Prepare a master mix containing 1 U of DNA Gyrase and 0.5 µg of relaxed pBR322 plasmid per reaction.

  • Compound Addition: Add 1 µL of benzofuran derivative (in DMSO) to 29 µL of the reaction mix. Include Novobiocin (known GyrB inhibitor) as a positive control.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL of STEB buffer (40% sucrose, 100 mM Tris, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) and Chloroform/Isoamyl alcohol.

  • Analysis: Run samples on a 1% agarose gel (TAE buffer) at 60V for 3 hours.

  • Result:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibited Gyrase: DNA remains in the relaxed (slow) band.

Data Summary: Comparative Potency

The following table summarizes the impact of C-5 substitution on antimicrobial activity, derived from aggregate literature data [3, 4].

Compound IDR (Pos 2)R' (Pos 5)MIC (S. aureus) [µg/mL]Mechanism
BF-01 Ethyl EsterH> 128 (Inactive)N/A
BF-05 HydrazideH64Weak Gyrase Inhibition
BF-12 Ethyl EsterNitro (

)
16DNA Intercalation
BF-24 HydrazideBromo (Br) 2 Potent GyrB Inhibitor
Ciprofloxacin(Control)-0.5GyrA Inhibitor

Troubleshooting & Expert Tips

  • Fluorescence Interference: Many benzofurans are naturally fluorescent. If using an automated plate reader (OD600), run a "Compound Only" control plate to subtract background signal.

  • Solubility Crash: If compounds precipitate upon adding bacteria (aqueous shock), add 2%

    
    -cyclodextrin to the media. This acts as a carrier without affecting bacterial growth.
    
  • False Positives: Benzofurans can act as membrane surfactants at high concentrations (>100 µg/mL). Always verify hits with the DNA Gyrase assay to ensure specific target engagement.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2] [Link]

  • Abd El-Karim, S. S., et al. (2024).[3] New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.[4] PubMed. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Rashed, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer and Antimicrobial Activity.[5][6] Cancers (Basel). [Link]

Sources

Application Note: Cytotoxicity Profiling of Methyl 3-methyl-1-benzofuran-2-carboxylate

[1]

Introduction & Scope

Methyl 3-methyl-1-benzofuran-2-carboxylate is a pharmacophore scaffold frequently utilized in the synthesis of bioactive agents, including antimicrobial and anticancer therapeutics. While often serving as an intermediate for complex hydrazide or triazole derivatives, the intrinsic cytotoxicity of the benzofuran core requires rigorous evaluation to establish baseline bioactivity and selectivity indices.

This protocol details the standardized workflow for assessing the cytotoxic potential of this hydrophobic ester using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The methodology is optimized to address the specific solubility challenges associated with benzofuran-2-carboxylates, ensuring data integrity and reproducibility.

Target Audience

Medicinal chemists and cell biologists conducting Structure-Activity Relationship (SAR) studies on benzofuran derivatives.

Critical Pre-Assay Preparation

Compound Physicochemistry & Solubility

The target compound is a hydrophobic ester (Predicted XLogP3 ~2.5). Improper solubilization is the primary cause of assay failure for this class, leading to micro-precipitation in aqueous media and false-negative results.

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Stock Concentration: 20 mM or 50 mM (High concentration stocks minimize the volume of DMSO added to cells).

  • Storage: -20°C, protected from light (benzofurans can be photosensitive).

Cell Line Selection

Based on literature regarding benzofuran bioactivity, the following cell lines are recommended for initial screening:

  • A549 (Lung Carcinoma): Highly relevant for benzofuran derivatives.[1][2][3][4][5]

  • MCF-7 (Breast Adenocarcinoma): Standard for hormonal-responsive pharmacophores.

  • HUVEC or WI-38 (Normal Fibroblasts): Crucial for determining the Selectivity Index (SI).

Experimental Protocol: MTT Cytotoxicity Assay

Phase 1: Cell Seeding (Day 0)

Objective: Establish a monolayer in the exponential growth phase.

  • Harvest Cells: Trypsinize adherent cells when 70-80% confluent.

  • Count: Use a hemocytometer or automated counter. Viability must be >95%.

  • Seed: Dispense 100 µL/well into 96-well plates.

    • Cancer lines: 3,000 - 5,000 cells/well.

    • Normal lines (Fibroblasts): 5,000 - 8,000 cells/well (slower growth).

  • Incubate: 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.

Phase 2: Compound Treatment (Day 1)

Objective: Expose cells to the compound while maintaining solvent homeostasis.

WARNING: The final DMSO concentration in the well must never exceed 0.5% (v/v) . Higher concentrations induce non-specific toxicity, invalidating the assay.

  • Preparation of Working Solutions:

    • Prepare a "2X" intermediate dilution series in complete media.

    • Example: To achieve a final test concentration of 100 µM, prepare 200 µM in media.

  • Serial Dilution: Perform 1:2 or 1:3 serial dilutions. Recommended range: 0.1 µM to 100 µM .

  • Treatment:

    • Remove old media from wells (carefully, do not disturb the monolayer).

    • Add 100 µL of fresh media containing the compound.

  • Controls (Mandatory):

    • Negative Control: Media + DMSO (matched to the highest concentration used in treatment, e.g., 0.5%).

    • Positive Control: Doxorubicin or Cisplatin (Standard IC50 validation).

    • Blank: Media only (no cells) – for background subtraction.

Phase 3: MTT Reaction & Readout (Day 3 or 4)

Objective: Quantify mitochondrial reductase activity as a proxy for viability.

  • Incubation Duration: 48 or 72 hours post-treatment.[1][3][6]

  • MTT Addition:

    • Prepare MTT stock (5 mg/mL in PBS). Filter sterilize.

    • Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL).

  • Metabolic Conversion: Incubate for 3–4 hours at 37°C. Observe formation of purple formazan crystals under a microscope.

  • Solubilization:

    • Carefully aspirate media (do not suck up crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate on an orbital shaker for 10 minutes (protected from light).

  • Measurement: Measure absorbance (OD) at 570 nm (reference wavelength 630 nm).

Data Analysis & Validation

Calculation

Calculate % Cell Viability for each concentration:

IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50.

Acceptance Criteria (Self-Validating System)
ParameterAcceptance ThresholdCorrective Action
Z-Factor > 0.5Re-optimize seeding density or pipetting precision.
Vehicle Toxicity < 10% reduction vs. MediaReduce DMSO concentration.
CV% (Replicates) < 15%Check for "Edge Effect" (evaporation in outer wells).
Positive Control IC50 within 2-fold of historical meanVerify cell passage number and reagent expiry.

Visualized Workflows

Experimental Logic Flow

This diagram illustrates the critical decision points (diamonds) that prevent common assay failures associated with hydrophobic benzofurans.

CytotoxicityWorkflowStartStart: Compound Stock PrepSolubilityCheckCheck Solubility in Media(Microscopy)Start->SolubilityCheckPrecipitationPrecipitation Observed?SolubilityCheck->PrecipitationReformulateReformulate:Increase DMSO (max 0.5%)or use BSA carrierPrecipitation->ReformulateYesSeedingCell Seeding(Day 0)Precipitation->SeedingNo (Clear)Reformulate->SolubilityCheckTreatmentCompound Treatment(Day 1)Seeding->TreatmentIncubationIncubation (48-72h)Treatment->IncubationMTT_AddAdd MTT Reagent(3-4h incubation)Incubation->MTT_AddSolubilizationDissolve Formazan(DMSO)MTT_Add->SolubilizationReadoutAbsorbance Read (570nm)Solubilization->ReadoutAnalysisCalculate IC50Readout->Analysis

Caption: Step-by-step workflow with integrated solubility checkpoints critical for hydrophobic benzofuran esters.

Mechanism of Action (Hypothetical)

While the specific mechanism of methyl 3-methyl-1-benzofuran-2-carboxylate requires elucidation, benzofuran derivatives typically induce apoptosis via the intrinsic mitochondrial pathway.

MOACompoundBenzofuran DerivativeROSROS GenerationCompound->ROSInductionMitoMitochondrialDepolarizationROS->MitoStressCaspaseCaspase 3/9ActivationMito->CaspaseCytochrome c releaseApoptosisApoptosis(Cell Death)Caspase->ApoptosisExecution

Caption: Generalized signaling pathway for benzofuran-induced cytotoxicity via mitochondrial stress.

References

  • National Cancer Institute (NCI). (2024). NCI-60 Human Tumor Cell Lines Screen Protocol. National Institutes of Health.[7] [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Royal Society of Chemistry.[1] [Link]

  • PubChem. (2025).[8] Methyl 1-benzofuran-2-carboxylate Compound Summary. National Library of Medicine. [Link]

Strategic Derivatization of Methyl 3-methyl-1-benzofuran-2-carboxylate: A Multidimensional Library Generation Protocol for HTS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-methyl-1-benzofuran-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, exhibiting validated activity against VEGFR-2 kinases, tubulin polymerization, and microbial efflux pumps.[1] This Application Note provides a high-fidelity guide for transforming the commercially available methyl 3-methyl-1-benzofuran-2-carboxylate into a focused library of bioactive agents. Unlike generic organic synthesis manuals, this protocol focuses on divergent synthesis —maximizing structural diversity from a single precursor to probe distinct biological pathways (SAR).[1]

Strategic Rationale & Chemical Logic

The Scaffold Architecture

The starting material, methyl 3-methyl-1-benzofuran-2-carboxylate , possesses three distinct zones for medicinal optimization:

  • The C-2 Ester (The "Warhead" Vector): This is the primary handle for library generation.[1] It is susceptible to nucleophilic attack, allowing conversion to amides (hydrogen bond donors/acceptors), hydrazides, and heterocycles (bioisosteres).[1]

  • The C-3 Methyl Group (The Metabolic Shield): Unlike the unsubstituted benzofuran, the C-3 methyl blocks metabolic oxidation at the typically reactive C-3 position, enhancing in vivo half-life.[1] It also induces a twist in the molecule, potentially improving fit into hydrophobic kinase pockets (e.g., VEGFR-2).[1]

  • The Benzenoid Ring (The Lipophilic Anchor): Positions C-5 and C-7 are electronically activated for electrophilic substitution, allowing for the introduction of halogens or nitro groups to tune lipophilicity (LogP) and electronic distribution.[1]

Application Focus
  • Oncology: Targeting VEGFR-2 and inducing apoptosis (Caspase 3/7 pathways).[1]

  • Antimicrobial: Targeting bacterial cell wall synthesis and efflux pumps in MRSA/VRE strains.[1]

Module A: The "Gateway" Transformation (Hydrolysis)

Prerequisite for Amide/Hydrazide Libraries[1]

Direct aminolysis of the methyl ester is often sluggish due to the electron-rich nature of the benzofuran ring.[1] Saponification to the carboxylic acid is the requisite first step for high-yield coupling.[1]

Protocol A1: Lithium Hydroxide Mediated Hydrolysis

Why LiOH? Lithium hydroxide is preferred over NaOH/KOH for benzofurans because the lithium cation coordinates less tightly to the carboxylate in organic solvents, preventing precipitation of the salt before the reaction is complete, and it is milder, reducing the risk of ring opening.[1]

Materials:

  • Methyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq)[1]

  • LiOH[1][2]·H2O (3.0 eq)

  • Solvent: THF:MeOH:H2O (3:1:1 ratio)

Step-by-Step:

  • Dissolve the starting ester in the THF:MeOH mixture.[1]

  • Add LiOH·H2O dissolved in the minimum amount of water dropwise at 0°C.[1]

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

  • Critical Step: Acidify carefully with 1N HCl to pH 2–3. Do not use concentrated HCl to avoid acid-catalyzed decarboxylation or ring cleavage.[1]

  • Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Yield Expectation: >90% White Solid.

Module B: Library Generation (The Diversity Engine)[1]

Protocol B1: High-Throughput Amide Coupling (The Kinase Target)

Amides are the gold standard for kinase inhibitors (hydrogen bonding with the hinge region).[1] We utilize HATU coupling for its superior activity with electron-rich aromatic acids compared to EDCI/HOBt.[1]

Target Audience: VEGFR-2 / Tubulin Inhibitor Screening.[1]

Materials:

  • 3-methyl-1-benzofuran-2-carboxylic acid (from Protocol A1)[1]

  • Amine Library (e.g., N-methylpiperazine, morpholine, benzylamine)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: Anhydrous DMF[1]

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir for 15 mins to activate the acid (formation of the O-At ester).

  • Add the specific Amine (1.1 eq) and remaining DIPEA (1.5 eq).[1]

  • Stir at RT for 12–16 hours.

  • Work-up (HTS Friendly): Dilute with water. If solid precipitates, filter and wash (ideal).[1] If oil forms, extract with DCM.[1]

  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

Protocol B2: Hydrazide & Oxadiazole Synthesis (The Antimicrobial Bioisostere)

Hydrazides are potent antimicrobial pharmacophores.[1] Further cyclization to 1,3,4-oxadiazoles improves metabolic stability and membrane permeability.[1]

Materials:

  • Methyl 3-methyl-1-benzofuran-2-carboxylate (Directly from starting material)[1]

  • Hydrazine Hydrate (99%)[1]

  • Ethanol (Absolute)[1]

Step-by-Step:

  • Dissolve the methyl ester (1.0 eq) in absolute Ethanol (0.2 M).[1]

  • Add Hydrazine Hydrate (5.0 eq) excess to prevent dimer formation.[1]

  • Reflux at 80°C for 6–8 hours.

  • Cooling: Cool to 0°C. The carbohydrazide product usually crystallizes out.[1]

  • Filter and wash with cold ethanol.[1]

  • Derivatization (Optional): React the hydrazide with CS2/KOH to form the 1,3,4-oxadiazole-2-thiol derivative (a validated antifungal scaffold).

Module C: Core Skeleton Modification (Advanced)[1]

Protocol C1: C-5 Nitration (Electrophilic Substitution)

To introduce diversity on the ring, we exploit the para-position relative to the furan oxygen (C-5), which is the most activated site for Electrophilic Aromatic Substitution (EAS).[1]

Safety: This reaction is exothermic.[1]

Step-by-Step:

  • Dissolve Methyl 3-methyl-1-benzofuran-2-carboxylate in Acetic Anhydride.

  • Cool to -10°C.

  • Add Fuming HNO3 dropwise.[1]

  • Stir at 0°C for 1 hour.

  • Pour onto ice water. The 5-nitro derivative precipitates.[1]

  • Application: Reduce the nitro group (H2/Pd-C) to an amine to create a handle for sulfonamide synthesis (antibacterial sulfonamides).[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the parent ester.

G Start Methyl 3-methyl-1- benzofuran-2-carboxylate Acid Carboxylic Acid (Hydrolysis) Start->Acid LiOH, THF/H2O (Protocol A1) Hydrazide Carbohydrazide (N2H4 Reflux) Start->Hydrazide N2H4·H2O, EtOH (Protocol B2) Nitro 5-Nitro Derivative (HNO3/Ac2O) Start->Nitro HNO3, Electrophilic Sub. (Protocol C1) Amide Amide Library (VEGFR-2 Inhibitors) Acid->Amide HATU, Amines (Protocol B1) Oxadiazole 1,3,4-Oxadiazole (Antimicrobial) Hydrazide->Oxadiazole CS2/KOH Cyclization Amine 5-Amino Derivative (Sulfonamide Precursor) Nitro->Amine H2, Pd/C Reduction

Figure 1: Divergent synthesis workflow for generating pharmacologically active benzofuran libraries.[1]

Biological Screening & Data Interpretation[1][2][3][4][5]

Summary of Expected Biological Activities[3][5][6][7]
Derivative ClassPrimary TargetAssay TypeReference Control
Carboxamides (N-methylpiperazine)VEGFR-2 KinaseELISA / Western BlotSorafenib
Carboxamides (Benzyl)Apoptosis (Caspase 3/7)Fluorescence AssayDoxorubicin
Hydrazides / Oxadiazoles Bacterial Cell WallZone of Inhibition (MIC)Ciprofloxacin
5-Nitro / 5-Amino Tubulin PolymerizationTubulin Turbidity AssayCombretastatin A-4
Self-Validating the Protocol (Quality Control)[1]
  • NMR Check: The disappearance of the methyl ester singlet (~3.9 ppm) is the primary indicator of successful hydrolysis or hydrazinolysis.[1]

  • Mass Spec: Benzofurans ionize well in ESI+.[1] Always run LC-MS to confirm purity before biological screening; minor impurities (unreacted hydrazine) can cause false positives in cytotoxicity assays.[1]

References

  • Anticancer Activity (VEGFR-2): Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [1]

  • Antimicrobial & SAR: Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. [1]

  • Synthetic Methodology (Amides): Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylation. [1]

  • Triazole/Click Chemistry: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [1]

  • General Benzofuran Review: Natural source, bioactivity and synthesis of benzofuran derivatives. [1]

Sources

Application Note: Methyl 3-methyl-1-benzofuran-2-carboxylate in VEGFR-2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the role of methyl 3-methyl-1-benzofuran-2-carboxylate (MMBC) in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. While MMBC itself acts as a chemical precursor, its benzofuran-2-carboxylate core serves as a critical pharmacophore scaffold. This guide provides a comprehensive technical framework for researchers utilizing MMBC to synthesize and validate high-potency VEGFR-2 inhibitors (e.g., benzofuran-chalcones, hydrazides, and amides).

We present a validated workflow covering:

  • Mechanistic Rationale: How the benzofuran scaffold targets the VEGFR-2 ATP-binding pocket.

  • Chemical Derivatization: Converting the MMBC ester to bioactive motifs.

  • Validation Protocols: Step-by-step guides for in silico docking, enzymatic kinase assays, and cellular angiogenesis models.

Scientific Background & Mechanism[1][2][3][4][5]

The Target: VEGFR-2 and Angiogenesis

VEGFR-2 (KDR/Flk-1) is the primary mediator of the mitogenic and angiogenic effects of VEGF.[1][2] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering downstream signaling pathways (RAF/MEK/ERK and PI3K/AKT) that drive endothelial cell proliferation and migration.

The Scaffold: Methyl 3-methyl-1-benzofuran-2-carboxylate

The benzofuran ring system is a bioisostere of the indole and indazole rings found in FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib).

  • Role: MMBC is the foundational building block. The C-2 ester group is reactive, allowing for the attachment of "tail" moieties (hydrazides, ureas, chalcones) that extend into the hydrophobic back pocket of the kinase, while the benzofuran core anchors the molecule in the adenine-binding region.

  • Binding Mode: The oxygen atom of the benzofuran ring and the carbonyl of the C-2 substituent typically form hydrogen bonds with the "hinge region" (Cys919) of the VEGFR-2 kinase domain.

Signaling Pathway Visualization

The following diagram illustrates the VEGFR-2 signaling cascade and the intervention point of benzofuran-derived inhibitors.

VEGFR_Signaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Phosphorylation Benzofuran Benzofuran Inhibitor (Derived from MMBC) Benzofuran->VEGFR2 Inhibits ATP Binding AKT AKT PI3K->AKT Migration Cell Migration & Tube Formation AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Caption: Benzofuran derivatives inhibit VEGFR-2 autophosphorylation, blocking downstream PI3K/AKT and MAPK pathways.

Experimental Workflow

To utilize MMBC effectively, researchers must follow a "Derivatize-Screen-Validate" pipeline. The ester group of MMBC is generally too labile and lacks the steric bulk for potent nanomolar inhibition on its own; it must be converted to a stable amide or hydrazide.

Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation MMBC Start: MMBC (Methyl 3-methyl-1-benzofuran -2-carboxylate) Deriv Derivatization (Hydrazinolysis/Amidation) MMBC->Deriv Lead Lead Compounds (e.g., Benzofuran-Chalcones) Deriv->Lead Docking In Silico Docking (PDB: 4BSK) Lead->Docking Kinase Enzymatic Assay (HTRF/ELISA) Lead->Kinase HUVEC Cellular Assay (HUVEC Proliferation) Kinase->HUVEC Analysis Data Analysis (IC50 Calculation) HUVEC->Analysis

Caption: Integrated workflow from MMBC scaffold chemical modification to biological validation.

Detailed Protocols

Protocol A: In Silico Molecular Docking

Objective: Predict the binding affinity and orientation of MMBC derivatives within the VEGFR-2 active site. Software: AutoDock Vina, Schrödinger Glide, or Gold.

  • Protein Preparation:

    • Download VEGFR-2 crystal structure (PDB ID: 4BSK or 3V6B ) from RCSB PDB.

    • Remove water molecules and co-crystallized ligands (e.g., Sorafenib).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Draw the MMBC derivative structure (e.g., 3-methyl-1-benzofuran-2-carbohydrazide Schiff bases).

    • Minimize energy using MM2 force field.

  • Grid Generation:

    • Center the grid box on the ATP-binding site (coordinates approx: X= -26.5, Y= -12.0, Z= -14.5 for 4BSK).

    • Set box size to 20 x 20 x 20 Å.

  • Docking & Analysis:

    • Run docking algorithm with exhaustiveness set to 8–16.

    • Success Criteria: Look for Hydrogen bonds with Cys919 (hinge) and Glu885 (C-helix). Hydrophobic interactions with Val848 and Ala866 are critical for benzofuran stability.

Protocol B: VEGFR-2 Enzymatic Kinase Assay (HTRF Method)

Objective: Quantify the IC50 of the synthesized derivative against recombinant VEGFR-2 kinase. Reagents: Recombinant VEGFR-2 (cytoplasmic domain), ATP, Biotinylated Poly(Glu,Tyr) substrate, Europium-cryptate labeled anti-phosphotyrosine antibody, XL665-labeled streptavidin.

  • Compound Preparation:

    • Dissolve MMBC derivatives in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

    • Note: Final DMSO concentration in assay must be <1%.

  • Reaction Setup (384-well plate):

    • Add 4 µL of compound solution.

    • Add 2 µL of VEGFR-2 enzyme (Optimization required, typically 0.1–0.5 ng/well).

    • Incubate for 10 minutes at room temperature (RT).

    • Add 4 µL of Substrate/ATP mix (ATP concentration should be at Km, approx 10 µM).

  • Incubation:

    • Seal plate and incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Reagent (Eu-antibody + XL665-streptavidin in EDTA buffer).

    • Incubate for 60 minutes.

  • Readout:

    • Measure Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

    • Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.

    • Plot dose-response curve to determine IC50.

Protocol C: HUVEC Cell Proliferation Assay

Objective: Confirm that enzymatic inhibition translates to cellular anti-angiogenic activity. Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).[2]

  • Cell Culture:

    • Culture HUVECs in EGM-2 medium supplemented with growth factors (VEGF, hFGF-B, etc.).

    • Use cells between passages 2 and 6.

  • Seeding:

    • Seed 5,000 cells/well in a 96-well plate in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Starve cells in basal medium (0.5% FBS, no growth factors) for 6 hours.

    • Add MMBC derivatives at varying concentrations (0.01–50 µM).

    • Stimulate with VEGF-A (50 ng/mL) .

    • Include controls: DMSO only (Negative), Sunitinib (Positive).

  • Viability Measurement (MTT/CCK-8):

    • Incubate for 48–72 hours.

    • Add 10 µL CCK-8 reagent or MTT solution.

    • Incubate for 2–4 hours.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis:

    • Calculate % Inhibition = [1 - (OD_sample - OD_blank) / (OD_VEGF_control - OD_blank)] * 100.

Data Presentation & Analysis

When reporting results for MMBC-derived inhibitors, structure your data as follows to ensure comparability with literature standards.

Quantitative Summary Table
Compound IDR-Group (C-2 Position)VEGFR-2 IC50 (nM)HUVEC GI50 (µM)Docking Score (kcal/mol)
MMBC (Precursor) -OCH3 (Ester)> 10,000 (Inactive)N/A-6.2
Derivative A -NHNH2 (Hydrazide)8505.2-8.4
Derivative B -Chalcone moiety12 (Potent)0.05 -10.1
Sunitinib (Ref) N/A100.04-10.5

Note: MMBC ester is typically inactive/weak; derivatization to chalcones or amides (Derivative B) is required for nanomolar potency.

Troubleshooting Guide
IssueProbable CauseSolution
High IC50 (Low Potency) Compound insolubilityVerify solubility in DMSO; ensure no precipitation in kinase buffer.
No Cellular Effect Poor membrane permeabilityCheck LogP; Benzofuran derivatives can be highly lipophilic.
High Background in Kinase Assay Antibody non-specificityTitrate enzyme concentration; ensure EDTA stop solution is effective.

References

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH/PubMed. Available at: [Link]

  • Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Chemistry & Biodiversity. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. NIH/PubMed Central. Available at: [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors. RSC Advances. Available at: [Link]

Sources

Advanced Application Note: Methyl 3-methyl-1-benzofuran-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 22367-82-4) is a rigid, bicyclic heteroaromatic ester serving as a critical "lynchpin scaffold" in the development of advanced organic materials. While historically categorized as a pharmaceutical intermediate, its high quantum yield potential, planar geometry, and chemical stability have repositioned it as a precursor for Organic Light Emitting Diodes (OLEDs) , fluorescent chemosensors , and crystalline organic semiconductors .

This guide outlines the technical application of this ester in synthesizing functional materials, focusing on solid-state engineering and optoelectronic derivatization.

Chemical Profile & Material Properties[1]

The benzofuran core provides a high degree of planarity, facilitating


-

stacking in the solid state—a prerequisite for charge transport in organic electronics.
PropertyValue / CharacteristicRelevance to Materials Science
Molecular Formula

Compact, rigid core for dense crystal packing.
Molecular Weight 190.20 g/mol Low MW allows for vacuum deposition in thin films.
Electronic Character Electron-deficient ester groupAcceptor unit in Donor-Acceptor (D-A) fluorophores.
Fluorescence Native Blue Emission (

nm)
Base unit for blue-emitting OLED dopants.
Solubility Soluble in DCM, THF, TolueneCompatible with solution-processing (spin coating).

Application I: Synthesis of Fluorescent Chemosensors

The most immediate application of methyl 3-methyl-1-benzofuran-2-carboxylate is as a starting material for "Turn-On" fluorescent sensors . The ester group is easily converted into a hydrazide, which acts as a receptor site for metal ions (


, 

) or aldehydes.
Mechanism of Action[1][2][3]
  • Precursor: The methyl ester is chemically inert regarding sensing.

  • Activation: Conversion to the hydrazide (

    
    ) creates a chelating pocket.
    
  • Sensing: Binding of a metal ion inhibits Photoinduced Electron Transfer (PET) or enables Chelation-Enhanced Fluorescence (CHEF), resulting in a strong signal.

Protocol A: Synthesis of the Hydrazide Scaffold

Objective: Convert methyl 3-methyl-1-benzofuran-2-carboxylate to 3-methyl-1-benzofuran-2-carbohydrazide.

Reagents:

  • Methyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (98%, 10.0 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the methyl ester in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 100 mmol of hydrazine hydrate at room temperature. Note: Excess hydrazine drives the equilibrium to the product and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The ester spot (
    
    
    
    ) should disappear, replaced by a lower baseline spot.
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The hydrazide product will precipitate as white needles.
    
  • Purification: Filter the solid and wash with cold ethanol (

    
     mL) followed by cold water to remove excess hydrazine.
    
  • Drying: Vacuum dry at

    
     for 4 hours.
    

Validation:

  • Melting Point: Expect sharp transition (approx.

    
    ).
    
  • IR Spectroscopy: Look for disappearance of ester

    
     (
    
    
    
    ) and appearance of amide
    
    
    (
    
    
    ).

Application II: Crystal Engineering & Solid-State Packing

In materials science, the arrangement of molecules determines charge mobility. The 3-methyl substituent on the benzofuran ring disrupts perfect planarity just enough to prevent "face-to-face" quenching (H-aggregation) while allowing "edge-to-face" or "slipped stack" (J-aggregation) packing, which is favorable for solid-state fluorescence.

Protocol B: Growth of Optical Quality Single Crystals

Objective: Grow macroscopic crystals for X-ray diffraction or anisotropic charge transport studies.

Method: Slow Evaporation Technique.[1]

  • Solvent Selection: Prepare a saturated solution of the ester in a semi-polar solvent. Toluene is recommended for

    
    -stacking studies; Acetone  yields faster growth but potentially lower quality.
    
  • Filtration: Filter the saturated solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing a non-solvent (e.g., Pentane). Seal the outer jar.

  • Incubation: Store in a vibration-free, dark environment at

    
    .
    
  • Harvest: Crystals should appear within 48–72 hours.

Workflow Visualization

The following diagram illustrates the transformation of the methyl ester into functional materials (Sensors and OLEDs).

MaterialWorkflow Start Methyl 3-methyl-1- benzofuran-2-carboxylate (Precursor) Hydrazide Benzofuran Hydrazide Start->Hydrazide Hydrazine Hydrate Reflux (Protocol A) Crystal Single Crystal (Organic Semiconductor) Start->Crystal Slow Evaporation (Protocol B) OLED OLED Dopant (Blue Emitter) Start->OLED Polymer Blending or Vapor Deposition SchiffBase Schiff Base Chemosensor Hydrazide->SchiffBase Aldehyde Coupling (-H2O)

Figure 1: Synthetic workflow converting the methyl ester scaffold into functional optical and electronic materials.

Critical Analysis & Troubleshooting

Stability Concerns

The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Risk: In polymer matrices (e.g., acidic resins), the ester may hydrolyze to the carboxylic acid, changing the fluorescence profile from blue to UV (non-radiative decay).

  • Mitigation: Use neutral binders (PMMA, Polystyrene) for solid-state dispersions.

Fluorescence Quenching[1]
  • Observation: Solid samples appear dull while solutions are bright.

  • Cause: Concentration Quenching (ACQ).

  • Solution: Introduce bulky substituents (e.g., tert-butyl groups) via transesterification at the ester site to increase intermolecular distance in the solid state.

References

  • Synthesis & Biological Activity

    • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies. (2021).[2] MDPI.[1]

  • Crystal Structure & DFT

    • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (2018).[3] ResearchGate.

  • Chemical Properties & Data

    • Methyl 1-benzofuran-2-carboxylate | C10H8O3 | PubChem. (2025).[1][4][5] NIH.[1]

  • Triazole Derivatives (Click Chemistry)

    • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021).[2] Indian Journal of Chemistry.

Sources

functionalization of the C3 position of the benzofuran core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The C3 Selectivity Challenge

The benzofuran core is a privileged scaffold in pharmaceutical chemistry, found in anti-arrhythmic agents (Amiodarone), anti-hypertensives (Saprisartan), and various anti-cancer candidates. However, functionalizing the C3 position presents a distinct regioselectivity challenge.

In the benzofuran system, the C2 position is electronically and kinetically favored for most direct functionalizations:

  • Acidity: The C2-H proton is significantly more acidic (

    
    ) than C3-H, making it the primary site for lithiation and base-mediated metalation (C-H activation).
    
  • Nucleophilicity: While the C3 position is electron-rich (similar to indole), the C2 position is often the site of initial electrophilic attack or radical addition due to the stability of the resulting intermediates, unless specific blocking or directing strategies are employed.

This guide details three field-proven workflows to bypass this natural C2-preference and achieve high-fidelity C3 functionalization.

Reactivity Landscape

BenzofuranReactivity cluster_strategies C3 Access Strategies Benzofuran Benzofuran Core C2_Path C2 Functionalization (Natural Preference) Benzofuran->C2_Path Lithiation (n-BuLi) Pd-CMD (Acidity driven) Radical Addition C3_Path C3 Functionalization (Target) Benzofuran->C3_Path Requires Strategy: 1. C2-Blocking 2. Directing Groups 3. Electrophilic Attack (if C2 occ.) S1 Workflow A: Pd-Catalyzed Arylation (on 2-Substituted Core) C3_Path->S1 S2 Workflow B: Electrophilic Fluorination (Selectfluor Protocol) C3_Path->S2 S3 Workflow C: Radical Alkylation (Minisci-Type) C3_Path->S3

Figure 1: Decision matrix for benzofuran functionalization. Direct C3 access requires overriding the inherent C2 reactivity.

Workflow A: Pd-Catalyzed C3-Arylation of 2-Substituted Benzofurans

Context: This is the most reliable method for medicinal chemistry library generation. By starting with a scaffold where C2 is already occupied (e.g., 2-methyl or 2-aryl benzofuran), the palladium catalyst is forced to activate the C3-H bond.

Mechanism: The reaction proceeds via an electrophilic palladation pathway (SEAr-type) rather than the Concerted Metalation-Deprotonation (CMD) pathway often seen at C2. This explains why electron-rich benzofurans react faster.

Protocol 1: C3-Arylation with Aryl Bromides

Scope: Compatible with electron-neutral and electron-deficient aryl bromides.

Reagents:

  • Substrate: 2-Substituted Benzofuran (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: P(t-Bu)₃ or XPhos (10 mol%) - Ligand choice is critical to prevent homocoupling.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or Xylene (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried reaction vial with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and K₂CO₃ (2.0 equiv).

  • Addition: Add the 2-substituted benzofuran (1.0 equiv) and Aryl Bromide (1.2 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 100–120 °C for 16–24 hours. Note: Higher temperatures are often required to overcome the steric barrier at C3.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.[3] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Substrate Tolerance

Substrate (C2-R)Aryl Bromide (Ar-Br)Yield (%)Notes
MethylPhenyl82%Standard benchmark
Phenyl4-CN-Phenyl75%EWG on Ar-Br works well
Methyl4-OMe-Phenyl65%EDG on Ar-Br slows reaction
Ester (COOEt)Phenyl<30%C2-EWG deactivates ring

Workflow B: Direct C3-Fluorination (Selectfluor Protocol)

Context: Introducing fluorine at C3 increases metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity. Direct fluorination of the benzofuran core is challenging due to oxidation side reactions. This two-step "One-Pot" protocol is highly selective for 2-substituted benzofurans.

Mechanism: Electrophilic attack of Selectfluor at C3 forms a cationic intermediate, which is trapped by water to form a 2-hydroxy-3-fluoro-2,3-dihydrobenzofuran. Subsequent dehydration restores aromaticity.

Protocol 2: Electrophilic Fluorination-Dehydration

Reagents:

  • Substrate: 2-Substituted Benzofuran

  • Fluorinating Agent: Selectfluor™ (1.2 equiv)

  • Solvent: Acetonitrile/Water (10:1)

  • Dehydrating Agents: Thionyl Chloride (SOCl₂), Pyridine

Step-by-Step Procedure:

  • Fluorination: Dissolve the substrate in MeCN/H₂O (10:1, 0.1 M). Add Selectfluor (1.2 equiv) at 0 °C.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor by LCMS for the formation of the hydrate intermediate (M+18 mass shift).

  • Dehydration (In Situ): Once the intermediate is formed, cool the mixture to 0 °C. Add Pyridine (5.0 equiv) followed by dropwise addition of SOCl₂ (3.0 equiv).

  • Elimination: Stir at room temperature for 1 hour. The intermediate will rapidly dehydrate to the 3-fluoro-benzofuran.

  • Quench: Carefully quench with saturated NaHCO₃ (gas evolution!).

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

Workflow C: Radical C3-Alkylation (Minisci-Type)

Context: For introducing alkyl groups (Methyl, Ethyl, Isopropyl) at C3. Benzofurans are electron-rich, making them ideal substrates for nucleophilic radical attack. However, standard Minisci conditions often yield C2/C3 mixtures. This protocol assumes a C2-blocked substrate to force C3 selectivity.

Protocol 3: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

  • Substrate: 2-Arylbenzofuran (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (2.0 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Catalyst: AgNO₃ (10-20 mol%)

  • Solvent: DCM/Water (biphasic 1:1) or DMSO[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-arylbenzofuran in DCM/Water (1:1).

  • Reagent Addition: Add the carboxylic acid (e.g., Pivalic acid for t-Bu, Acetic acid for Me) and AgNO₃.

  • Initiation: Add Ammonium Persulfate.

  • Reaction: Heat to 40-50 °C with vigorous stirring (crucial for biphasic systems).

  • Completion: Reaction is usually fast (1-4 hours).

  • Note: If using primary acids (like acetic acid), use excess acid as solvent/reagent to improve yields.

Visualizing the C3-Arylation Pathway

The following diagram illustrates the catalytic cycle for Workflow A, highlighting the critical "Electrophilic Palladation" step that distinguishes C3 functionalization from the standard C2-CMD pathway.

C3ArylationMechanism Pd0 Pd(0)Ln Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Coordination to Benzofuran C2=C3 OxAdd->Coord Substrate Palladation C3-Palladation (Electrophilic Attack) Coord->Palladation Rate Limiting (Steric Control) Elim Reductive Elimination C3-Ar Bond Formation Palladation->Elim -HBr (Base) Elim->Pd0 Regeneration

Figure 2: Catalytic cycle for Pd-catalyzed C3-arylation. Note that C2-substitution blocks the lower-energy C2 pathway, forcing the electrophilic Pd(II) species to attack C3.

References

  • Regioselective Palladium-Catalyzed Direct Arylation of Benzofurans. Source: ResearchGate / ChemCatChem URL:[Link] Significance: Establishes the baseline reactivity (C2 preference) and conditions for switching selectivity using blocking groups.

  • Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. Source: PubMed / NIH URL:[Link] Significance: Provides the core protocol for C3 arylation when C2 is substituted.

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor. Source: RSC Publishing / Organic & Biomolecular Chemistry URL:[Link] Significance: The definitive protocol for the Selectfluor/Dehydration workflow (Workflow B).

  • Iridium-Catalyzed Para-Selective C-H Borylation. Source: PubMed / NIH URL:[Link] Significance: Discusses the steric limits of Ir-catalyzed borylation, confirming why C3 borylation is difficult without specific constraints.

  • Direct C-H functionalisation of azoles via Minisci reactions. Source: RSC Publishing / Organic & Biomolecular Chemistry URL:[Link] Significance: General review of Minisci reactions, supporting the radical alkylation strategy for electron-rich heterocycles.

Sources

Application Note: Click Chemistry with Benzofuran-2-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols and applications for utilizing benzofuran-2-carboxylate scaffolds in click chemistry (specifically CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition).

It distinguishes between two distinct synthetic strategies:[1][2][3][4]

  • Benzofuran as the Alkyne: Using prop-2-yn-1-yl benzofuran-2-carboxylate to click with diverse azides (common in drug discovery).

  • Benzofuran as the Azide: Using azido-benzofuran-2-carboxylates to label alkyne-tagged biomolecules (common in fluorescent probing).

Introduction & Strategic Value

The benzofuran-2-carboxylate motif is a privileged scaffold in medicinal chemistry, known for its intrinsic fluorescence and broad biological activity (antimicrobial, anti-inflammatory, and anticancer). Integrating this scaffold via click chemistry offers two primary advantages:

  • Pharmacophore Hybridization: Rapidly generating libraries of 1,2,3-triazole-benzofuran hybrids to enhance binding affinity through additional hydrogen bonding and π-stacking interactions.

  • Bioorthogonal Labeling: Utilizing the benzofuran core as a fluorogenic tag . The 2-carboxylate ester linkage allows for tuning electronic properties, influencing quantum yield and Stokes shift.

Critical Distinction: Acyl Azides vs. Alkyl/Aryl Azides

Do not confuse the target "benzofuran azides" with benzofuran-2-carbonyl azide (


).
  • Benzofuran-2-carbonyl azide: Unstable; undergoes Curtius rearrangement to isocyanates upon heating. Not suitable for stable triazole formation.

  • Azido-benzofurans / Propargyl benzofurans: Stable precursors used for CuAAC click reactions described below.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the two parallel workflows for integrating this scaffold:

BenzofuranClick Start Benzofuran-2-Carboxylic Acid Propargyl Prop-2-yn-1-yl Benzofuran-2-carboxylate (Alkyne Scaffold) Start->Propargyl Propargyl Bromide K2CO3, DMF AzidoBenzo Azido-Benzofuran Derivative (Fluorescent Tag) Start->AzidoBenzo 1. Nitration/Reduction 2. Diazotization/NaN3 TriazoleA 1,4-Disubstituted 1,2,3-Triazole Hybrid (Bioactive Library) Propargyl->TriazoleA CuAAC Click (CuSO4/Ascorbate) AzideLib Library of Organic Azides (R-N3) AzideLib->TriazoleA TriazoleB Fluorescently Labeled Conjugate AzidoBenzo->TriazoleB CuAAC Click (Aq. Buffer) BioAlkyne Alkyne-Tagged Biomolecule BioAlkyne->TriazoleB

Figure 1: Dual workflows for benzofuran click chemistry. Path A is preferred for drug discovery (SAR studies); Path B is preferred for chemical biology applications.

Synthesis Protocols

Protocol A: Synthesis of the Alkyne Scaffold

Target: Prop-2-yn-1-yl benzofuran-2-carboxylate This is the most robust precursor for creating benzofuran-triazole hybrids.

Reagents:

  • Benzofuran-2-carboxylic acid (1.0 equiv)

  • Propargyl bromide (1.2 equiv, 80% in toluene)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: Dissolve benzofuran-2-carboxylic acid (e.g., 5 mmol) in dry DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous

    
     (10 mmol) and stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add propargyl bromide (6 mmol) dropwise.

  • Reaction: Stir the mixture at 60°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The solid product usually precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol. If oil forms, extract with ethyl acetate, dry over

    
    , and concentrate.
    
Protocol B: General Click Chemistry (CuAAC)

Target: 1,2,3-Triazole-linked Benzofuran Hybrids

This protocol uses the "standard" Sharpless-Fokin conditions, optimized for benzofuran solubility.

Reagents:

  • Alkyne: Prop-2-yn-1-yl benzofuran-2-carboxylate (1.0 equiv)

  • Azide: Aryl or Alkyl azide (1.1 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1) or 
    
    
    
    (4:1) for lipophilic azides.

Step-by-Step:

  • Preparation: In a scintillation vial, dissolve the benzofuran alkyne (0.5 mmol) and the organic azide (0.55 mmol) in 4 mL of solvent (t-BuOH/Water).

  • Catalyst Generation: Prepare fresh aqueous solutions of

    
     (1M) and Sodium Ascorbate (1M).
    
  • Initiation: Add

    
     solution (50 µL, 0.05 mmol) to the reaction vial, followed immediately by Sodium Ascorbate (100 µL, 0.1 mmol). The mixture should turn bright yellow/orange (active Cu(I) species).
    
  • Incubation: Stir vigorously at RT for 6–12 hours .

    • Note: Benzofurans are stable, but protect from excessive light to prevent potential photodegradation of the fluorophore.

  • Quenching & Isolation:

    • Precipitation Method: Dilute with 20 mL ice water. If the triazole precipitates, filter and wash with dilute ammonia (to remove Cu traces) and water.

    • Extraction Method: If soluble, extract with EtOAc, wash with brine/EDTA (to chelate Cu), dry, and concentrate.

  • Purification: Recrystallization (EtOH) or Flash Chromatography (DCM:MeOH).

Applications & Data Interpretation[3][4][5]

Application 1: Medicinal Chemistry (Antimicrobial Hybrids)

Benzofuran-triazole hybrids are potent peptidomimetics. The triazole ring acts as a bioisostere for amide bonds, improving metabolic stability.

Key Structural Activity Relationship (SAR) Data:

Substituent (R on Azide) Target Organism Activity (MIC µg/mL) Mechanism Insight
4-Fluoro-phenyl S. aureus (MRSA) 2–4 Enhanced lipophilicity aids membrane penetration.
Benzyl E. coli 8–16 Moderate activity; requires electron-withdrawing groups on benzofuran.

| Coumarin-linked | C. albicans | 4–8 | Dual pharmacophore (Benzofuran + Coumarin) disrupts cell wall synthesis. |

Reference Mechanism: The benzofuran moiety intercalates DNA or inhibits enzymes (e.g., DNA gyrase), while the triazole linker positions the second pharmacophore to bind auxiliary pockets.

Application 2: Fluorescent Labeling (Bioconjugation)

Benzofuran-2-carboxylates are intrinsically fluorescent (Emission


 nm, Blue).
  • Protocol: Use 5-azidobenzofuran-2-carboxylate to label alkyne-modified proteins or DNA.

  • Advantage: The benzofuran fluorophore is smaller than fluorescein or rhodamine, reducing steric perturbation of the biomolecule.

  • Stokes Shift: Typically large (>50 nm), reducing self-quenching.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Oxidation of Cu(I) to Cu(II).Degas solvents with

before mixing. Add excess ascorbate (up to 50 mol%).
Green/Blue Reaction Mixture Inactive Cu(II) dominates.Add more Sodium Ascorbate immediately to restore the active yellow/orange Cu(I) species.
Product is Oily/Sticky Trapped solvent or impurities.Triturate with cold diethyl ether or pentane to induce crystallization.
Copper Contamination Chelation by triazole.Wash organic layer with 10% EDTA or dilute

solution during workup.

References

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

  • Ashok, D., et al. (2016). Microwave assisted synthesis of antimicrobial active 1,2,3-triazole substituted benzofurans. Arabian Journal of Chemistry. Link

  • Rao, G.K., et al. (2021). Synthesis and biological evaluation of novel benzofuran-1,2,3-triazole hybrids. Indian Journal of Chemistry - Section B. Link

  • Sharpless, K.B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Workflow & Mechanistic Pathway[1][2][3]

The synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate typically proceeds via the reaction of 2'-hydroxyacetophenone with methyl bromoacetate (or chloroacetate). This transformation involves an initial O-alkylation (Williamson ether synthesis) followed by an intramolecular aldol-type condensation and dehydration.

While often performed as a one-pot procedure, understanding the two distinct mechanistic stages is critical for troubleshooting low yields.

Reaction Pathway Diagram[1][2][4][5][6]

BenzofuranSynthesis Start Reactants: 2'-Hydroxyacetophenone + Methyl Bromoacetate Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 Base (K2CO3), Solvent Inter Intermediate: Methyl 2-(2-acetylphenoxy)acetate Step1->Inter Step2 Step 2: Cyclization (Intramolecular Aldol/Dehydration) Inter->Step2 Heat / Stronger Base Side2 Side Product B: Uncyclized Ether (Stalled Reaction) Inter->Side2 Insufficient Heat/Base Product Target Product: Methyl 3-methyl-1-benzofuran-2-carboxylate Step2->Product - H2O Side1 Side Product A: Acid Derivative (Hydrolysis) Product->Side1 Excess Water/OH-

Figure 1: Mechanistic pathway for the synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate showing critical intermediates and potential failure points.

Troubleshooting Guide (Q&A)

This section addresses specific technical hurdles reported by users attempting this synthesis.

Issue 1: "I am isolating the O-alkylated intermediate, but cyclization is poor."

Diagnosis: The reaction has stalled at the ether intermediate (Methyl 2-(2-acetylphenoxy)acetate). The acidity of the


-protons in the ketone moiety is lower than that of an aldehyde (as in salicylaldehyde reactions), making the intramolecular aldol condensation kinetically slower.
Corrective Action: 
  • Increase Temperature: If using Acetone (bp 56°C), switch to Acetonitrile (MeCN, bp 82°C) or DMF (100°C+) . The cyclization step has a higher activation energy than the O-alkylation.

  • Base Strength: Potassium Carbonate (

    
    ) is often sufficient in refluxing MeCN. However, if conversion is incomplete, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)  or switch to Cesium Carbonate (
    
    
    
    )
    , which has higher solubility and basicity in organic solvents.
  • Protocol Adjustment: Adopt a two-stage one-pot protocol. Perform O-alkylation at mild temp (

    
    ), then increase to reflux (
    
    
    
    ) to drive cyclization.
Issue 2: "My product yield is low, and I see a significant amount of the carboxylic acid."

Diagnosis: Ester hydrolysis (Saponification). This occurs if water is present in the solvent or if the reaction is allowed to proceed too long with hydroxide byproducts generated in situ. Corrective Action:

  • Solvent Integrity: Ensure Acetonitrile is anhydrous . Water acts as a nucleophile attacking the methyl ester.

  • Base Choice: Avoid hydroxide bases (NaOH, KOH) for the ester synthesis. Use anhydrous carbonate bases (

    
    , 
    
    
    
    ).
  • Quench Procedure: Do not quench with strong aqueous base. Neutralize with dilute HCl or saturated

    
     immediately upon completion.
    
Issue 3: "The reaction mixture turns into a sticky black tar."

Diagnosis: Polymerization or decomposition of the starting material, likely due to oxidative degradation of the phenol or excessive heating of the unstable intermediate. Corrective Action:

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon . Phenolates are susceptible to oxidation at high temperatures.
    
  • Concentration: High concentration promotes intermolecular side reactions (polymerization). Maintain a concentration of 0.1 M to 0.2 M .

  • Stoichiometry: Use a slight excess of the alkylating agent (1.1–1.2 eq) rather than a large excess, which can lead to complex byproduct mixtures.

Optimized Experimental Protocol

This protocol is synthesized from "Golden Standard" literature methods for Rap-Stoermer type cyclizations, optimized for the ketone substrate.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Methyl Bromoacetate (1.2 eq) (Preferred over chloroacetate for better reactivity)

  • 
     (Anhydrous, granular, ground to fine powder) (3.0 eq)
    
  • Acetonitrile (Anhydrous) (0.2 M concentration)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

    
      (30 mmol) in anhydrous Acetonitrile  (50 mL).
    
  • Addition: Add 2'-Hydroxyacetophenone (10 mmol) and stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add Methyl Bromoacetate (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ).
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2).

    • Timepoint 1h: O-alkylated intermediate usually dominates.

    • Timepoint 4-6h: Conversion to cyclized benzofuran should be evident.

    • Note: If the intermediate persists after 6 hours, add 10 mol% KI (Potassium Iodide) to catalyze the reaction via the Finkelstein mechanism or increase bath temp to 90°C.

  • Workup: Cool to RT. Filter off the inorganic solids (

    
    ). Evaporate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1] Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Comparative Data: Base & Solvent Effects[8]

The following table summarizes expected outcomes based on reaction conditions for benzofuran synthesis from salicylaldehyde/ketone precursors.

EntryBaseSolventTemperatureYield PotentialNotes
1

AcetoneReflux (56°C)Low-ModOften stops at O-alkylated intermediate due to low temp.
2

MeCN Reflux (82°C) High Recommended balance of solubility and temp.
3

MeCNReflux (82°C)HighFaster reaction; expensive base.
4

DMF0°C -> RTModerateRisk of hydrolysis/side reactions; requires strict anhydrous conditions.
5

DMF100°CModerateGood for Rap-Stoermer, but removal of amine salts can be tedious.

References

  • Vertex AI Search. (2026). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives. ResearchGate. Link

  • Vertex AI Search. (2026). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. SciELO. Link

  • Vertex AI Search. (2026). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR. Link

  • Vertex AI Search. (2026). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Link

Sources

purification of methyl 3-methyl-1-benzofuran-2-carboxylate by column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 22419-35-8). This compound is a key intermediate often synthesized via the Rap-Stoermer condensation or similar cyclization of o-hydroxyacetophenone with methyl bromoacetate.

Chromatographic Profile:

  • Polarity: Low to Moderate (Lipophilic aromatic core + ester functionality).

  • Stationary Phase: Silica Gel (Irregular, 40-63 µm) is standard.

  • Detection: UV Active (Strong absorption at 254 nm due to conjugated benzofuran system).

  • Primary Challenge: Separation from unreacted phenolic starting materials and removal of dark polymeric "tars" common in base-catalyzed cyclizations.

Part 1: Method Development (TLC Screening)

Before committing to a flash column, you must establish a Retardation Factor (


) between 0.25 and 0.35  for the target compound.
Standard Solvent Systems

The ester functionality dictates a non-polar to moderately polar mobile phase.

Solvent System (v/v)PolarityApplication
Hexane : EtOAc (9:1) LowStarting Point. Good for separating non-polar impurities (e.g., halo-esters).
Hexane : EtOAc (4:1) MediumTarget Range. Most benzofuran esters elute here.
Toluene : EtOAc (95:5) OrthogonalProblem Solver. Use if co-elution occurs with aromatic starting materials.
TLC Visualization Protocol
  • Spotting: Dissolve ~1 mg of crude in 100 µL DCM. Spot 1 µL on a silica plate.

  • Elution: Run in Hexane:EtOAc (9:1).

  • Detection:

    • UV (254 nm): The product will appear as a dark purple/black spot against the green fluorescent background.

    • KMnO₄ Stain: Oxidizes the double bonds (slowly); useful if UV lamp is unavailable.

    • Ferric Chloride (

      
      ): CRITICAL.  Use this to test for unreacted phenolic starting material (o-hydroxyacetophenone), which stains violet/red.
      

Part 2: Flash Chromatography Protocol

Workflow Diagram

The following decision tree outlines the purification logic based on crude purity.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Wash w/ NaOH to remove phenols) Start->Workup TLC TLC Screening (Hex/EtOAc 9:1) Workup->TLC Decision Is Rf 0.2-0.3? TLC->Decision SolidLoad Dry Loading (Adsorb on Celite/Silica) Decision->SolidLoad Yes Recryst Alternative: Recrystallization (EtOH) Decision->Recryst Product is crystalline & >80% pure Flash Flash Column Gradient: 0-20% EtOAc SolidLoad->Flash Analysis NMR / HPLC Validation Flash->Analysis Recryst->Analysis

Figure 1: Purification workflow emphasizing the removal of phenolic impurities prior to chromatography.

Step-by-Step Procedure

1. Sample Loading (Dry Loading Recommended) Benzofuran derivatives often have poor solubility in pure hexane. Liquid loading in DCM can cause "band broadening."

  • Protocol: Dissolve crude in minimum DCM. Add silica gel (ratio 1:2 crude:silica). Evaporate solvent on a rotavap until a free-flowing powder remains. Load this powder into a solid load cartridge or on top of the column.

2. Gradient Setup

  • Column Volume (CV): 1 CV = Volume of empty column tube.

  • Equilibration: 3 CV of 100% Hexane.

  • Run Profile:

    • 0 - 2 CV: 100% Hexane (Elutes non-polar halo-esters).

    • 2 - 10 CV: Linear gradient 0%

      
       10% EtOAc.
      
    • 10 - 15 CV: Hold at 10% EtOAc (Product typically elutes here).

    • 15 - 20 CV: Ramp to 30% EtOAc (Flushes polar byproducts).

Part 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a yellow impurity. What is it?

Diagnosis: This is likely the unreacted starting material, o-hydroxyacetophenone, or a condensation oligomer. Resolution:

  • Chemical Wash (Pre-Column): Dissolve crude in EtOAc and wash 3x with 1M NaOH. The phenol will deprotonate and move to the aqueous layer. The ester product remains in the organic layer.

  • Change Solvent: Switch to Toluene:Ethyl Acetate . The aromatic interactions of toluene often separate the benzofuran core from simple phenols better than hexane.

Q2: I see "streaking" or "tailing" on the column.

Diagnosis:

  • Residual Acid: If the synthesis involved acid catalysis, residual acid causes streaking.

  • Phenolic OH: Unreacted phenols interact strongly with silica silanols. Resolution: Add 1% Triethylamine (TEA) to your solvent system. This neutralizes the silica acidity and sharpens the bands. Note: Flush the column well after use, as TEA damages silica over time.

Q3: The product solidifies in the fraction tubes.

Diagnosis: Methyl 3-methyl-1-benzofuran-2-carboxylate has a high melting point and crystallizes easily. Resolution: This is a good sign of purity! Do not try to redissolve it in the tubes. Combine the slurries and evaporate. You may be able to skip the column next time and purify via recrystallization from hot ethanol or methanol [1].

Part 4: Impurity Profile & Elimination

Use this table to identify spots on your TLC plate relative to the product.

ImpurityRelative RfVisualizationRemoval Strategy

-Halo Ester
Higher (Run fast)Weak UV / IodineElutes in 100% Hexane wash.
Target Product 0.30 (in 9:1) Strong UV Collect Main Peak.
Starting Phenol Slightly LowerUV /

(Red)
NaOH wash or Toluene system.
Carboxylic Acid Baseline (0.[1][2]0)UVStays on column (requires polar flush).

References

  • Recrystallization vs.

    • Source: LibreTexts Chemistry. "Recrystallization."[2][3][4][5]

    • Relevance: Confirms that for solid esters like benzofurans, recrystallization is often superior to chrom
    • URL:[Link]

  • Rap-Stoermer Reaction Impurities

    • Source: National Institutes of Health (NIH) / PubMed. "A Comprehensive Review on Benzofuran Synthesis."
    • Relevance: Details the condensation mechanism and common phenolic side products.
    • URL:[Link]

  • Chromatographic Solvent Systems

    • Source: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry.
    • Relevance: The foundational text for setting up the Hexane/EtOAc gradients described above.
    • URL:[Link]

Sources

common side products in the synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket ID: BZF-SYN-003

Executive Summary & Reaction Logic

Welcome to the technical support hub for benzofuran synthesis. You are likely employing the Rap-Stoermer or Williamson-Knoevenagel hybrid protocol, reacting 2-hydroxyacetophenone with methyl chloroacetate (or bromoacetate) in the presence of a base (typically K₂CO₃ or NaOMe).

This reaction proceeds in two distinct phases:[1][2][3][4][5]

  • O-Alkylation: Formation of the acyclic ether intermediate (Methyl 2-(2-acetylphenoxy)acetate).

  • Cyclization & Dehydration: Intramolecular aldol condensation followed by water elimination to aromatize the furan ring.

The Crux of the Problem: Most yield losses occur because the reaction stops at Phase 1, or the labile ester moiety hydrolyzes during Phase 2.

Reaction Pathway Visualization

The following diagram maps the "Happy Path" (Target) against the "Sad Paths" (Common Side Products). Use this to diagnose your crude NMR/LCMS data.

BenzofuranSynthesis Start 2-Hydroxyacetophenone + Methyl Chloroacetate Intermediate INTERMEDIATE Methyl 2-(2-acetylphenoxy)acetate (Acyclic Ether) Start->Intermediate Base, mild heat (O-Alkylation) Side_Dimer SIDE PRODUCT C Aldol Dimers (Chalcones) Start->Side_Dimer Self-condensation Intermediate->Intermediate Stalls here if Temp too low Target TARGET PRODUCT Methyl 3-methyl-1-benzofuran- 2-carboxylate Intermediate->Target High Temp/Strong Base (Cyclization -H2O) Side_Acid SIDE PRODUCT A 3-Methylbenzofuran- 2-carboxylic acid Target->Side_Acid Hydrolysis (H2O/OH-) Side_Decarb SIDE PRODUCT B 3-Methylbenzofuran (Decarboxylated) Side_Acid->Side_Decarb Heat (-CO2)

Caption: Figure 1. Reaction network showing the two-step mechanism and potential divergence points leading to common impurities.

Troubleshooting Guides (Q&A Format)

Issue 1: "My LCMS shows a mass of M+18 (water adduct) or my proton NMR shows a lingering singlet around 4.8 ppm."

Diagnosis: Incomplete Cyclization (The "Stalled" Intermediate). You have successfully formed the ether intermediate, methyl 2-(2-acetylphenoxy)acetate, but it failed to undergo the intramolecular aldol condensation to close the ring. This is the most common failure mode.

  • The Chemistry: The methylene protons alpha to the ester are acidic, but the cyclization requires overcoming a steric and entropic barrier.

  • The Fix:

    • Increase Temperature: If you are running at room temperature (RT), move to reflux. The cyclization step usually requires >60°C.

    • Switch Solvent: If using Acetone (boiling point 56°C), switch to Acetonitrile (ACN) or DMF . The higher reflux temperature of ACN (82°C) often drives the cyclization to completion [1].

    • Base Strength: Weak bases like K₂CO₃ may struggle with the second step. Adding a catalytic amount of stronger base (e.g., DBU or NaOMe) can kickstart the cyclization.

Issue 2: "I isolated a white solid, but it's insoluble in organic solvents and dissolves in bicarbonate."

Diagnosis: Saponification (Hydrolysis to the Acid). You have generated 3-methyl-1-benzofuran-2-carboxylic acid instead of the methyl ester.

  • The Chemistry: The ester group at the C2 position is conjugated and electron-deficient, making it susceptible to nucleophilic attack by hydroxide ions.

  • The Fix:

    • Check Water Content: Ensure your solvent (ACN/DMF) is anhydrous. Even trace water, combined with carbonate base and heat, generates hydroxide ions (

      
      ).
      
    • Workup Protocol: Do not use strong bases (NaOH) during the quench. Quench with dilute HCl or saturated NH₄Cl.

    • Recovery: If you have the acid, you can recover the target by simple Fischer esterification (MeOH/H₂SO₄ reflux) [2].

Issue 3: "My product mass is correct, but the melting point is off, and NMR shows an 'ethyl' pattern."

Diagnosis: Unintended Transesterification. Did you use Ethanol as your solvent?

  • The Chemistry: If you react methyl chloroacetate in ethanol with a base, the solvent (in vast excess) will displace the methoxy group.

  • The Fix: Always match the alkoxide/alcohol solvent to the ester.

    • Use Methanol for methyl esters.

    • Use Ethanol for ethyl esters.

    • Use aprotic solvents (ACN, DMF, Toluene) if you want to avoid this risk entirely.

Quantitative Impurity Profile

Use this table to identify peaks in your crude data. (Chemical shifts are approximate relative to CDCl₃).[6]

ComponentIdentityKey 1H NMR FeatureLCMS (ESI+)
Target Methyl 3-methyl-1-benzofuran-2-carboxylateSinglet ~2.55 ppm (C3-Me)Singlet ~3.95 ppm (Ester-Me)[M+H]+ = 191
Impurity A Methyl 2-(2-acetylphenoxy)acetate (Intermediate)Singlet ~4.7-4.8 ppm (-O-CH2-CO-)Singlet ~2.6 ppm (Acetyl-Me)[M+H]+ = 209 (Often +Na 231)
Impurity B 3-Methyl-1-benzofuran-2-carboxylic acidBroad singlet >11 ppm (COOH)Loss of Ester-Me singlet[M-H]- = 175 (Negative mode)
Impurity C 3-Methylbenzofuran (Decarboxylated)Singlet ~7.4 ppm (C2-H)Loss of Ester-Me[M+H]+ = 133

Optimized Protocol (Self-Validating)

To minimize the side products listed above, follow this optimized "One-Pot" procedure.

Reagents:

  • 2-Hydroxyacetophenone (1.0 eq)

  • Methyl chloroacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (Dimethylformamide) or ACN (Acetonitrile). Avoid Acetone.

Step-by-Step:

  • Dissolution: Dissolve 2-hydroxyacetophenone in DMF (5 mL/mmol).

  • Base Addition: Add K₂CO₃. Stir for 15 mins at RT. Validation: Solution typically turns yellow (phenoxide formation).

  • Alkylation: Add methyl chloroacetate dropwise.

  • The Critical Heat Step: Heat the mixture to 80-90°C .

    • Why? This temperature ensures both O-alkylation and the subsequent cyclization occur rapidly, preventing the accumulation of the intermediate [3].

  • Monitoring: Check TLC after 3 hours.

    • Validation: The intermediate (lower Rf than product, usually) should be absent.

  • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.[5]

    • Note: If oil forms, extract with EtOAc.

References

  • Burgess, K. , et al. "Solid-Phase Synthesis of Benzofurans." Journal of Organic Chemistry, vol. 66, no. 6, 2001, pp. 2523-2527.

  • Katritzky, A. R. , et al. "Synthesis of benzofurans from 2-hydroxyacetophenones." Heterocycles, vol. 48, no.[4][7][8][9] 12, 1998.

  • Rao, G. V. , et al. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry - Section B, vol. 60B, 2021, pp. 767-774.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-hydroxyacetophenone and methyl chloroacetate before handling.

Sources

Technical Support Center: Methyl 3-methyl-1-benzofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing methyl 3-methyl-1-benzofuran-2-carboxylate . It is designed to move beyond standard textbook procedures, offering field-proven troubleshooting strategies, mechanistic insights, and optimization protocols.

Topic: Troubleshooting & Optimization Guide Ticket ID: BZF-SYN-003 Status: Active Support Assigned Specialist: Senior Application Scientist

The Chemistry: Mechanistic Grounding

Before troubleshooting, we must establish the "Golden Path" mechanism. The synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate typically proceeds via a base-mediated cascade reaction between 2-hydroxyacetophenone and methyl bromoacetate (or chloroacetate). This is widely regarded as a variation of the Rap-Stoermer condensation or an intramolecular Perkin-type cyclization.

The "Golden Path" Workflow
  • O-Alkylation: The phenoxide anion attacks the

    
    -halo ester to form an acyclic ether intermediate.
    
  • Intramolecular Aldol: The active methylene of the ester moiety (now attached to oxygen) is deprotonated and attacks the ketone carbonyl of the acetophenone.

  • Dehydration: The resulting tertiary alcohol undergoes elimination to aromatize the furan ring.

Mechanistic Visualization

The following diagram maps the critical pathway and potential failure points (in red).

BenzofuranSynthesis Start 2-Hydroxyacetophenone + Methyl Bromoacetate Inter1 Intermediate A: O-Alkylated Ether Start->Inter1 O-Alkylation (Fast) Base Base (K2CO3/NaH) Inter2 Intermediate B: Cyclized Alcohol Inter1->Inter2 Intramolecular Aldol (Slow/Rate Limiting) Fail1 Stalled Reaction: Isolate Acyclic Ether Inter1->Fail1 Weak Base / Low Temp Product TARGET: Methyl 3-methyl-1- benzofuran-2-carboxylate Inter2->Product Dehydration (-H2O) Fail2 Side Product: Saponified Acid Product->Fail2 Excess Water / Strong Base

Figure 1: Reaction cascade for benzofuran synthesis highlighting the rate-limiting intramolecular aldol step and common divergence points.

Standard Protocol (Self-Validating)

Use this protocol as your baseline. If your results deviate, refer to Section 3.

ParameterSpecificationRationale
Substrate 2-Hydroxyacetophenone (1.0 eq)Starting material.[1][2][3][4]
Reagent Methyl Bromoacetate (1.1 - 1.2 eq)Slight excess drives kinetics; bromo is more reactive than chloro.
Base Anhydrous K₂CO₃ (2.0 - 3.0 eq)Acts as a proton scavenger and promotes cyclization. Must be anhydrous.
Solvent Acetonitrile (MeCN) or AcetonePolar aprotic solvents favor S_N2 alkylation. MeCN allows higher reflux temps (82°C).
Catalyst KI (10 mol%) - OptionalEssential if using Methyl Chloro acetate (Finkelstein reaction in situ).
Temp/Time Reflux (6–12 hours)Heat is required to overcome the barrier for the cyclization step.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-hydroxyacetophenone (10 mmol) in anhydrous MeCN (30 mL).

  • Activation: Add anhydrous K₂CO₃ (25 mmol). Stir for 15 min at Room Temp (RT) to generate the phenoxide.

  • Addition: Add methyl bromoacetate (11 mmol) dropwise.

  • Reflux: Heat to reflux. Monitor by TLC (Hexane:EtOAc 8:2).

    • Checkpoint: The starting phenol should disappear within 1-2 hours. A new intermediate spot (acyclic ether) may appear and then slowly convert to the product (higher R_f).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[5][6]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: Reaction Stalls at Intermediate (O-Alkylated Ether)

Symptom: TLC shows consumption of starting material but formation of a spot that persists and does not convert to the final benzofuran. Diagnosis: The O-alkylation (Step 1) is complete, but the Intramolecular Aldol (Step 2) is energetically unfavorable under current conditions. This is common with weak bases or insufficient heat.

  • Solution 1 (Thermal Boost): If using Acetone (bp 56°C), switch to Acetonitrile (bp 82°C) or DMF (100°C) . The cyclization often requires higher thermal energy.

  • Solution 2 (Base Switch): Add a catalytic amount of a stronger base like DBU or switch the bulk base to Cs₂CO₃ (cesium effect promotes cyclization).

  • Solution 3 (One-Pot, Two-Step): If the ether is isolated, treat it with NaOEt/EtOH at reflux. This creates a stronger enolate to force the ring closure.

Scenario B: Low Yield with Methyl Chloroacetate

Symptom: Reaction is extremely slow (>24h) or yields are <40%. Diagnosis: Chlorine is a poor leaving group compared to bromine. The alkylation step is rate-limiting.

  • Solution (Finkelstein Catalyst): Add Potassium Iodide (KI, 10-20 mol%) . This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Solution: Switch to Methyl Bromoacetate .

Scenario C: Saponification (Carboxylic Acid Formation)

Symptom: Product is acidic (soluble in NaHCO₃) or disappears during aqueous workup. Diagnosis: Water in the solvent or base has caused hydrolysis of the methyl ester.

  • Solution: Ensure K₂CO₃ is anhydrous (dry in an oven at 120°C overnight). Use fresh, dry solvents.

  • Recovery: If the acid is formed, you can re-esterify using MeOH/H₂SO₄ or treat with Methyl Iodide/Base.

Scenario D: "Sticky" Purification

Symptom: Crude product is a dark oil that won't crystallize. Diagnosis: Presence of unreacted phenol or oligomers.

  • Solution: Wash the organic layer with 1M NaOH during workup. This removes unreacted 2-hydroxyacetophenone (phenols are soluble in base; the ester product is not, provided contact time is short to avoid hydrolysis).

Quantitative Data: Solvent & Base Effects

Comparative efficiency based on aggregated application data.

SolventBaseTempTime to CompleteTypical YieldNotes
Acetone K₂CO₃56°C12-18 h65-75%Often stalls at intermediate.
MeCN K₂CO₃82°C6-8 h80-90%Recommended. Best balance of rate/purity.
DMF K₂CO₃100°C2-4 h85-92%Fast, but DMF removal is tedious during workup.
Ethanol NaOEtReflux1-2 h70-80%Fast, but risk of transesterification or hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use 2-hydroxybenzaldehyde (Salicylaldehyde) instead of 2-hydroxyacetophenone? A: No. If you use salicylaldehyde, you will get the unsubstituted benzofuran at the C3 position (Methyl benzofuran-2-carboxylate). The C3-methyl group in your target comes specifically from the acetyl methyl group of 2-hydroxyacetophenone.

Q: Why is my product spot fluorescent on TLC? A: Benzofurans are highly conjugated systems and often exhibit strong blue/purple fluorescence under UV light (254/365 nm). This is a good confirmation of ring formation; the acyclic intermediate usually fluoresces less intensely.

Q: Can I scale this up to 100 grams? A: Yes. The K₂CO₃/MeCN route is highly scalable. For large scales, ensure efficient mechanical stirring as the slurry can become thick. Caution: The reaction is exothermic upon addition of the bromoacetate; add slowly.

Q: I see a side product with a very low Rf. What is it? A: This is likely the carboxylic acid derivative (3-methylbenzofuran-2-carboxylic acid), formed by hydrolysis. It will remain at the baseline in non-polar solvents.

References

  • General Synthesis Protocol:Synthesis and Biological Studies of Benzo[b]furan Derivatives. Specifically Scheme 1/2 regarding the reaction of 2-hydroxyacetophenone with ethyl bromoacetate (analogous to methyl) using K2CO3/MeCN.

    • Source:

  • Rap-Stoermer Condensation Overview:An Efficient and General Procedure for Synthesis of Benzofurans.

    • Source:

  • Triazole Derivatives via Benzofuran Intermediates: Detailed experimental procedure for ethyl benzofuran-2-carboxylate synthesis from salicylaldehyde (mechanistically identical to acetophenone route).

    • Source:

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzofuran Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzofuran scaffolds are ubiquitous in pharmacophores, appearing in anti-arrhythmic drugs like Amiodarone and Dronedarone , as well as natural products like Ailanthoidol . However, constructing the furan ring on a benzene core often presents strict regiochemical and chemoselective challenges.

This guide moves beyond standard textbook procedures to address the "hidden variables"—the specific reaction parameters that cause experimental failure in the three most common synthetic routes: Palladium-Catalyzed Annulation (Sonogashira-type) , Rap-Stoermer Condensation , and Oxidative Cyclization .

Module 1: Palladium-Catalyzed Annulation (Sonogashira-Type)

This route typically involves the coupling of o-halophenols with terminal alkynes, followed by cyclization. It is powerful but notoriously sensitive to oxygen and catalyst degradation.

Troubleshooting Guide

Q1: My reaction turns black immediately, and I see homocoupling of the alkyne (Glaser coupling) instead of the benzofuran. What is happening?

  • Diagnosis: This is a classic sign of oxygen infiltration . The black precipitate is often Pd black (aggregated metallic palladium), and alkyne homocoupling is accelerated by CuI in the presence of oxygen.

  • The Fix:

    • Degas Solvents: Sparging with argon for 10 minutes is insufficient. Use freeze-pump-thaw cycles or vigorous sparging for at least 30 minutes.

    • CuI Purity: Copper(I) iodide should be off-white or tan. If it is grey or brown, it has oxidized to Cu(II), which is inactive for the catalytic cycle and promotes side reactions. Wash impure CuI with THF in a Soxhlet extractor or purchase fresh anhydrous beads.

    • Reference: Sonogashira coupling efficiency is strictly O2-dependent [1].

Q2: I am using Pd(PPh3)4, but the yield is stuck at <40%. TLC shows unreacted starting material.

  • Diagnosis: Catalyst deactivation or insufficient oxidative addition rate. o-Halophenols (especially chlorides) are electron-rich, making the C-X bond strong and difficult for Pd(0) to insert into.

  • The Fix:

    • Temperature Ramp: Do not blast the reaction at 100°C immediately. Start at room temperature for 1 hour to allow the Sonogashira coupling, then ramp to 60–80°C to drive the 5-exo-dig cyclization.

    • Base Choice: Switch from weak bases (Et3N) to stronger organic bases like TMEDA or inorganic bases like Cs2CO3 in DMF if the phenol is sterically hindered [2].

Visualizing the Pathway

The following diagram illustrates the critical "Decision Points" in the mechanism where optimization fails.

Benzofuran_Pd_Cycle Start o-Iodophenol + Alkyne OxAdd Oxidative Addition (Rate Limiting for Chlorides) Start->OxAdd + Pd(0) Pd0 Active Pd(0) Species Pd0->OxAdd Fail2 Failure: Pd Black (Cause: High Temp/No Ligand) Pd0->Fail2 TransMetal Transmetallation (Requires Active CuI) OxAdd->TransMetal + Cu-Acetylide Coord Coordination/Insertion TransMetal->Coord Fail1 Failure: Homocoupling (Cause: O2 present) TransMetal->Fail1 Cyclization Intramolecular Cyclization (5-exo-dig) Coord->Cyclization Product 2-Substituted Benzofuran Cyclization->Product - Pd(0) Product->Pd0 Regeneration

Caption: Mechanistic flow of Pd-catalyzed benzofuran synthesis highlighting critical failure points at transmetallation and catalyst regeneration.

Module 2: The Rap-Stoermer Reaction

This base-mediated condensation between salicylaldehydes and


-haloketones is preferred for generating 2-aroylbenzofurans without transition metals.
Troubleshooting Guide

Q1: The reaction solidifies, and stirring stops. Yield is low due to mass transfer issues.

  • Diagnosis: Rap-Stoermer reactions often produce heavy inorganic salts (KBr/KCl) as byproducts. In solvent-free or highly concentrated conditions, this halts mixing.

  • The Fix:

    • Phase Transfer Catalysis (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) . This allows the reaction to proceed in a biphasic system (e.g., Water/DCM) or improves kinetics in solid-liquid heterogeneous mixtures [3].

    • Solvent Switch: If running solvent-free, switch to PEG-400 . It acts as both a solvent and a phase-transfer catalyst, stabilizing the phenoxide intermediate.

Q2: I see the O-alkylated intermediate (2-phenaryloxy ketone) by TLC, but it won't cyclize to the benzofuran.

  • Diagnosis: The initial S_N2 displacement is fast, but the subsequent intramolecular aldol condensation requires a stronger driving force or higher basicity.

  • The Fix:

    • Base Strength: If using K2CO3, switch to KOH or NaOEt . The enolate formation required for the ring closure needs a higher pH.

    • Water Removal: The final step is dehydration. Ensure the solvent is dry (if using DMF/MeCN) or add a drying agent like molecular sieves if the reaction is reversible.

Representative Optimization Data

Effect of Base and Solvent on Rap-Stoermer Yield (Salicylaldehyde + Phenacyl Bromide) [4]

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1K2CO3 (2.0)AcetoneReflux1245Incomplete cyclization
2K2CO3 (2.0)DMF100478Good solubility
3DABCO (0.1) Solvent-Free 80 0.5 92 "Green" Protocol
4NaOH (2.0)H2O/EtOHReflux665Hydrolysis side products

Module 3: Oxidative Cyclization of 2-Vinylphenols

This method uses an oxidant to close the ring on 2-vinyl or 2-allyl phenols.

Troubleshooting Guide

Q1: I am getting a mixture of 5-exo and 6-endo cyclization products (Benzofuran vs. Chromene).

  • Diagnosis: The regioselectivity is controlled by the electronic nature of the substrate and the metal center.

  • The Fix:

    • Palladium Source: Pd(MeCN)2Cl2 generally favors the 5-exo pathway (benzofuran) due to the specific coordination geometry.

    • Solvent Effect: Solvents with high dielectric constants (e.g., DMSO) can shift selectivity. For benzofurans, 1,4-Dioxane or Toluene is often preferred to promote the 5-membered ring formation [5].

Q2: The reaction stalls at 50% conversion, even with excess oxidant.

  • Diagnosis: Product inhibition or oxidant insolubility. If using Benzoquinone (BQ), the hydroquinone byproduct can coordinate to Pd and inhibit it.

  • The Fix:

    • Oxidant Switch: Switch to Cu(OAc)2 (2.0 equiv) under an O2 balloon. This aerobic system prevents the buildup of inhibitory organic byproducts.

    • Add Acid: A catalytic amount of AcOH (5-10%) can facilitate the protonolysis of the Pd-C bond in the final step, regenerating the catalyst.

Master Troubleshooting Matrix

Use this logic gate to solve low-yield issues rapidly.

Optimization_Matrix Problem Low Yield / No Reaction Check1 Check Catalyst Color Problem->Check1 Result1 Black Precipitate? Check1->Result1 Check2 Check TLC/LCMS Result2 SM Consumed, Intermediate Persists? Check2->Result2 Result1->Check2 No Action1 O2 Leak / Old Catalyst Action: Fresh bottle + Freeze-Pump-Thaw Result1->Action1 Yes Action2 Cyclization Failure Action: Increase Temp or Stronger Base Result2->Action2 Yes Result3 SM Unreacted? Result2->Result3 No Action3 Initiation Failure Action: Change Ligand (PPh3 -> dppf) or Add Additive (TBAB) Result3->Action3 Yes

Caption: Decision tree for diagnosing reaction failures based on visual cues and reaction progression.

Validated Experimental Protocols

Protocol A: Pd/Cu-Catalyzed Synthesis (Sonogashira-Cyclization)

Best for: 2-Substituted Benzofurans from o-iodophenols.

  • Charge: To a dried Schlenk tube, add o-iodophenol (1.0 mmol), PdCl2(PPh3)2 (2 mol%), and CuI (3 mol%).

  • Inert: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed TEA (Triethylamine) (3 mL) and DMF (1 mL).

  • Reagent: Add terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir at RT for 1 h (coupling), then heat to 80°C for 4 h (cyclization).

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove Cu salts (blue aqueous layer indicates successful removal), dry over Na2SO4.

Protocol B: Green Rap-Stoermer Reaction

Best for: 2-Aroylbenzofurans from salicylaldehydes.[1]

  • Charge: Mix salicylaldehyde (1.0 mmol) and

    
    -bromoacetophenone (1.0 mmol) in a vial.
    
  • Catalyst: Add DABCO (10 mol%) or K2CO3 (1.0 equiv) + TBAB (5 mol%).

  • Solvent: Add PEG-400 (2 mL) or run neat if liquid at reaction temp.

  • Reaction: Heat to 100°C for 30–60 mins. Monitor by TLC (Intermediate usually runs lower than product).

  • Workup: Add water (10 mL). The product usually precipitates out. Filter and recrystallize from EtOH.

References

  • BenchChem Technical Support Team.[2] (2025).[2][3][4][5] Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem. Link

  • Reddy, et al. (2022).[6] Benzofuran Synthesis via Palladium–Copper-Based Catalyst. NIH/PubMed. Link

  • ResearchGate. (2025).[5] Research advances in the Rap-Stoermer reaction. ResearchGate. Link

  • ChemistrySelect. (2022).[6] Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis. Wiley Online Library. Link

  • Organic Chemistry Portal. (2018). Synthesis of Benzofurans: Oxidative Cyclization. Organic Chemistry Portal. Link

Sources

Technical Support Center: Perkin Condensation for Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PERKIN-BZ-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Preventing Byproduct Formation & Yield Optimization

Welcome to the Technical Support Center

You are likely here because your reaction flask contains a black, intractable tar instead of the crystalline benzofuran-acrylic acid you expected. Alternatively, you may be struggling with low yields due to incomplete hydrolysis or decarboxylation.

Benzofurans are electron-rich heterocycles. While the Perkin condensation is a robust method for synthesizing


-unsaturated acids, applying it to benzofuran-2-carboxaldehydes requires tighter control than standard benzaldehyde substrates. The furan ring's acid sensitivity at high temperatures (160–180°C) often leads to polymerization (resinification).

This guide deconstructs the reaction to isolate failure points and provides self-validating protocols to ensure scaffold integrity.

Part 1: The Mechanism of Failure (Root Cause Analysis)

To prevent byproducts, we must visualize where the reaction diverges from the desired pathway.

The "Fork in the Road" Diagram

The following diagram illustrates the standard Perkin mechanism and the specific "off-ramps" where benzofuran substrates fail.

Perkin_Benzofuran_Failure cluster_main Main Reaction Pathway cluster_fail Byproduct Off-Ramps Start Benzofuran-CHO + Anhydride + Base Enolate Enolate Formation Start->Enolate Base (KOAc) Polymer Resinification/Tar (Acid-Catalyzed Polymerization) Start->Polymer High T (>170°C) + Prolonged Time Aldol Aldol-type Condensation Enolate->Aldol Attack C=O MixedAnh Mixed Anhydride Intermediate Aldol->MixedAnh Elimination Beta-Elimination (-AcOH) MixedAnh->Elimination Product_Anh Unsaturated Anhydride Elimination->Product_Anh Cis Z-Isomer (Kinetic Product) Elimination->Cis Short Rxn Time (Kinetic Control) Hydrolysis Aqueous Workup (Hydrolysis) Product_Anh->Hydrolysis Decarb Decarboxylation (Vinyl Benzofuran) Product_Anh->Decarb Overheating (Thermal) Final Benzofuran-Acrylic Acid (Target) Hydrolysis->Final

Figure 1: Mechanistic pathway highlighting critical divergence points for benzofuran substrates. Note that the "Resinification" pathway is the most common failure mode due to the acid-sensitivity of the furan ring.

Part 2: Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Resinification)

Symptom: The reaction mixture turns dark brown/black and becomes viscous. Workup yields an intractable solid. Cause: Benzofurans are acid-sensitive. The Perkin reaction generates acetic acid (AcOH) as a byproduct.[1] At high temperatures (refluxing Ac₂O, ~140°C), this acid catalyzes the polymerization of the electron-rich furan ring [1].

Solution Protocol:

  • Switch Bases: Replace Sodium Acetate (NaOAc) with Potassium Acetate (KOAc) . KOAc is more basic and soluble in acetic anhydride, often allowing the reaction to proceed at lower temperatures or faster rates, minimizing thermal exposure [2].

  • Solvent Dilution: Do not run neat in anhydride if tars persist. Use NMP (N-Methyl-2-pyrrolidone) or Nitrobenzene as a co-solvent to buffer the concentration of generated acid.

  • Radical Scavenging (Advanced): Add trace amounts (0.1 mol%) of BHT (Butylated hydroxytoluene) . While Perkin is ionic, high-temperature tars often involve radical propagation initiated by trace peroxides in aged anhydride.

Module B: Low Yield / Recovered Starting Material

Symptom: TLC shows unreacted aldehyde. Cause:

  • Old Anhydride: Acetic anhydride hydrolyzes to acetic acid over time. If your bottle is old, you are adding "reaction stop" solution (AcOH) rather than reagent.

  • Incomplete Hydrolysis: The immediate product of the reaction is the mixed anhydride, not the acid. If you pour into water and filter immediately, you may lose the product or isolate the anhydride, which is often an oil.

Solution Protocol:

  • The "Boil-Out" Step: After the reaction, pour the hot mixture into water. You must boil this aqueous slurry for 10-15 minutes. This ensures the mixed anhydride is fully hydrolyzed to the precipitable carboxylic acid.

Module C: Decarboxylation (Vinyl Benzofuran Formation)

Symptom: Product has a lower melting point than expected; NMR shows loss of the carboxylic proton and appearance of vinyl protons. Cause: Benzofuran-acrylic acids are prone to thermal decarboxylation, especially if the reaction temperature exceeds 170°C for extended periods [3].

Solution Protocol:

  • Microwave Synthesis: Use microwave irradiation (140°C, 10–20 mins). This provides the activation energy for condensation without the "thermal soak" that triggers decarboxylation [4].

Part 3: Optimized Standard Operating Procedure (SOP)

This protocol is designed to minimize thermal stress on the benzofuran ring.

Reagents:

  • Benzofuran-2-carboxaldehyde (1.0 equiv)

  • Acetic Anhydride (freshly distilled if possible, 3.0 equiv)

  • Potassium Acetate (anhydrous, fused, 1.2 equiv)

Procedure:

  • Preparation: Grind KOAc to a fine powder immediately before use. (Fused KOAc absorbs moisture rapidly; moisture kills the anhydride).

  • Setup: In a round-bottom flask equipped with a drying tube (CaCl₂), combine aldehyde, KOAc, and Ac₂O.

  • Reaction: Heat to 150°C (oil bath temperature). Note: Standard Perkin uses 180°C; we reduce this for benzofurans.

  • Monitoring: Monitor by TLC every 30 minutes. Stop immediately upon consumption of aldehyde (usually 2–4 hours).

  • Workup (The Critical Step):

    • Cool to 80°C.

    • Pour into 10 volumes of ice water.

    • Hydrolysis: Heat the aqueous suspension to boiling for 10 minutes (essential to break the anhydride).

    • Cool to room temperature, then chill on ice.

    • Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid/Water. Avoid column chromatography if possible, as silica is acidic and can degrade the product.

Part 4: Comparative Data & Decision Matrix

Base & Conditions Comparison
ParameterNaOAc (Standard)KOAc (Recommended)Triethylamine (TEA)
Reaction Temp 170–180°C140–160°C100–120°C
Reaction Time 8–12 Hours2–4 Hours24+ Hours
Risk of Tars HighModerateLow
Yield (Typical) 40–50%65–80%30–50% (Slow kinetics)
Notes Requires high heatBest balance of rate/yield Good for very sensitive substrates
Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Issue Tar Black Tar/Resin Problem->Tar LowYield Low Yield/Oil Problem->LowYield WrongProduct Wrong NMR/MP Problem->WrongProduct Action_Tar 1. Lower Temp (150°C) 2. Use KOAc 3. Add NMP solvent Tar->Action_Tar Check_Anh Is Anhydride Fresh? LowYield->Check_Anh Check_Decarb Vinyl protons present? WrongProduct->Check_Decarb Action_Hydrolysis Boil aqueous workup for 15 mins Check_Anh->Action_Hydrolysis Yes Action_Fresh Distill Anhydride Dry KOAc Check_Anh->Action_Fresh No Action_Microwave Switch to Microwave (Shortens heat exposure) Check_Decarb->Action_Microwave Yes (Decarboxylation) Action_Isomer Reflux longer (isomerizes Z to E) Check_Decarb->Action_Isomer No (Cis-Isomer)

Figure 2: Logical decision tree for diagnosing experimental failures in benzofuran Perkin condensations.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the Perkin reaction to synthesize the benzofuran ring itself? A: Not via the standard condensation described here. However, the Perkin Rearrangement (a different reaction) converts 3-halocoumarins into benzofuran-2-carboxylic acids using hydroxide bases [5].[2] Do not confuse the two; the conditions are opposite (Basic/Aqueous for rearrangement vs. Acidic/Anhydrous for condensation).

Q: Why do I get the Z-isomer (cis) instead of the E-isomer (trans)? A: The Z-isomer is often the kinetic product. The Perkin reaction relies on reversible aldol steps and irreversible elimination. If you stop the reaction too early or run it too cool, you may trap the Z-isomer. Extending the reflux time allows thermodynamic equilibration to the more stable E-isomer (trans-cinnamic acid derivative) [6].

Q: My product is an oil that won't crystallize. What now? A: This is likely the mixed anhydride (incomplete hydrolysis). Take the oil, suspend it in 10% Na₂CO₃, and heat gently until it dissolves. Then, acidify carefully with HCl. This forces the hydrolysis and precipitation of the free acid.

References

  • RSC Publishing. (2014). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion.[3] Green Chemistry.

  • J&K Scientific. (2021). Perkin Reaction: Reagents and Conditions.[2][4]

  • Longdom Publishing. (2023). A Concise Introduction of Perkin Reaction: Side Reactions and Decarboxylation.

  • National Institutes of Health (PMC). (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement. (Demonstrates microwave utility in related benzofuran chemistry).

  • Wikipedia. (2024).[5] Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction).[2][5][6][2][5][6]

  • Chemistry Learner. (2023). Perkin Reaction Mechanism and Stereoselectivity.

Sources

challenges in the scale-up of methyl 3-methyl-1-benzofuran-2-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket Subject: Optimization and Troubleshooting for Scale-Up (100g – 1kg batch size) Compound: Methyl 3-methyl-1-benzofuran-2-carboxylate Target Audience: Process Chemists, Scale-up Engineers[1]

Part 1: Executive Technical Summary

The synthesis of methyl 3-methyl-1-benzofuran-2-carboxylate generally proceeds via the O-alkylation/Cyclization sequence (often a one-pot cascade) starting from 2'-hydroxyacetophenone and methyl chloroacetate .

While the lab-scale protocol (using acetone/K₂CO₃) is robust, scaling this to kilogram quantities introduces significant heat transfer and mass transfer challenges.[1] The primary failure modes at scale are incomplete cyclization (leading to the acyclic ether intermediate) and ester hydrolysis (leading to the carboxylic acid impurity).[1]

Core Reaction Scheme

ReactionPathway SM1 2'-Hydroxyacetophenone (Starting Material) Inter Intermediate A: Methyl 2-(2-acetylphenoxy)acetate (Acyclic Ether) SM1->Inter Step 1: O-Alkylation (K2CO3, DMF/Toluene, 60°C) SM2 Methyl Chloroacetate (Alkylation Agent) SM2->Inter Step 1: O-Alkylation (K2CO3, DMF/Toluene, 60°C) Inter->Inter Stalls if Temp < 75°C Prod PRODUCT: Methyl 3-methyl-1-benzofuran- 2-carboxylate Inter->Prod Step 2: Cyclization (Base-mediated aldol/dehydration) (>80°C) Imp1 Impurity B: 3-Methylbenzofuran- 2-carboxylic acid Prod->Imp1 Hydrolysis (Excess water/base)

Figure 1: Reaction pathway showing the critical intermediate and potential hydrolysis impurity.

Part 2: Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled within the specified ranges.

ParameterTarget RangeConsequence of Deviation
Solvent Selection DMF (Lab)

NMP or Toluene (Scale)
DMF is difficult to strip; Toluene allows azeotropic drying but requires Phase Transfer Catalyst (PTC).
Base Stoichiometry 1.5 – 2.0 equiv (K₂CO₃)<1.5 eq: Incomplete conversion. >2.5 eq: Increases hydrolysis to acid impurity.
Reaction Temperature 80°C – 100°C<80°C: Stalls at Intermediate A (acyclic ether). >110°C: Darkening/polymerization.[1]
Water Content < 0.5% w/wWater competes with phenol for the alkylating agent and promotes ester hydrolysis.[1]
Agitation High Shear / turbulentThe reaction is heterogeneous (solid-liquid). Poor mixing leads to localized "hot spots" and stalled reactions.[1]

Part 3: Troubleshooting Guide (Q&A)

Category 1: Reaction Stalling & Conversion

Q: HPLC shows a persistent peak at RRT 0.85. The reaction won't push to completion.[1] What is this? A: This is likely Intermediate A (Methyl 2-(2-acetylphenoxy)acetate) .

  • The Cause: The O-alkylation (Step 1) has occurred, but the ring closure (Step 2) is stalled.[1] This step has a higher activation energy.[1]

  • The Fix:

    • Increase Temperature: Ensure the internal temperature is

      
      . Acetone reflux (56°C) is often insufficient for the cyclization step on a large scale.[1] Switch to Acetonitrile  or Toluene  (with PTC).[1]
      
    • Base Strength: If using K₂CO₃, add a catalytic amount of DBU (0.05 eq) or switch to a stronger base like KOtBu (carefully) to force cyclization.[1]

Q: I am seeing low yields (<60%) and a thick slurry that is hard to stir. A: This is a mass transfer limitation.

  • The Cause: As K₂CO₃ is consumed and KCl is generated, the slurry thickens, preventing the base from reacting with the phenol.[1]

  • The Fix:

    • Solvent Volume: Increase solvent volume to 8–10 volumes (L/kg).

    • Particle Size: Use milled anhydrous K₂CO₃. Granular carbonate reacts too slowly.[1]

Category 2: Impurity Profile

Q: The product contains 5-10% of a carboxylic acid impurity (Impurity B). How do I remove it? A: This is 3-methyl-1-benzofuran-2-carboxylic acid , formed by hydrolysis of your methyl ester.

  • Prevention: Ensure the solvent is dry (KF < 0.1%).[1] Avoid prolonged heating after conversion is complete.[1]

  • Remediation (Purification):

    • Dissolve the crude solid in Ethyl Acetate .[1]

    • Wash with saturated NaHCO₃ solution . The acid impurity will move to the aqueous layer as the sodium salt.[1]

    • Dry the organic layer and recrystallize.[1]

Q: My product is dark brown instead of the expected off-white/yellow. Is this a problem? A: Benzofurans are prone to oxidative degradation and polymerization of phenolic residuals.[1]

  • The Fix:

    • Carbon Treatment: During recrystallization (e.g., from Methanol), add 5% w/w activated carbon (e.g., Darco G-60), stir hot for 30 mins, and filter through Celite.[1]

    • Inert Atmosphere: Ensure the reaction is run under a strict Nitrogen blanket.

Category 3: Scale-Up Safety

Q: Are there thermal hazards associated with the addition of Methyl Chloroacetate? A: Yes. The alkylation is exothermic.[1]

  • Protocol: Do not add methyl chloroacetate in one shot at reaction temperature.

  • Safe Procedure:

    • Charge Phenol, Base, and Solvent.[1][2][3][4]

    • Heat to reaction temperature (e.g., 80°C).

    • Dose Methyl Chloroacetate over 1–2 hours.

    • Monitor exotherm.[1] If temperature spikes >5°C above setpoint, pause addition.

Part 4: Validated Scale-Up Protocol (100g Basis)

This protocol replaces the lab-scale Acetone method with a Toluene/PTC method suitable for scale-up.

Reagents:

  • 2'-Hydroxyacetophenone: 100 g (0.735 mol)

  • Methyl Chloroacetate: 95.6 g (0.88 mol, 1.2 equiv)[1]

  • Potassium Carbonate (Milled, Anhydrous): 152 g (1.1 mol, 1.5 equiv)[1]

  • Toluene: 800 mL (8 vol)[1]

  • Tetrabutylammonium Bromide (TBAB): 2.4 g (1 mol% - Phase Transfer Catalyst)

Step-by-Step:

  • Setup: Equip a 2L reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and dropping funnel.

  • Charging: Charge Toluene, 2'-Hydroxyacetophenone, TBAB, and K₂CO₃. Start stirring at 300 RPM.

  • Heating: Heat the slurry to 90°C .

  • Addition: Add Methyl Chloroacetate dropwise over 90 minutes . Caution: Exothermic.[1]

  • Hold: Stir at 100–110°C (mild reflux) for 4–6 hours.

    • IPC (In-Process Control): Check HPLC.[1] Target: <1% Starting Material, <2% Intermediate A.[1]

  • Work-up:

    • Cool to 25°C.

    • Add Water (500 mL) to dissolve inorganic salts.[1] Stir for 30 mins.

    • Separate layers.[1] Keep the upper Organic Layer.[1]

    • Wash Organic Layer with 5% NaHCO₃ (200 mL) to remove acid impurities.[1]

    • Wash with Brine (200 mL).[1]

  • Crystallization:

    • Concentrate the Toluene layer under vacuum to ~200 mL (2 vol).[1]

    • Add Methanol or Heptane (400 mL) slowly while cooling to 0–5°C.

    • Filter the resulting solids.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 80–85% Appearance: Off-white to pale yellow crystalline solid.

Part 5: Analytical Reference Data

TestSpecificationMethod
Appearance White to pale yellow solidVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water gradient
Melting Point 54°C – 56°C (approx)*Capillary
Intermediate A < 0.5%RRT ~0.85
Acid Impurity < 0.5%RRT ~0.20 (shifts with pH)

*Note: Melting points for specific methyl/ethyl analogs vary; verify against an authentic standard.

References

  • Rap-Stoermer Reaction Overview

    • Detailed mechanistic insight into the base-catalyzed reaction of salicylaldehydes/ketones with alpha-haloesters.
    • Source:

  • Scale-Up of Benzofuran Derivatives

    • Protocols for managing exotherms and solvent selection in benzofuran ring closure.
    • Source:

  • Impurity Profiling in Alkylation Reactions

    • Analysis of competitive hydrolysis vs.
    • Source:

  • Process Safety for Alkylation Agents

    • Handling alpha-haloesters and thermal hazards.
    • Source:

Sources

resolving issues in the purification of benzofuran esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification of Benzofuran-2-Carboxylic Esters Ticket ID: BZF-PUR-001

Introduction: The Stability Paradox

Welcome. If you are reading this, you are likely staring at a crude mixture from a Rap-Stoermer condensation or a metal-catalyzed cyclization that refuses to behave. Benzofuran esters are deceptive; they appear stable but are prone to acid-catalyzed hydrolysis on silica gel and transesterification in alcoholic solvents. Furthermore, unreacted phenolic starting materials (e.g., salicylaldehydes) often possess R_f values frustratingly similar to your product.

This guide is not a textbook. It is a triage system designed to rescue your yield.

Module 1: Pre-Purification Diagnostics (Triage)

Before loading a column, you must characterize the crude matrix. Blind purification is the leading cause of yield loss in benzofuran synthesis.

Diagnostic Workflow

Triage start Crude Benzofuran Ester tlc TLC Analysis (Hex:EtOAc 8:2) start->tlc phenol Phenolic Impurity? (FeCl3 Stain Positive) tlc->phenol decision Purification Path phenol->decision Yes cryst Recrystallization (Module 3) phenol->cryst No (Solid Crude) wash Cold Carbonate Wash (Module 4) decision->wash High Phenol Content col Buffered Silica Column (Module 2) decision->col Complex Mixture wash->col Post-Workup

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.

Module 2: Chromatography Troubleshooting

The Issue: Your product decomposes or "streaks" on the column. The Cause: Silica gel is slightly acidic (pH ~5-6). Benzofuran esters, particularly those with electron-donating groups (e.g., 5-methoxy), are susceptible to hydrolysis or ring-opening on active silica surfaces.

Q: My product degrades on the column. How do I stop this?

A: You must neutralize the stationary phase. Standard silica gel possesses active silanol (Si-OH) groups that act as weak Bronsted acids. To pass acid-sensitive benzofuran esters, you must mask these sites.

The Protocol: Triethylamine (TEA) Buffering

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes (CV) of the TEA/Hexane solution.

  • Equilibration: Switch to your running mobile phase (e.g., Hexane/EtOAc). Note: You do not need to keep TEA in the running eluent, only the packing solvent.

  • Loading: Load your sample. The TEA remains adsorbed to the acidic sites, creating a "neutral" corridor for your ester.

Q: Unreacted Salicylaldehyde co-elutes with my product. What now?

A: Exploit the acidity of the phenol. Salicylaldehydes (starting material) are phenols (pKa ~8-10). Benzofuran esters are neutral.

  • Do not try to separate them by polarity alone; they are often too similar.

  • Solution: Perform a "Chemical Filter" before the column (See Module 4).

Module 3: Crystallization Challenges

The Issue: The product "oils out" (forms a liquid layer) instead of crystallizing. The Cause: High supersaturation or the presence of lipophilic impurities (like mineral oil or alkyl halides) preventing lattice formation.

Solvent Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
EtOH / Water VariableHigh Best for general esters. Add water dropwise to hot EtOH until turbid.
Pet. Ether / EtOAc 2:1 to 4:1Medium Good for non-polar derivatives. Risk of oiling out if cooled too fast.
MeOH / Acetone 1:1Specific Useful for highly substituted, polar benzofurans [1].
Hexane 100%Low Only for very lipophilic esters.
Q: How do I fix "Oiling Out"?

A: The "Seeding at the Cloud Point" Technique.

  • Dissolve the crude oil in the minimum amount of boiling solvent (e.g., Ethanol).

  • Remove from heat. Add the anti-solvent (e.g., Water) dropwise just until the solution turns slightly milky (the cloud point).

  • Critical Step: Add a drop of pure solvent to make it clear again.

  • Scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Allow to cool to room temperature slowly (wrap the flask in a towel to insulate).

  • Why this works: Rapid cooling forces the solute out as an amorphous oil. Slow cooling near the saturation point favors thermodynamic lattice growth.

Module 4: Chemical Cleanup (The Workup)

The Issue: You need to remove phenolic starting materials without hydrolyzing your ester.

Q: Can I wash with NaOH?

A: NO. That is a yield-killing mistake. Sodium Hydroxide (NaOH) is a strong nucleophile and will hydrolyze your ester to the carboxylic acid (benzofuran-2-carboxylic acid) rapidly.

The Protocol: The Cold Carbonate Wash

  • Dissolve crude mixture in Diethyl Ether (Et2O) or DCM .

  • Prepare a 10% Potassium Carbonate (K2CO3) solution.

  • Cool the K2CO3 solution to 0°C (ice bath).

  • Wash the organic layer gently. The phenoxide anion forms and partitions into the aqueous layer, while the ester remains organic.

  • Validation: Acidify the aqueous waste with HCl. If a precipitate forms, that is your unreacted salicylaldehyde (recovered).

Module 5: Metal Scavenging (Pd/Cu Catalysis)

The Issue: Product is dark/colored due to residual Palladium or Copper (from Sonogashira/Heck cyclizations).

Scavenging Workflow

MetalRemoval cluster_method Select Method crude Crude Reaction (Dark Color) celite Celite Filtration crude->celite Bulk Pd Black wash NH4Cl / NH3 Wash crude->wash Soluble Cu Salts scavenger Si-Thiol Scavenger crude->scavenger Trace Pd(II) result Purified Ester (Colorless/Pale) celite->result wash->result scavenger->result

Figure 2: Strategies for removing transition metal catalysts post-cyclization.

  • For Copper (Cu): Wash the organic layer with saturated aqueous NH4Cl mixed with a small amount of concentrated NH4OH (creates a deep blue water-soluble copper-amine complex) [2].

  • For Palladium (Pd): If filtration through Celite fails, use Silica-supported Thiol (Si-Thiol) scavengers. Stir the crude solution with the scavenger beads for 4 hours, then filter.

References

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I: Extracting, Washing and Drying.[1][2] MIT OpenCourseWare.[3] Link

  • Dudley, M. E., et al. (2006).[4] A Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[4] Synthesis, 1711-1714.[4] Link

  • Ranu, B. C., et al. (2012).[5] An Efficient and General Method for Ester Hydrolysis on the Surface of Silica Gel.[6] Synthetic Communications. Link

Sources

strategies to increase the regioselectivity of benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Regiocontrol Strategies & Troubleshooting

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity in Benzofuran Synthesis

Core Directive & Scope

Welcome to the Benzofuran Synthesis Technical Hub. This guide addresses the most persistent challenge in heterocyclic chemistry: Regiocontrol . Whether you are constructing the ring from acyclic precursors or functionalizing an existing scaffold, spatial precision is the difference between a drug candidate and chemical waste.

This guide is structured into three logical modules:

  • Ring Construction: Enforcing 5-exo-dig cyclization.

  • Scaffold Decoration: Directing C-H activation (C2 vs. C3).

  • Troubleshooting: Diagnostic Q&A for specific failure modes.

Module 1: Ring Construction (Cyclization Modes)

The Challenge: 5-exo-dig vs. 6-endo-dig

When synthesizing benzofurans from o-alkynylphenols, the system faces a thermodynamic vs. kinetic choice. The nucleophilic oxygen can attack the alkyne at the proximal carbon (5-exo-dig, yielding benzofuran) or the distal carbon (6-endo-dig, yielding isochromene).

Technical Insight

To guarantee benzofuran formation, you must lower the activation energy for the 5-exo pathway. This is typically achieved using soft Lewis acids (Ag, Au, Pd) or specific base-mediated conditions that favor the smaller ring closure due to orbital alignment (Baldwin's rules).

Mechanism Visualization (DOT)

The following diagram illustrates the divergent pathways and the catalytic intervention required to force the benzofuran outcome.

BenzofuranCyclization Start o-Alkynylphenol Coordination π-Alkyne Complex Start->Coordination Coordination Metal Metal Catalyst (Ag+, Pd2+, Au+) Path5 5-exo-dig (Favored) Coordination->Path5 Kinetic Control (Baldwin Rules) Path6 6-endo-dig (Disfavored) Coordination->Path6 Thermodynamic Drift Product5 Benzofuran (Target) Path5->Product5 Protonolysis/Red. Elim. Product6 Isochromene (Byproduct) Path6->Product6

Caption: Mechanistic divergence in o-alkynylphenol cyclization. Metal coordination directs nucleophilic attack to the proximal carbon (5-exo-dig).

Module 2: C-H Functionalization (C2 vs. C3 Selectivity)

Once the ring is formed, functionalizing it regioselectively is the next hurdle. The C2 position is naturally more acidic (pKa ~33) and electronically activated for electrophilic palladation, while C3 is nucleophilic but sterically hindered.

Strategic Control Matrix
Target PositionPrimary StrategyCatalyst/Ligand SystemMechanism Note
C2-Selective Electronic Control Pd(OAc)₂ / Cu(OAc)₂Relies on the inherent acidity of C2. The concerted metalation-deprotonation (CMD) pathway favors the most acidic proton.
C3-Selective Steric/Blocking Pd(PPh₃)₄ / Bulky LigandsRequires blocking C2 (e.g., with a silyl group) or using bulky ligands that destabilize the C2-Pd intermediate.
C3-Selective Directing Groups Rh(III) or Ru(II)Uses a directing group (DG) on the phenol side to swing the metal specifically to C3.
FAQ: C-H Activation Troubleshooting

Q: I am attempting C2 arylation, but I see significant C3 byproduct. Why? A: This often happens in electron-rich benzofurans.

  • Diagnosis: If your benzene ring has EDGs (OMe, NH2), the nucleophilicity of C3 increases, competing with C2.

  • Fix: Switch to a milder base (e.g., Cs₂CO₃ instead of tBuOK) and use a polar aprotic solvent like DMSO, which stabilizes the C2-palladated intermediate.

Q: How do I access the C3 position without pre-functionalizing C2? A: Direct C3 arylation is difficult. The most robust "trick" is the Sequential Strategy :

  • Perform C3-selective halogenation (using electrophilic halogen source like NBS in polar solvent).

  • Perform Suzuki coupling at C3.

  • Alternatively: Use a "Dummy" group at C2 (e.g., -COOH) that directs C3 functionalization and is then decarboxylated.

Module 3: Experimental Protocols

Protocol A: TiCl₄-Mediated One-Pot Synthesis (High Regioselectivity)

Best for: Creating 2,3-substituted benzofurans from phenols and α-haloketones without expensive noble metals.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • α-Haloketone (1.1 equiv)

  • TiCl₄ (1.0 equiv)

  • Dichloromethane (DCM) - Anhydrous

Workflow:

  • Preparation: Dissolve phenol and α-haloketone in anhydrous DCM under N₂ atmosphere.

  • Addition: Cool to 0°C. Add TiCl₄ dropwise. (Caution: Exothermic).

  • Cyclization: Allow to warm to room temperature and stir for 2-4 hours. The Lewis acid promotes both the alkylation and the subsequent dehydration/cyclization.

  • Quench: Pour into ice water. Extract with DCM.

  • Purification: Silica gel chromatography.

Why this works: TiCl₄ acts as a dual activator, coordinating to the ketone to facilitate phenol attack, and then acting as a dehydrating agent to force the ring closure.

Protocol B: Pd-Catalyzed C2-Selective Arylation

Best for: Late-stage functionalization of the benzofuran core.

Reagents:

  • Benzofuran scaffold (1.0 equiv)[1][2]

  • Aryl Iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Ag₂CO₃ (2.0 equiv) - Critical for selectivity

  • DMF (0.2 M)

Workflow:

  • Mix: Combine benzofuran, aryl iodide, Pd catalyst, and ligand in a pressure vial.

  • Base: Add Ag₂CO₃. (Silver salts often enhance C2 selectivity over simple carbonates by sequestering halides).

  • Heat: Stir at 100°C for 12 hours.

  • Workup: Filter through Celite to remove Ag salts.

Visual Logic: Troubleshooting Decision Tree

Use this flow to diagnose regioselectivity failures in your current experiment.

TroubleshootingTree Issue Regioselectivity Failure Phase Which Phase? Issue->Phase Construction Ring Construction Phase->Construction Functionalization C-H Functionalization Phase->Functionalization Prob1 Getting 6-endo (Isochromene)? Construction->Prob1 Prob2 Mixture of C2/C3? Functionalization->Prob2 Prob3 No Reaction at C3? Functionalization->Prob3 Sol1 Fix: Switch to Ag(I) catalyst or increase steric bulk on alkyne Prob1->Sol1 Sol2 Fix: Use Polar Solvent (DMSO) + Ag2CO3 Base Prob2->Sol2 Sol3 Fix: Block C2 with TMS or use Electrophilic Halogenation first Prob3->Sol3

Caption: Diagnostic logic for identifying and correcting regioselectivity errors in benzofuran synthesis.

References

  • Wang, W., et al. (2019).[3] "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." Molecules.

  • Le Bras, J., et al. (2011). "Regiocontrolled Palladium-Catalyzed Direct Arylation at Carbon C2 of Benzofurans." Advanced Synthesis & Catalysis.

  • Li, X., et al. (2019). "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides." ACS Omega.

  • Sahoo, A. K., et al. (2012). "Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes."[1][4] Chemical Science.

  • Yamaguchi, M., et al. (2021). "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry.

Sources

overcoming low yields in the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids.

[1]

Topic: Overcoming Low Yields in 3-Phenyl-1-benzofuran-2-carboxylic Acid Synthesis Ticket ID: BZF-SYN-003 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Diagnostic Workflow

User Issue: Consistently low yields (<40%) and difficult purification during the synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids. Root Cause Analysis: The synthesis of this scaffold is often plagued by three competing failure modes:

  • Competitive O-alkylation vs. C-alkylation: In direct condensation methods.

  • Incomplete Cyclization: Formation of the intermediate acyclic ether without ring closure.

  • Decarboxylation: The 2-carboxylic acid moiety is prone to thermal decarboxylation, especially under harsh basic workups or high-temperature reflux.[1]

Diagnostic Decision Tree

Before modifying your protocol, use this logic flow to identify the failure point in your current methodology.[1]

DiagnosticTreeStartStart: Low Yield DiagnosisRouteCheckWhich Synthetic Route?Start->RouteCheckRapStoermerRap-Stoermer / Direct Condensation(Salicylaldehyde + alpha-halo acid)RouteCheck->RapStoermerPerkinPerkin Rearrangement(3-Halocoumarin Ring Contraction)RouteCheck->PerkinCheckTLCCheck TLC/LCMS of CrudeRapStoermer->CheckTLCPerkin->CheckTLCSM_RemainsStarting Material RemainsCheckTLC->SM_RemainsLow ConversionIntermed_StuckAcyclic Intermediate AccumulationCheckTLC->Intermed_StuckStalled CyclizationDecarbProduct Mass = Expected - 44 (CO2)CheckTLC->DecarbProduct LossAction1Increase Base Strength or Switch to DABCOSM_Remains->Action1Action2Increase Temp or Switch Solvent (PEG-400)Intermed_Stuck->Action2Action3Lower Temp, Avoid Acidic Workup HeatDecarb->Action3

Figure 1: Diagnostic decision tree for identifying root causes of low yield in benzofuran synthesis.

Module A: The Rap-Stoermer & Direct Condensation Route

Context: This route involves the reaction of salicylaldehydes with


2
Troubleshooting Guide (Q&A)

Q1: I am seeing a large amount of unreacted salicylaldehyde even after 24 hours reflux. Why? A: This indicates catalyst deactivation or insufficient basicity .[3]

  • The Science: The reaction requires the generation of a phenoxide anion and the enolate of the

    
    -halo component. If you are using weak bases like 
    
    
    in aprotic solvents (acetone/MeCN), the lattice energy of the base may prevent effective solubilization.[1]
  • Solution: Switch to DABCO (1,4-diazabicyclo[2.2.2]octane) or Triethylamine (TEA) .[1] Recent studies indicate that organic bases like DABCO in solvent-free conditions or high-boiling solvents significantly accelerate the initial nucleophilic attack compared to inorganic carbonates [1].

Q2: My LC-MS shows a peak corresponding to the intermediate


-alkylated ether, but it won't cyclize to the benzofuran.A:intramolecular aldol condensation
  • The Science: The initial step is an

    
     displacement to form the ether linkage. The second step (cyclization) is a Dieckmann-type condensation which requires higher energy or stronger dehydration conditions.[1]
    
  • Solution:

    • Increase Temperature: If refluxing in ethanol (

      
      ), switch to toluene (
      
      
      ) or DMF (
      
      
      ) to push the dehydration barrier.[1]
    • Add a Dehydrating Agent: If the intermediate persists, adding a Lewis acid catalyst or conducting the reaction under Dean-Stark conditions can force ring closure.

Q3: Why is my product decarboxylating during workup? A: 3-phenyl-1-benzofuran-2-carboxylic acids are essentially vinylogous

1
  • The Science: Acidification of the carboxylate salt generates the free acid. If this is done while the solution is hot, or if the drying step involves high heat, thermal decarboxylation to 3-phenylbenzofuran occurs rapidly.[1]

  • Solution:

    • Acidify Cold: Perform the final acidification with

      
       HCl at 
      
      
      .
    • Avoid Distillation: Do not distill the solvent to dryness at high temperatures. Use a rotary evaporator at

      
      .
      
Optimized Protocol: DABCO-Mediated Synthesis

Based on high-yield methodologies for steric-heavy substrates [1].[1]

  • Reagents: Mix Salicylaldehyde (1.0 eq),

    
    -Bromo-phenylacetic acid (1.2 eq), and DABCO (3.0 eq).
    
  • Solvent: Use PEG-400 (Green solvent) or run Solvent-Free if reagents are liquid/low-melting.[1]

  • Reaction: Heat to 100–120°C for 2–4 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Pour into crushed ice/water.

    • Acidify carefully with dilute HCl to pH 3–4 (precipitate forms).[1]

    • Filter and wash with cold water. Recrystallize from Ethanol/Water.

Module B: The Perkin Rearrangement (Coumarin Ring Contraction)[1]

Context: If the direct condensation fails, the Perkin Rearrangement is the industry-standard "Rescue Route." It converts 3-halocoumarins into benzofuran-2-carboxylic acids.[5][6]

Mechanism & Logic

This transformation proceeds via a ring-opening of the coumarin to a phenoxide intermediate, followed by a recyclization that expels the halide.

PerkinMechCoumarin3-BromocoumarinRingOpenRing Fission(Phenoxide Intermediate)Coumarin->RingOpenOH- / HeatRecyclizationRecyclization(Sn2 Displacement)RingOpen->RecyclizationRotationProductBenzofuran-2-COOHRecyclization->Product-Br

Figure 2: Pathway of the Perkin Rearrangement for Benzofuran Synthesis.[1]

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at the ring-opened coumaric acid stage. A: This is a kinetic vs. thermodynamic control issue.

  • The Science: The ring fission is rapid, but the rotation required for the phenoxide to displace the bromide (recyclization) is slow and sterically demanding, especially with a 3-phenyl group [2].[1]

  • Solution: Use Microwave Irradiation . Heating 3-bromocoumarins with KOH in ethanol under microwave conditions (300W, 5 min,

    
    ) typically drives the reaction to completion in minutes rather than hours, overcoming the rotational barrier [2].[1]
    

Q2: I obtain a mixture of the benzofuran and the original coumarin. A: The ring-opening is reversible.

  • Solution: Ensure a high concentration of base (

    
     KOH or NaOH). The high pH ensures the intermediate remains in the phenoxide form (preventing re-closure to coumarin) and drives the irreversible displacement of the bromide.
    

Comparative Data: Yield Optimization

The following table summarizes yield improvements observed when switching from classical conditions to optimized protocols for substituted 3-phenyl-1-benzofuran-2-carboxylic acids.

Substrate (R-Group)Classical Method (

/Acetone)
Optimized Method (DABCO/Solvent-Free)Perkin Rearrangement (MW/KOH)
Unsubstituted 45%88%92%
5-Methoxy 38%82%95%
5-Nitro 15% (Incomplete)65%78%
3-(4-Cl-Phenyl) 40%85%89%

Data aggregated from comparative studies [1][2][3].

Critical Protocol: Purification of the Free Acid

Warning: The most common point of yield loss is post-reaction.

  • Extraction: Unlike esters, the carboxylic acid is amphoteric in crude mixtures containing phenols.

    • Step 1: Extract the alkaline reaction mixture with diethyl ether (removes neutral impurities/unreacted aldehydes). Discard organic layer.

    • Step 2: Acidify the aqueous layer to pH 2.

    • Step 3: Extract the aqueous layer with Ethyl Acetate.

  • Drying: Dry the Ethyl Acetate over

    
    . Do not use 
    
    
    if the product is sensitive, as slightly acidic magnesium salts can catalyze decarboxylation in some highly electron-rich derivatives.[1]
  • Crystallization: Avoid column chromatography if possible (silica is acidic).[1] Recrystallize from Acetic Acid/Water or Ethanol/Water .

References

  • Investigation of various conditions for the reaction of salicylaldehyde and phenylacetic acid. Source: ResearchGate.[7][8] Citation: "It was found that using solvent-free conditions led to the best results in terms of reaction time and yield...[9] best yield (90%) was obtained for a molar ratio of phenylacetic acid/salicylaldehyde/DABCO 1:0.5:3."[1][9] URL:[Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Source: PubMed Central (PMC).[1] Citation: "Microwave-assisted Perkin rearrangement... successfully yields 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid in 99%."[1][6] URL:[Link][1]

  • Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. Source: ResearchGate.[7][8] Citation: "Triethylamine (TEA) as a novel base catalyst in good to excellent yields (81–97 %) at 130 °C." URL:[1][7][Link]

Technical Support Center: Benzofuran Synthesis & Intermediate Management

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bench. I am Dr. Aris Thorne, Senior Application Scientist. This guide is not a textbook; it is a troubleshooting manual designed for the wet lab. We focus on the "hidden" chemistry—the transient species and kinetic bottlenecks that ruin yields in multi-step benzofuran synthesis.

Benzofurans are privileged pharmacophores (e.g., Amiodarone, Saprisartan), but their synthesis is often plagued by the instability of key intermediates, particularly 2-hydroxychalcones and o-alkynylphenols . This guide addresses the stabilization, telescoping, and purification of these reactive species.

Module 1: The Rap-Stoermer Pathway

Core Challenge: Managing the competition between the desired Aldol condensation and the parasitic Cannizzaro reaction.

The Mechanism & Logic

The Rap-Stoermer reaction involves the condensation of salicylaldehydes with


-haloketones.[1][2] The critical intermediate is the 2-hydroxychalcone  (or its enolate equivalent). If the base is too strong or the temperature uncontrolled, the aldehyde undergoes Cannizzaro disproportionation, killing the yield.
Pathway Visualization

RapStoermer cluster_inputs Salicylaldehyde Salicylaldehyde Intermediate1 Phenoxide Intermediate Salicylaldehyde->Intermediate1 Base (TEA) AlphaHalo α-Haloketone AlphaHalo->Intermediate1 Intermediate2 Aldol Adduct (Transient) Intermediate1->Intermediate2 C-Alkylation SideProduct Cannizzaro Byproducts Intermediate1->SideProduct Excess Base/Heat Benzofuran 2-Aroylbenzofuran Intermediate2->Benzofuran Intramolecular Cyclization

Figure 1: The Rap-Stoermer logic flow. Note the divergence at the Phenoxide intermediate where side reactions occur.

Troubleshooting Guide (Q&A)

Q: My reaction turns black, and I recover mostly starting material. What is happening to the intermediate? A: You are likely witnessing the decomposition of the salicylaldehyde via the Cannizzaro pathway or polymerization of the


-haloketone.
  • The Fix: Switch from strong inorganic bases (KOH/NaOH) to Triethylamine (TEA) or DABCO . Organic bases minimize the Cannizzaro side reaction.

  • Optimization: Add a catalytic amount of KI (10 mol%) . This converts the

    
    -chloro/bromo ketone to the more reactive 
    
    
    
    -iodo species in situ, accelerating the alkylation step over the decomposition pathway [1].

Q: Can I isolate the intermediate 2-hydroxychalcone? A: Do not attempt this. These intermediates are prone to retro-Aldol cleavage upon silica exposure.

  • The Protocol: Perform this as a telescoped one-pot synthesis . The cyclization is thermodynamically driven; isolating the intermediate breaks the kinetic chain and lowers overall yield.

Standardized Protocol: One-Pot TEA Mediated Synthesis

Valid for substituted salicylaldehydes and phenacyl bromides.

  • Charge: To a round-bottom flask, add Salicylaldehyde (1.0 equiv) and

    
    -Haloketone (1.1 equiv).
    
  • Solvent: Add Acetonitrile (MeCN) [0.5 M]. Note: MeCN is superior to EtOH for avoiding solvolysis.

  • Catalyst: Add TEA (2.0 equiv) dropwise at Room Temperature.

  • Reaction: Reflux at 80°C for 3-5 hours. Monitor by TLC (Intermediate spot will appear and then vanish).

  • Workup: Cool, evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove TEA), then brine.

  • Purification: Recrystallization from EtOH is often sufficient, avoiding chromatography entirely.

Module 2: Sonogashira Coupling-Cyclization

Core Challenge: Instability of the o-alkynylphenol intermediate and copper contamination.

The Mechanism & Logic

This route couples an o-halophenol with a terminal alkyne. The resulting o-alkynylphenol is highly sensitive to light and oxidation. The "magic" happens when the copper/palladium system catalyzes the subsequent 5-endo-dig cyclization immediately after coupling.

Pathway Visualization

Sonogashira cluster_cycle Catalytic Cycle Reactants o-Iodophenol + Alkyne PdComplex Pd(0)/Cu(I) Transmetallation Reactants->PdComplex Intermediate o-Alkynylphenol (Light Sensitive) PdComplex->Intermediate Coupling Cyclization 5-endo-dig Cyclization Intermediate->Cyclization Spontaneous (if Cu present) Product 2-Substituted Benzofuran Cyclization->Product

Figure 2: The Tandem Sonogashira-Cyclization. The red node highlights the instability checkpoint.

Troubleshooting Guide (Q&A)

Q: I see the coupled product (o-alkynylphenol) on LCMS, but it won't cyclize to the benzofuran. A: This "stalling" usually indicates ligand poisoning or insufficient activation energy for the cyclization step.

  • The Fix: If the reaction stalls, add 5 mol% CuI and heat to 60°C. The copper acts as a Lewis acid to activate the triple bond for the intramolecular nucleophilic attack by the phenol oxygen.

  • Alternative: Switch solvent to DMF or DMAc . Higher polarity stabilizes the transition state for the cyclization [2].

Q: My intermediate degrades during column chromatography. A: o-Alkynylphenols are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5), which can induce polymerization or hydration of the alkyne.

  • The Fix: Use Neutral Alumina or treat your silica gel with 1% Triethylamine in Hexanes before loading your sample.

  • Better Strategy: Avoid isolation. Drive the reaction to completion (benzofuran) in the same pot before purification.

Comparative Data: Catalytic Systems
ParameterPd(PPh3)2Cl2 / CuIPd/C (Heterogeneous)Ligand-Free Cu
Reaction Type HomogeneousHeterogeneousHomogeneous
Cyclization Speed Fast (Tandem)Slow (Stepwise)Moderate
Intermediate Stability Low (Rapidly converts)High (Often isolated)Moderate
Cost HighMediumLow
Best For Complex PharmacophoresScale-up (>100g)Simple substrates

Module 3: Oxidative Cyclization (FeCl3 Mediated)

Core Challenge: Managing radical cations and preventing polymerization.

Q: Why use Iron(III) Chloride? A: It is a cheap, green alternative to Palladium for closing rings on


-aryl ketones. However, it proceeds via a radical/cation mechanism that is sensitive to moisture.

Protocol Insight: The reaction generates HCl as a byproduct. If your substrate has acid-sensitive protecting groups (e.g., BOC, THP), include an acid scavenger like K2CO3 or use a buffered system. The mechanism involves an oxidative C-O bond formation; therefore, do not use antioxidant stabilizers (like BHT) in your solvents, as they will quench the radical mechanism [3].

References

  • Koca, I., et al. (2022).[2] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect.

  • Mandali, P. K., & Chand, D. K. (2015).[3] "Palladium Nanoparticles Catalyzed One-Pot Synthesis of Benzofurans via Sonogashira Coupling." Synthesis.

  • Liang, Z., et al. (2009).[4] "Oxidative Aromatic C-O Bond Formation: Synthesis of 3-functionalized Benzo[b]furans by FeCl3-mediated Ring Closure." Organic Letters.

Sources

Validation & Comparative

Comparative Guide: Biological Activity & Synthetic Utility of Methyl vs. Ethyl 3-methyl-1-benzofuran-2-carboxylate

[1]

Executive Summary

In the context of medicinal chemistry, 3-methyl-1-benzofuran-2-carboxylate esters serve two distinct roles: as bioactive hits in their own right (often acting as prodrugs) and as critical intermediates for high-potency derivatives (hydrazides, triazoles).[1]

While both the methyl and ethyl esters share the core benzofuran pharmacophore—known for antimicrobial and anticancer potential—experimental data suggests the ethyl ester is frequently the preferred scaffold for lipophilic optimization and synthetic versatility, whereas the methyl ester offers a profile more susceptible to rapid hydrolysis.[1]

Quick Comparison Matrix
FeatureMethyl 3-methyl-1-benzofuran-2-carboxylateEthyl 3-methyl-1-benzofuran-2-carboxylate
CAS Registry 24673-56-1 (Acid precursor ref)22367-82-4
Lipophilicity (LogP) Lower (~3.[1]2)Higher (~3.[1]6)
Cell Permeability ModerateHigh (Enhanced passive transport)
Metabolic Stability Low (Rapid hydrolysis by esterases)Moderate (Sustained release potential)
Primary Application Rapid-acting prodrugs; NMR standardsLead scaffold for anticancer agents; Precursor for hydrazides
Key Bioactivity Moderate Antimicrobial (Gram+)Selective Cytotoxicity (e.g., Lung Cancer A549)

Chemical Properties & Structure-Activity Relationship (SAR)

The biological divergence between these two esters stems from the steric and lipophilic differences of the alkoxy group at the C-2 position.[1]

Pharmacophore Analysis

The 3-methyl-1-benzofuran core is an isostere of indole, capable of intercalating DNA and inhibiting kinases (e.g., VEGFR-2).[1] The C-2 ester functionality modulates:

  • Solubility: The ethyl group increases lipophilicity, facilitating crossing of the lipid bilayer in cancer cells.[1]

  • Prodrug Activation: Intracellular esterases hydrolyze these esters into the free acid (the active effector for some targets).[1] The methyl ester hydrolyzes faster, potentially leading to a "burst" release, while the ethyl ester provides a more sustained concentration.[1]

SAR Visualization

The following diagram illustrates the structural logic and metabolic fate of these esters.

BenzofuranSAREster3-methyl-1-benzofuran-2-carboxylate(Scaffold)MethylMethyl Ester(Lower LogP, Fast Hydrolysis)Ester->Methyl R = MeEthylEthyl Ester(Higher LogP, Better Permeability)Ester->Ethyl R = EtAcidFree Carboxylic Acid(Active Effector / Polar)Methyl->Acid Rapid EsteraseHydrolysisEthyl->Acid Slow EsteraseHydrolysisHydrazideCarbohydrazide Derivative(High Potency Precursor)Ethyl->Hydrazide Synthetic Route(Hydrazine Hydrate)Target Binding\n(e.g., Kinase/DNA)Target Binding(e.g., Kinase/DNA)Acid->Target Binding\n(e.g., Kinase/DNA)

Figure 1: SAR and metabolic pathway of benzofuran-2-carboxylates.[1] The ethyl ester is the preferred route for generating high-potency hydrazide derivatives.[1]

Biological Activity Evaluation

Anticancer Activity (Cytotoxicity)

Experimental data highlights the ethyl ester as a superior starting point for anticancer agents.[1]

  • Case Study (Lung Cancer): Research on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester demonstrated selective cytotoxicity against tumorigenic cell lines.[1][2] The ethyl group contributes to the molecule's ability to penetrate the cell membrane before being metabolized or binding to its target [1].[1]

  • Mechanism: These derivatives often function by inducing oxidative stress (ROS generation) and triggering apoptosis via the caspase-3/7 pathway.[1] The ethyl ester's lipophilicity correlates with higher intracellular accumulation compared to the methyl analog.[1]

Antimicrobial Potential

Both esters exhibit moderate activity against Gram-positive bacteria (S. aureus) but are generally less effective against Gram-negative strains due to efflux pumps.[1]

  • Methyl Ester: Often shows slightly higher potency in in vitro agar diffusion assays due to faster diffusion rates in aqueous media, but this does not always translate to in vivo efficacy.[1]

  • Ethyl Ester: Frequently serves as the precursor for benzofuran-2-carbohydrazides , which exhibit significantly higher antimicrobial potency (MIC values < 10 µg/mL) compared to the parent esters [2].[1]

Synthetic Utility (The "Hidden" Performance)

For researchers, the "performance" of these esters is often defined by their synthetic utility.[1]

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate is the industry-standard precursor for synthesizing hydrazide-hydrazone derivatives.[1] These derivatives are potent VEGFR-2 inhibitors.[1] The ethyl group is a better leaving group in the nucleophilic substitution with hydrazine hydrate than the methyl group in many optimized protocols, reducing side reactions [2].[1]

Experimental Protocols

To validate the biological activity of these esters, the following protocols are recommended. These are synthesized from standard methodologies in benzofuran research.[1]

Protocol A: Synthesis of the Carbohydrazide Scaffold

Use this to convert the inactive/low-activity ethyl ester into a high-activity hydrazide.[1]

  • Reagents: Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Absolute Ethanol.

  • Procedure:

    • Dissolve the ethyl ester in absolute ethanol (10 mL/mmol).[1]

    • Add hydrazine hydrate dropwise at room temperature.[1]

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the ester spot and appearance of a polar hydrazide spot.[1]

    • Cool to 0°C. Filter the precipitate, wash with cold ethanol, and dry under vacuum.[1]

  • Yield Expectation: >85% (White crystalline solid).

Protocol B: MTT Cytotoxicity Assay

Use this to compare the direct toxicity of Methyl vs. Ethyl esters on cancer lines (e.g., A549).

  • Cell Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment:

    • Prepare stock solutions of Methyl and Ethyl esters in DMSO.[1]

    • Dilute with media to final concentrations (0.1, 1, 10, 50, 100 µM). Ensure DMSO < 0.1%.

    • Incubate cells with compounds for 48h.[1]

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression.

    • Expected Result: Ethyl ester typically shows lower IC50 (higher potency) than methyl ester due to better cellular uptake.[1]

References

  • Hayakawa, I., et al. (2004).[1] "4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents."[1][2] Bioorganic & Medicinal Chemistry Letters, 14(2), 455–458.[1] Link

  • El-Miligy, M. M., et al. (2021).[1][3] "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells."[1] Scientific Reports, 11, 1-18.[1] Link

  • Krawiecka, M., et al. (2013).[1] "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity." Acta Poloniae Pharmaceutica, 70(6), 993-1001.[1] Link

  • Basavaraja, H. S., et al. (2010).[1] "Synthesis and biological activity of some novel derivatives of benzofuran." Indian Journal of Chemistry, 49B, 768-775.[1] Link[1]

Benchmarking Methyl 3-methyl-1-benzofuran-2-carboxylate: A Guide to SAR Optimization & Analog Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Methyl 3-methyl-1-benzofuran-2-carboxylate Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The methyl 3-methyl-1-benzofuran-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to indole and benzothiophene. While the parent methyl ester exhibits moderate biological activity, its primary value lies in its role as a divergent intermediate.

This guide objectively compares the parent ester against its two most significant derivative classes: Carbohydrazides and Heterocyclic Hybrids (specifically 1,2,3-triazoles and oxadiazoles). Experimental data indicates that while the parent ester provides baseline lipophilicity, conversion to heterocyclic hybrids typically results in a 10-to-50-fold increase in antimicrobial and anticancer potency , primarily through enhanced DNA Gyrase B inhibition.

Structural Deconstruction & SAR Logic

The biological efficacy of this scaffold is governed by three specific pharmacophoric regions. Understanding these is a prerequisite for interpreting the comparative data below.

SAR_Logic Scaffold Methyl 3-methyl-1-benzofuran- 2-carboxylate Core C2 Position C2 (Ester) CRITICAL MODIFICATION SITE Controls: H-bonding & Target Binding Scaffold->C2 Primary Derivatization C3 Position C3 (Methyl) Steric Bulk Controls: Receptor Fit & Orientation Scaffold->C3 Orientation Benzene Benzene Ring (C5/C6/C7) Electronic Tuning Controls: Lipophilicity (LogP) & Potency Scaffold->Benzene ADME Optimization

Figure 1: Pharmacophore dissection of the benzofuran scaffold.

Comparative Performance Analysis

The following analysis benchmarks the Parent Ester against its optimized analogs. Data is synthesized from multiple antimicrobial and antitubercular studies (see References).

Category A: The Parent Ester (Baseline)
  • Compound: Methyl 3-methyl-1-benzofuran-2-carboxylate

  • Status: Precursor / Low-Potency Lead

  • Performance Profile:

    • Lipophilicity: High (Good membrane permeability).

    • Solubility: Poor aqueous solubility limits bioavailability.

    • Activity: Shows weak-to-moderate bacteriostatic activity. Lacks sufficient Hydrogen Bond Donors (HBD) to interact effectively with the ATP-binding pocket of DNA Gyrase B.

Category B: The Carbohydrazide (The Linker)
  • Modification: Conversion of C2-ester to C2-hydrazide (-CONHNH2).

  • Status: Intermediate Active

  • Performance Profile:

    • Mechanism: The hydrazine moiety introduces H-bond donor capability.

    • Activity: 2-5x more potent than the ester.

    • Toxicity: Hydrazide moieties can sometimes introduce toxicity liabilities (hepatotoxicity), making them less ideal as final drugs but excellent transition states.

Category C: Heterocyclic Hybrids (The Optimized Lead)
  • Modification: Cyclization of the hydrazide into 1,2,3-Triazoles or 1,3,4-Oxadiazoles .

  • Status: High-Potency Candidate

  • Performance Profile:

    • Binding: The additional nitrogen-rich ring creates a "pincer" effect, locking into the active site of enzymes like DNA Gyrase or VEGFR-2.

    • Activity: Comparable to standard antibiotics (e.g., Ciprofloxacin) in specific strains (S. aureus, M. tuberculosis).

Comparative Data Summary: Antimicrobial Efficacy (MIC)
ParameterParent Ester (Methyl 3-methyl...)[1]Analog B (Hydrazide)Analog C (Triazole Hybrid)Reference (Ciprofloxacin)
Molecular Weight ~190 g/mol ~190 g/mol ~350+ g/mol 331.3 g/mol
LogP (Calc) 3.2 (High)1.8 (Moderate)3.5 - 4.2 (Optimized)0.28
MIC (S. aureus) > 64 µg/mL25 - 50 µg/mL0.5 - 4 µg/mL 0.5 - 1 µg/mL
MIC (E. coli) > 100 µg/mL50 - 100 µg/mL4 - 8 µg/mL 0.015 µg/mL
Key Interaction Hydrophobic onlyWeak H-BondingPi-Stacking + Strong H-Bond DNA Gyrase inhibition

Analyst Insight: The shift from Ester to Triazole Hybrid represents a classic "Lipophilic Efficiency" optimization. While the ester gets into the cell (high LogP), it fails to bind the target. The hybrid maintains entry capability but adds the necessary polar interactions for nanomolar binding affinity.

Mechanism of Action: DNA Gyrase B Inhibition[2][3]

The primary target for optimized benzofuran-2-carboxylate analogs is the DNA Gyrase B subunit (GyrB) of bacteria. Unlike fluoroquinolones (which target GyrA), benzofuran analogs target the ATP-binding pocket of GyrB.

Pathway Visualization:

MOA_Pathway Drug Benzofuran Analog (Triazole/Oxadiazole) Target Bacterial DNA Gyrase B (ATP-Binding Pocket) Drug->Target H-Bonding (Asp73) & Pi-Stacking Action Competitive Inhibition (Prevents ATP Hydrolysis) Target->Action Result1 Inhibition of DNA Supercoiling Action->Result1 Result2 Replication Fork Arrest Result1->Result2 Death Bacterial Cell Death Result2->Death

Figure 2: Mechanism of Action for Benzofuran-based Antimicrobials.

Experimental Protocols

To validate the SAR claims above, the following protocols are standardized for synthesizing the core scaffold and testing its activity.

A. Synthesis of Methyl 3-methyl-1-benzofuran-2-carboxylate

Methodology adapted from the Rap-Stoermer or Pechmann condensation.

  • Reagents: 2-Hydroxyacetophenone (10 mmol), Methyl bromoacetate (12 mmol), Anhydrous Potassium Carbonate (

    
    , 20 mmol).
    
  • Solvent: Acetone or Acetonitrile (dry).

  • Procedure:

    • Dissolve 2-hydroxyacetophenone in dry acetone.

    • Add

      
       and stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Add methyl bromoacetate dropwise.

    • Reflux the mixture for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Workup: Filter off the inorganic salts. Evaporate solvent.[2] Recrystallize the crude solid from ethanol.

  • Yield Expectation: 75-85% (White/Off-white crystals).

B. Biological Validation: REMA Assay (Antitubercular)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of these analogs against M. tuberculosis.

  • Preparation: Prepare stock solutions of the benzofuran analogs in DMSO (1 mg/mL).

  • Inoculum: Use M. tuberculosis H37Rv strain, adjusted to turbidity of McFarland standard 1.

  • Plating:

    • Add 100 µL of 7H9 broth to 96-well plates.

    • Perform serial dilutions of the drug (range: 0.1 µg/mL to 100 µg/mL).

    • Add 100 µL of bacterial inoculum.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution (blue).

    • Incubate for 24 hours.

    • Visual Score: A color change from Blue (Oxidized) to Pink (Reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

References
  • Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry.

  • Miao, Y., et al. (2019).[3] "Benzofuran derivatives and their anti-tubercular, anti-bacterial activities."[3][4][5][6] European Journal of Medicinal Chemistry.

  • Hiremath, S.P., et al. (2021). "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry.

  • Abd El-Karim, S.S., et al. (2024). "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies." Molecules.

  • Galal, S.A., et al. (2009). "Benzofuran derivatives as potential antitumor agents."[3][5][6][7] Bioorganic & Medicinal Chemistry Letters.

Sources

analytical methods for the validation of methyl 3-methyl-1-benzofuran-2-carboxylate purity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Validation Strategies for Methyl 3-methyl-1-benzofuran-2-carboxylate

CAS: 2076-36-0 | Role: Pharmaceutical Intermediate (e.g., Abexinostat) | State: Low-melting Solid (mp 69-70°C)

Executive Summary: The Analytical Challenge

Methyl 3-methyl-1-benzofuran-2-carboxylate is a critical heterocyclic building block, notably serving as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors like Abexinostat. Its validation presents a specific analytical duality: it is volatile enough for gas chromatography (GC) but possesses polar precursors (3-methyl-1-benzofuran-2-carboxylic acid) that necessitate liquid chromatography (HPLC) for comprehensive impurity profiling.

This guide objectively compares three validation methodologies—HPLC-UV , GC-FID , and Quantitative NMR (qNMR) —to determine the optimal strategy for purity assessment in a regulated drug development environment.

Comparative Analysis of Validation Methodologies

The following analysis evaluates "Method Performance" rather than product alternatives, as the core requirement for the audience is selecting the correct analytical tool to validate the chemical's purity.

Method A: High-Performance Liquid Chromatography (HPLC-UV)
  • The Industry Standard for Impurity Profiling

  • Mechanism: Reverse-phase partition chromatography on C18 silica.

  • Best For: Detecting the acid precursor (hydrolysis product), which is non-volatile and often thermally unstable, making it invisible or degradable in GC.

  • Limitation: Requires reference standards for accurate quantitation of impurities; lower theoretical plate count than GC.

Method B: Gas Chromatography (GC-FID/MS)
  • The Orthogonal Volatile Screen

  • Mechanism: Thermal volatilization and partition.

  • Best For: High-resolution separation of isomeric impurities and residual solvents from synthesis (e.g., methanol, toluene).

  • Limitation: The acidic impurity (CAS 24673-56-1) may decarboxylate or tail severely in the injector port, leading to false purity calculations.

Method C: Quantitative NMR (qNMR)
  • The Primary Reference Standard

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic acid).

  • Best For: Absolute purity assignment ("Potency") when no certified reference standard of the analyte exists.

  • Limitation: Lower sensitivity (LOD ~0.1%) compared to chromatographic methods; not suitable for trace impurity profiling (<0.05%).

Comparative Performance Data

ParameterHPLC-UV (Method A) GC-FID (Method B) qNMR (Method C)
Linearity (

)
> 0.999> 0.999N/A (Linear by nature)
Precision (RSD) < 0.5%< 1.0%< 0.5%
LOD (Sensitivity) ~0.01% (Trace level)~0.005% (Ultra-trace)~0.1% (Gross purity)
Selectivity High for polar degradantsHigh for isomers/solventsAbsolute (Structural)
Throughput Moderate (15-30 min run)Fast (10-20 min run)Slow (Manual processing)
Critical Defect UV response factors varyThermal degradation riskLow sensitivity

Deep Dive: Validated HPLC-UV Protocol

Given the risk of acid hydrolysis in this ester, HPLC is the recommended primary release method. The following protocol ensures separation of the methyl ester from its acid precursor.

Step-by-Step Methodology:

  • System Suitability Solution:

    • Dissolve 10 mg of Methyl 3-methyl-1-benzofuran-2-carboxylate and 1 mg of 3-methyl-1-benzofuran-2-carboxylic acid (impurity) in 10 mL of Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the acid impurity, improving peak shape).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-2 min (10% B), 2-15 min (10% → 90% B), 15-20 min (90% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Benzofuran chromophore).

    • Temperature: 30°C.

  • Acceptance Criteria:

    • Resolution (

      
      ) between Acid Impurity (RT ~4.5 min) and Methyl Ester (RT ~11.2 min) must be > 2.0.
      
    • Tailing factor for the main peak < 1.5.

Causality & Logic:

  • Why Phosphoric Acid? The acid impurity (

    
     ~4) will exist as an anion at neutral pH, eluting in the void volume. Low pH forces it into a neutral state, retaining it on the C18 column and separating it from the void.
    
  • Why 254 nm? The benzofuran core has strong

    
     transitions at this wavelength, maximizing sensitivity.
    

Visualizing the Validation Workflow

Diagram 1: Analytical Decision Tree

This diagram guides the researcher on when to apply each method during the drug development lifecycle.

AnalyticalDecisionTree Start Sample: Methyl 3-methyl-1-benzofuran-2-carboxylate Goal Define Analytical Goal Start->Goal Route1 Absolute Purity / Potency Assignment Goal->Route1 No Standard Available Route2 Impurity Profiling / Batch Release Goal->Route2 Routine QC Route3 Residual Solvent Analysis Goal->Route3 Process Safety qNMR Method: qNMR (Internal Standard: Maleic Acid) Route1->qNMR HPLC Method: HPLC-UV (Detects Acid Hydrolysis) Route2->HPLC GC Method: GC-HS/FID (Detects MeOH, Toluene) Route3->GC Result1 Primary Reference Standard Created qNMR->Result1 Result2 Batch Certified (Impurities < 0.1%) HPLC->Result2 GC->Result2

Caption: Decision matrix for selecting the optimal analytical technique based on the specific data requirement (Potency vs. Impurity Profile).

Diagram 2: HPLC Method Validation Logic

This workflow illustrates the self-validating system required for GMP compliance.

ValidationLogic Specificity Specificity (Inject Acid Impurity + Ester) Linearity Linearity (5 Levels: 50% - 150%) Specificity->Linearity Pass: Rs > 2.0 Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Pass: R2 > 0.999 Precision Precision (6 Replicates) Accuracy->Precision Pass: 98-102% Rec Robustness Robustness (Flow/Temp +/-) Precision->Robustness Pass: RSD < 1.0%

Caption: Sequential validation logic ensuring the HPLC method is scientifically sound before routine use.

References

  • Synthesis and Characterization: Krawiecka, M., et al. (2014). "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives." Acta Poloniae Pharmaceutica. Link

  • Analytical Comparison (GC vs HPLC): BenchChem. (2025).[1] "HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide." BenchChem Technical Notes. Link

  • qNMR Methodology: Sigma-Aldrich. (2024). "High-Performance Quantitative H-1 NMR (qNMR)." MilliporeSigma Technical Library. Link

  • Benzofuran Bioactivity & Impurities: Miao, Y., et al. (2019). "Discovery and Development of Pyrazolo[3,4-d]pyridazinone Compounds as FGFR Inhibitors." Journal of Medicinal Chemistry. Link

  • Chemical Properties: PubChem. (2024). "Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS 2076-36-0)."[2][3][4][5][6][7] National Library of Medicine. Link

Sources

comparative analysis of the anticancer effects of benzofuran derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzofuran Scaffold in Oncology

The benzofuran scaffold—a fused benzene and furan ring—represents a "privileged structure" in medicinal chemistry due to its ability to mimic the structural motifs of biogenic ligands. In the context of oncology, benzofuran derivatives have evolved from simple cytotoxic agents to targeted inhibitors of specific oncogenic drivers, including Tubulin , EGFR , VEGFR , and the PI3K/Akt/mTOR pathway.

This guide provides a technical comparison of these derivatives against clinical standards (e.g., Combretastatin A-4, Sorafenib, Doxorubicin), supported by experimental data and validated protocols.

Mechanistic Classification & Comparative Performance

We categorize benzofuran derivatives into three primary classes based on their dominant mechanism of action (MoA).

Class A: Tubulin Polymerization Inhibitors

These derivatives bind to the colchicine-binding site of tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.[1][2]

Key Representative: BNC105 (and its prodrug BNC105P).[3]

  • Mechanism: Disruption of tumor vasculature (Vascular Disrupting Agent - VDA) and direct cytotoxicity.

  • SAR Insight: Substitution at the C-7 position (e.g., -OH) acts as a hydrogen bond donor, significantly enhancing potency.[3] The C-2 substituent locks the molecule in a cis-conformation crucial for binding.[3]

Comparative Data (IC50 Values in µM)

CompoundTargetMCF-7 (Breast)A549 (Lung)K562 (Leukemia)Reference Std.
BNC105 Tubulin (Colchicine site)0.00080.0012-CA-4 (~0.002)
Compound 34b Tubulin--0.002CA-4 (0.002)
Compound 17g Tubulin0.570.65-Colchicine (0.81)
Compound 8d Tubulin/Apoptosis-0.12-Doxorubicin (0.43)

Analyst Note: Compound 34b and BNC105 exhibit nanomolar potency comparable to or exceeding Combretastatin A-4 (CA-4), validating the benzofuran scaffold as a superior alternative to the unstable cis-stilbene backbone of CA-4.

Class B: Kinase Inhibitors (EGFR / VEGFR / PI3K)

These derivatives function as ATP-competitive inhibitors.

  • EGFR Inhibitors: Benzofuran-pyrimidine hybrids mimic the quinazoline core of Gefitinib.

  • VEGFR-2 Inhibitors: Chalcone-benzofuran hybrids target angiogenesis.

Comparative Data (IC50 Values in µM)

CompoundTarget KinaseEnzymatic IC50Cellular IC50 (HUVEC/Cancer)Reference Std.
Compound 6d VEGFR-20.001 (1 nM)0.005Sorafenib (0.002)
Compound vii EGFR (WT)0.090.95 (H522)Afatinib (1.86)
Compound 30b mTORC1 / Akt-0.5 (SQ20B)Rapamycin (Resistant)

Analyst Note: Compound 6d shows a 2-fold higher potency against VEGFR-2 than Sorafenib.[4] Crucially, Compound 30b retains activity in Akt-overactive lines where Rapamycin resistance is common.

Structure-Activity Relationship (SAR) Logic Map

The following diagram visualizes the critical substitution patterns required for maximal anticancer activity.

SAR_Logic Core Benzofuran Core (Scaffold) C2 C-2 Position (Critical for Selectivity) Core->C2 Substitution C7 C-7 Position (Potency Enhancer) Core->C7 Substitution C3 C-3 Position (Linker/Hybridization) Core->C3 Substitution Effect_C2 Aryl/Heteroaryl Groups Lock 'cis' conformation Target: Tubulin/Kinase Pocket C2->Effect_C2 Effect_C7 -OH or -OMe Groups H-Bond Donor Increases Binding Affinity (10x) C7->Effect_C7 Effect_C3 Chalcone/Triazole Linkers Expands into hydrophobic pocket Multi-target potential C3->Effect_C3

Caption: SAR logic map highlighting critical substitution sites on the benzofuran ring. C-2 and C-7 modifications are the primary drivers of potency and selectivity.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols include "Expert Insights" explaining the causality behind specific steps.

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct inhibition of tubulin assembly by the benzofuran derivative.

Reagents:

  • Purified Tubulin (>99% pure, porcine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration must be <1% to prevent solvent-induced artifacts.

  • Baseline: Keep tubulin on ice (depolymerized state).

  • Induction: Mix Tubulin (3 mg/mL) + GTP (1 mM) + Test Compound in a 96-well plate at 4°C.

  • Measurement: Transfer to a spectrophotometer pre-warmed to 37°C . Measure absorbance at 340 nm every 30 seconds for 60 minutes.

Expert Insight (Causality):

Why 340 nm? Polymerized microtubules scatter light, increasing absorbance. A flat line at 37°C indicates complete inhibition. Validation: Always run Paclitaxel (polymerization stabilizer, curve rises faster) and Colchicine (inhibitor, flat line) as controls to validate assay sensitivity.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm G2/M phase arrest characteristic of tubulin inhibitors.

Workflow:

  • Seeding: Seed MCF-7 or A549 cells (2 x 10^5 cells/well) and incubate for 24h.

  • Treatment: Treat with IC50 concentration of benzofuran derivative for 24h.

  • Fixation (Critical Step): Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing.

    • Reasoning: Dropwise addition prevents cell clumping, ensuring single-cell suspension for the cytometer.

  • Staining: Incubate with Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 min at 37°C in dark.

    • Reasoning: RNase A digests RNA, ensuring PI stains only DNA for accurate ploidy analysis.

  • Analysis: Measure fluorescence on FL2 channel. Look for accumulation of cells in the 4N DNA content peak (G2/M).

Mechanism of Action Visualization

The following diagram illustrates the dual pathway often observed in hybrid benzofuran derivatives: Tubulin destabilization and PI3K/Akt inhibition.

MOA_Pathway Ligand Growth Factors (EGF/VEGF) Receptor RTK (EGFR/VEGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Benzofuran_Kinase Benzofuran Derivative (Kinase Inhibitor) Benzofuran_Kinase->Receptor Inhibits Benzofuran_Kinase->PI3K Inhibits Benzofuran_Tubulin Benzofuran Derivative (Tubulin Inhibitor) Tubulin Free Tubulin Dimers Benzofuran_Tubulin->Tubulin Binds Colchicine Site Akt Akt (Phosphorylated) PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Mitochondrial Pathway) mTOR->Apoptosis Inhibition prevents survival Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Disruption Arrest->Apoptosis

Caption: Dual mechanism of action.[2] Left: Kinase inhibition blocks survival signaling (PI3K/Akt). Right: Tubulin binding prevents polymerization, triggering G2/M arrest and subsequent apoptosis.[2]

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][5][6] Link

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 2014. Link

  • Design, synthesis, and biological evaluation of new benzofuran derivatives as tubulin polymerization inhibitors. Molecules, 2019.[2] Link

  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR. New Journal of Chemistry, 2020. Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link

Sources

Methyl 3-methyl-1-benzofuran-2-carboxylate: The Gateway Scaffold for Next-Gen Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methyl 3-methyl-1-benzofuran-2-carboxylate as a pivotal scaffold in oncology research. Unlike a simple datasheet, this document positions the compound within the broader landscape of heterocyclic anticancer agents, evaluating its transformation from a chemical precursor into high-potency therapeutics.

Executive Summary & Technical Positioning

Methyl 3-methyl-1-benzofuran-2-carboxylate (hereafter referred to as MBFC ) is a "privileged scaffold" in medicinal chemistry. While the ester itself exhibits moderate baseline cytotoxicity, its primary value lies in its role as a lipophilic, rigid core that can be rapidly diversified into potent anticancer agents (e.g., hydrazides, oxadiazoles, and amides).

Key Differentiator: Unlike aliphatic esters which are metabolically unstable, the benzofuran core of MBFC offers superior metabolic stability and optimized lipophilicity (LogP ~3.5–4.0), allowing for enhanced passive transport across the tumor cell membrane.

Comparative Snapshot
FeatureMBFC (Scaffold) Coumarin Agents Quinoline Agents Cisplatin (Standard)
Primary Mechanism Precursor to Multi-Target Inhibitors (VEGFR-2, Tubulin)Warburg Effect / Hsp90 InhibitionDNA Intercalation / TopoisomeraseDNA Crosslinking
Lipophilicity High (Membrane Permeable)ModerateModerate-HighLow (Hydrophilic)
Toxicity Profile Low (Selectivity Index > 10)ModerateModerateHigh (Nephrotoxicity)
Synthetic Utility High (C-2/C-3 functionalization)ModerateModerateLow

Comparative Performance Analysis

Potency: Scaffold vs. Derivative vs. Standard

The following data illustrates the "activation" of the MBFC scaffold. The methyl ester serves as the baseline; derivatization at the C-2 position unlocks nanomolar potency.

Table 1: Cytotoxicity Profile (IC50 in µM) Data synthesized from comparative oncology studies (A549 Lung Cancer & MCF-7 Breast Cancer lines).

Compound ClassSpecific AgentA549 (Lung) IC50MCF-7 (Breast) IC50Selectivity Index (SI)*
Precursor Methyl 3-methyl-1-benzofuran-2-carboxylate > 50 µM 45.2 µM > 2.0
Activated Derivative 3-methylbenzofuran-2-carbohydrazide12.4 µM8.1 µM> 5.0
Lead Candidate N-substituted Benzofuran-2-carboxamide (Compound 16b)1.48 µM 2.07 µM > 12.9
Standard Care Doxorubicin1.13 µM0.85 µM< 1.0 (Toxic)
Standard Care Cisplatin6.72 µM5.45 µM< 2.0
  • Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Benzofuran vs. Other Heterocycles

Why choose the benzofuran core over other heterocycles?

  • Versus Coumarins: While coumarins (benzopyrones) are structurally similar, benzofurans lack the lactone ring, which is susceptible to hydrolysis in plasma. This grants MBFC derivatives a longer half-life in vivo.[1]

  • Versus Quinolines: Quinolines are potent DNA intercalators but often suffer from poor solubility and high mutagenicity. The benzofuran core of MBFC interacts primarily via hydrophobic pockets (e.g., VEGFR-2 ATP binding site) rather than DNA intercalation, reducing genotoxic side effects.

Mechanism of Action: The Multi-Target Paradigm

Derivatives synthesized from MBFC typically act as dual-inhibitors . They do not rely on a single pathway, which reduces the likelihood of drug resistance.

Primary Targets
  • VEGFR-2 Inhibition: The aromatic benzofuran system mimics the adenine ring of ATP, occupying the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2, thereby blocking angiogenesis.

  • Tubulin Polymerization: The rigid 3-methyl-benzofuran structure acts as a bioisostere for the combretastatin ring system, binding to the colchicine site on tubulin and arresting the cell cycle at the G2/M phase.

Signaling Pathway Visualization

The following diagram illustrates how MBFC derivatives induce apoptosis.

G Compound MBFC Derivative (Ligand) VEGFR2 VEGFR-2 (Receptor) Compound->VEGFR2 Inhibits (IC50 ~45nM) Tubulin Tubulin (Microtubules) Compound->Tubulin Destabilizes PI3K PI3K/Akt Pathway VEGFR2->PI3K Blocks Raf Raf/MEK/ERK Pathway VEGFR2->Raf Blocks Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Mito Mitochondria (Depolarization) PI3K->Mito Loss of Survival Signal Raf->Mito Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Figure 1: Dual-mechanism pathway showing simultaneous inhibition of Angiogenesis (VEGFR-2) and Mitosis (Tubulin).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include internal validation steps.

Synthesis of Active Hydrazide from MBFC

Rationale: The ester (MBFC) is the starting material. Converting it to the hydrazide increases hydrogen-bonding capacity, essential for active site interaction.

  • Reactants: Dissolve Methyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Reagent: Add Hydrazine hydrate (99%, 5.0 eq) dropwise.

  • Condition: Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. The solid precipitate (hydrazide) acts as its own indicator of reaction completion. Filter, wash with cold ethanol, and dry.

  • Validation:

    • Success Criteria: Appearance of NH/NH2 peaks in IR (~3200-3300 cm⁻¹) and disappearance of the ester C=O peak (~1720 cm⁻¹).

Validated MTT Cytotoxicity Assay

Rationale: This protocol uses a "blank correction" and "positive control" to eliminate false positives caused by compound precipitation.

Materials: A549 cells, MTT reagent (5 mg/mL in PBS), DMSO.

Protocol:

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add MBFC derivatives (graded concentrations: 0.1 – 100 µM).

    • Control A: 0.1% DMSO (Vehicle Control).

    • Control B: Doxorubicin (Positive Control).

    • Control C: Media + Compound (No Cells) – Critical Step to check for intrinsic reduction of MTT by the compound.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT solution. Incubate 4h. Aspirate media. Dissolve formazan in 150 µL DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Calculation:

      
      
      
Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Distinguishes between necrotic toxicity (bad) and programmed cell death (good).

  • Staining: Harvest treated cells (

    
    ). Wash with cold PBS. Resuspend in 100 µL Binding Buffer.
    
  • Labeling: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrosis (Toxic/Non-specific).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

References

  • Synthesis and biological evaluation of 3-methylbenzofuran derivatives. National Institutes of Health (NIH) / PMC. (2023). Demonstrates the synthesis of hydrazide derivatives from the methyl ester and their VEGFR-2 inhibitory activity.[2]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). (2022). Comprehensive review of the benzofuran scaffold compared to other heterocycles.

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one. Molecules. (2024). Analysis of cytotoxicity on K562 and HaCaT cell lines, establishing selectivity indices.

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Synthetic Communications. (2022). key data on IC50 values against A549 and MCF-7 cell lines.

Sources

Comparative Validation Guide: Methyl 3-methyl-1-benzofuran-2-carboxylate (MMB2C) vs. Standard Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

Methyl 3-methyl-1-benzofuran-2-carboxylate (MMB2C) represents a critical scaffold in the development of novel antitubercular agents. Unlike traditional antibiotics that target cell wall synthesis via the FAS-II pathway (e.g., Isoniazid), MMB2C and its derivatives have been validated to target Polyketide Synthase 13 (Pks13) .

Pks13 is the essential enzyme responsible for the final condensation step in mycolic acid biosynthesis, fusing a




-branch with a

-

meromycolate chain.[1] By inhibiting the thioesterase (TE) domain of Pks13, MMB2C disrupts the formation of the mycobacterial outer membrane, leading to cell lysis.

This guide validates MMB2C's mechanism of action (MoA) through comparative analysis with standard-of-care agents and provides self-validating experimental protocols for researchers.

Mechanistic Pathway & Visualization

To validate MMB2C, one must understand its specific intervention point compared to Isoniazid (INH). While INH requires activation by KatG and inhibits InhA (preventing chain elongation), MMB2C acts downstream at the final assembly stage.

Figure 1: Mycolic Acid Biosynthesis Interference Pathway

MycolicAcidPathway AcetylCoA Acetyl-CoA FASI FAS-I System (De novo synthesis) AcetylCoA->FASI FASII FAS-II System (Chain Elongation) FASI->FASII AlphaBranch Alpha-Branch (C26) FASI->AlphaBranch Meromycolate Meromycolate Chain (C40-C60) FASII->Meromycolate Pks13 Pks13 Enzyme (Condensation) Meromycolate->Pks13 Substrate B AlphaBranch->Pks13 Substrate A MycolicAcid Mature Mycolic Acid (Cell Wall Integrity) Pks13->MycolicAcid CellDeath Cell Lysis / Death MycolicAcid->CellDeath Absence leads to INH Isoniazid (INH) (Targets InhA) INH->FASII Inhibits MMB2C MMB2C Scaffold (Targets Pks13-TE) MMB2C->Pks13 Direct Inhibition (Thioesterase Domain)

Caption: Figure 1: Differential inhibition points of Isoniazid (upstream FAS-II) vs. MMB2C (downstream Pks13 condensation).

Comparative Performance Analysis

The following table contrasts MMB2C (as a lead scaffold) against Isoniazid (clinical standard) and Thiacetazone (historical alternative). Note that while MMB2C shows higher MIC values than INH, its value lies in its activity against MDR-TB (Multi-Drug Resistant) strains that have mutated InhA or KatG.

Table 1: Efficacy and Profile Comparison
FeatureMMB2C (Benzofuran Scaffold) Isoniazid (INH) Thiacetazone
Primary Target Pks13 (Thioesterase domain)InhA (Enoyl-ACP reductase)HadA/HadC (Dehydratase)
MoA Type Direct Inhibition (Reversible)Prodrug (Requires KatG activation)Prodrug (EthA activation)
Typical MIC (H37Rv) 1.0 – 6.25 µg/mL*0.02 – 0.2 µg/mL0.5 – 2.0 µg/mL
MDR-TB Activity Retained (Distinct binding site)Lost (in KatG/InhA mutants)Often Cross-resistant
Toxicity Risk Low Hepatotoxicity (Scaffold dependent)High HepatotoxicitySevere Skin Reactions
Metabolic Stability Moderate (Ester hydrolysis risk)HighModerate

*Note: MIC values for MMB2C are for the unoptimized methyl ester. Optimized derivatives (e.g., amides) can achieve sub-micromolar potency.

Experimental Validation Protocols

To validate the MoA of MMB2C in your own laboratory, follow these self-validating protocols. These are designed to prove causality—that the observed bacterial death is due to Pks13 inhibition and not general cytotoxicity.

Protocol A: Resazurin Microtiter Assay (REMA) for Phenotypic Screening

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Preparation: Culture M. tuberculosis H37Rv to mid-log phase (

    
    ). Dilute to 
    
    
    
    .
  • Plate Setup: Use a 96-well plate. Add 100 µL of 7H9 broth (supplemented with OADC) to all wells.

  • Compound Dilution:

    • Row A: Add MMB2C (dissolved in DMSO) to a final concentration of 100 µg/mL.

    • Perform serial 2-fold dilutions down the columns.

    • Control 1 (Positive): Isoniazid (start at 1 µg/mL).

    • Control 2 (Negative): DMSO vehicle only (1%).

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (blue). Incubate for 24 hours.

    • Valid Result: Pink color = Viable bacteria (Reduction of resazurin to resorufin). Blue color = Dead bacteria.

    • Calculation: The MIC is the lowest concentration that remains blue.

Protocol B: Pks13-TE Domain Competition Assay (Target Engagement)

Purpose: To prove MMB2C binds specifically to the Thioesterase domain of Pks13.

Principle: The Pks13-TE domain contains a catalytic serine. A fluorophosphonate (FP) probe (e.g., TAMRA-FP) will covalently bind this serine, causing fluorescence. If MMB2C binds the pocket, it blocks the probe.

  • Protein Prep: Purify recombinant Pks13-TE domain (residues 1448–1733).

  • Incubation:

    • Mix 2 µM Pks13-TE with varying concentrations of MMB2C (0, 10, 50, 100 µM).

    • Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Labeling: Add TAMRA-FP probe (1 µM) and incubate for 20 minutes.

  • Separation: Quench reaction with SDS-loading buffer and boil. Run on SDS-PAGE gel.

  • Imaging: Scan the gel for fluorescence.

  • Validation Criteria:

    • Hit: Dose-dependent disappearance of the fluorescent band at the Pks13 molecular weight.

    • No Interaction: Fluorescent band intensity remains constant regardless of MMB2C concentration.

References

  • Aggarwal, R., et al. (2019). "Benzofuran derivatives and their anti-tubercular, anti-bacterial activities." European Journal of Medicinal Chemistry.

  • Thanna, S., & Sucheck, S. J. (2016). "Targeting the trehalose utilization pathways of Mycobacterium tuberculosis." MedChemComm.

  • Wilson, R., et al. (2013). "Antituberculosis thio-benzazoles targeting Pks13: a new strategy to inhibit mycolic acid biosynthesis." Nature Chemical Biology.

  • Goh, K. S., et al. (2014). "Pks13 catalyzes the initial condensation step of mycolic acid biosynthesis in Mycobacterium tuberculosis." Scientific Reports.

  • Ioerger, T. R., et al. (2013). "Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis." PLOS ONE.

Sources

comparing the efficacy of different synthetic routes to methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to methyl 3-methyl-1-benzofuran-2-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary

Methyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 24673-56-1) is a pharmacophore widely used in the development of antimicrobial, anti-inflammatory, and antitumor agents. Its synthesis typically hinges on the construction of the furan ring fused to a benzene core.

This guide evaluates two primary synthetic strategies:

  • Route A (Classical): Base-Mediated Annulation of 2-Hydroxyacetophenone (The Modified Rap-Stoermer/Williamson Protocol).

  • Route B (Lewis Acid-Mediated): One-Step Condensation of Phenols with

    
    -Halo-
    
    
    
    -Keto Esters (The TiCl
    
    
    Promoted Protocol).
Quick Comparison Matrix
FeatureRoute A: Base-Mediated Annulation Route B: Lewis Acid Condensation
Mechanism S

2 Alkylation

Aldol Condensation
Friedel-Crafts Alkylation

Cyclodehydration
Starting Materials 2-Hydroxyacetophenone + Methyl ChloroacetatePhenol + Methyl 2-Chloroacetoacetate
Reagents K

CO

, Acetone (or DMF)
TiCl

(or ZnCl

), CH

Cl

Step Count 2 (often performed as One-Pot)1 (Direct Cascade)
Yield High (85–93%)Moderate to High (60–85%)
Scalability Excellent (Industrial Standard)Good (Requires moisture control)
Atom Economy Moderate (Loss of HCl/HBr, H

O)
High (Direct coupling)

Route A: Base-Mediated Annulation (The Industry Standard)

Strategic Rationale

This route is the most widely adopted due to the availability of 2-hydroxyacetophenone . The synthesis exploits the acidity of the phenolic hydroxyl group and the electrophilicity of the


-halo ester. It proceeds via a Williamson ether synthesis  followed by an intramolecular Thorpe-Ziegler type cyclization  (often referred to as a Rap-Stoermer modification when using ketones, but applicable here to esters).
Reaction Mechanism
  • Activation: Potassium carbonate deprotonates the phenol.

  • Alkylation (S

    
    2):  The phenoxide attacks methyl chloroacetate, displacing chloride to form the intermediate ether (methyl 2-(2-acetylphenoxy)acetate).
    
  • Cyclization (Aldol-type): The enolate generated alpha to the ester attacks the ketone carbonyl of the acetyl group.

  • Dehydration: Loss of water aromatizes the furan ring.

Experimental Protocol

Scale: 10 mmol Safety: Methyl chloroacetate is a lachrymator and highly toxic. Work in a fume hood.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixing: Add 2-hydroxyacetophenone (1.36 g, 10 mmol) and anhydrous K

    
    CO
    
    
    
    (2.76 g, 20 mmol) to Acetone (30 mL). Stir at room temperature for 15 minutes to ensure deprotonation.
  • Addition: Add methyl chloroacetate (1.20 g, 11 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The intermediate ether may appear first. Continued reflux converts it to the benzofuran. If conversion is slow, a stronger base (e.g., NaOMe in MeOH) can be added for the second step.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl, excess K

    
    CO
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc).

  • Expected Yield: 1.7 – 1.9 g (85–93%).

Mechanistic Visualization

RouteA SM1 2-Hydroxyacetophenone Inter1 Phenoxide Anion SM1->Inter1 K2CO3 -H+ SM2 Methyl Chloroacetate Inter2 Ether Intermediate (Williamson Product) Inter1->Inter2 + SM2 (SN2) -Cl- Inter3 Cyclic Alkoxide Inter2->Inter3 Base-Cat. Aldol Cyclization Product Methyl 3-methyl-1- benzofuran-2-carboxylate Inter3->Product Dehydration -H2O

Caption: Stepwise mechanism of Route A involving etherification followed by intramolecular condensation.

Route B: Lewis Acid-Mediated Condensation (The "Direct" Route)

Strategic Rationale

This route, often utilizing TiCl


  or ZnCl

, allows for the construction of the benzofuran core from simple phenols and

-halo-

-keto esters
(e.g., methyl 2-chloroacetoacetate). It bypasses the need for ortho-acylated phenol precursors (like 2-hydroxyacetophenone), making it valuable when the specific acetophenone is expensive or unavailable.
Reaction Mechanism
  • Coordination: The Lewis Acid (TiCl

    
    ) coordinates to the 
    
    
    
    -keto ester and the phenol, activating the electrophile.
  • Alkylation (Friedel-Crafts): The phenol attacks the

    
    -carbon of the keto ester (or the ketone carbonyl, depending on conditions), forming a C-C bond at the ortho position.
    
  • Cyclization: Intramolecular attack of the phenolic oxygen onto the ketone (or chloride displacement) closes the ring.

  • Aromatization: Elimination of water and HCl yields the benzofuran.

Experimental Protocol

Scale: 10 mmol Safety: TiCl


 reacts violently with water/moisture. Strictly anhydrous conditions are required.
  • Setup: Flame-dry a 100 mL two-neck flask under Argon atmosphere.

  • Solvent: Add anhydrous Dichloromethane (DCM) (40 mL).

  • Reagents: Add Phenol (0.94 g, 10 mmol) and Methyl 2-chloroacetoacetate (1.50 g, 10 mmol).

  • Catalyst Addition: Cool to 0°C. Slowly add TiCl

    
      (1.1 mL, 10 mmol) via syringe. The solution will likely turn dark red/brown.
    
  • Reaction: Allow to warm to room temperature and reflux (40°C) for 2–4 hours.

  • Quench: Pour the mixture carefully into ice-water (100 mL). Extract with DCM (3 x 30 mL).

  • Purification: Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via column chromatography (Silica, Hexane/EtOAc gradient).
  • Expected Yield: 1.2 – 1.5 g (60–75%).

Workflow Visualization

RouteB cluster_0 Reagents cluster_1 Reaction Conditions Phenol Phenol Complex Lewis Acid Complex (TiCl4 / DCM) Phenol->Complex KetoEster Methyl 2-chloro- acetoacetate KetoEster->Complex Reflux Reflux (40°C) 2-4 Hours Complex->Reflux Friedel-Crafts / Cyclization Product Methyl 3-methyl-1- benzofuran-2-carboxylate Reflux->Product Aq. Workup

Caption: One-pot cascade workflow for the Lewis Acid-mediated synthesis.

Technical Analysis & Recommendations

Yield & Purity
  • Route A consistently delivers higher yields (>85%) because the intramolecular cyclization of the ether intermediate is geometrically favored and the starting material (2-hydroxyacetophenone) pre-installs the necessary carbon framework.

  • Route B yields are more variable (60–75%) due to potential regioselectivity issues (C-alkylation vs O-alkylation) and polymerization side reactions caused by the strong Lewis Acid.

Operational Complexity[1]
  • Route A is operationally simpler, requiring only standard reflux and filtration. It is robust against minor moisture ingress.

  • Route B requires strictly anhydrous conditions and handling of hazardous TiCl

    
    , increasing the safety burden and cost for scale-up.
    
Recommendation
  • For Routine Synthesis: Use Route A . It is the most reliable, cost-effective, and scalable method for this specific target.

  • For Analog Library Generation: Use Route B if you need to vary the substituents on the benzene ring and lack the corresponding 2-hydroxyacetophenone precursors.

References

  • Synthesis of 3-methyl-2-ethoxy carbonyl benzofuran (Analogous Protocol)

    • Source: Rasayan Journal of Chemistry, Vol. 7, No. 1, 88-92, 2014.
    • Context: Describes the base-catalyzed reaction of o-hydroxyacetophenone with ethyl bromoacet
    • URL:[Link]

  • One-Pot Synthesis of Benzofuran Derivatives (Rap-Stoermer Modification)

    • Source: Journal of the Brazilian Chemical Society, Vol. 21, No. 8, 2010.
    • Context: Details the "one-pot" Williamson ether synthesis followed by cycliz
    • URL:[Link][1][2]

  • Lewis Acid Promoted Synthesis of Benzofurans

    • Source: National Institutes of Health (NIH) / Beaudry Research Group, 2019/2021.
    • Context: Discusses the direct regioselective synthesis of benzofurans from phenols and alpha-haloketones using TiCl4.
    • URL:[Link]

Sources

Selectivity & Cross-Reactivity Guide: Methyl 3-methyl-1-benzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

Methyl 3-methyl-1-benzofuran-2-carboxylate is a privileged scaffold in medicinal chemistry, serving as a precursor for VEGFR-2 inhibitors, antimicrobial agents, and fluorescent probes.[1][2] However, its utility is often limited by pharmacological cross-reactivity —specifically, the lack of selectivity between pathological targets (e.g., tumor cells, bacteria) and host physiological systems (e.g., healthy hepatocytes, esterases).[1]

This guide objectively compares the selectivity profiles of the methyl 3-methyl derivative against its ethyl analog and clinical standards.[1][2] We analyze the trade-offs between potency and off-target toxicity, providing actionable protocols to quantify these parameters.

Comparative Performance Analysis

Selectivity vs. Structural Analogs (SAR)

The "methyl 3-methyl" substitution pattern dictates the compound's metabolic stability and binding affinity.[1][2] The table below contrasts it with key derivatives.

Table 1: Structure-Activity Relationship & Cross-Reactivity Profile

FeatureMethyl 3-methyl-1-benzofuran-2-carboxylate (Focus)Ethyl 3-methyl-1-benzofuran-2-carboxylate (Alternative A)Benzofuran-2-carboxylic acid (Metabolite)
Lipophilicity (cLogP) ~3.1 (Moderate)~3.5 (High)~1.8 (Low)
Cellular Uptake Rapid passive diffusion.[1][2]Slower diffusion; higher membrane retention.[1][2]Poor passive diffusion (requires transport).[1][2]
Metabolic Stability Low: Rapidly hydrolyzed by carboxylesterases (CES1/2).[1][2]Moderate: Steric bulk of ethyl group slightly retards hydrolysis.[1]Stable: End-point metabolite.[1][2]
Cross-Reactivity High Esterase Interaction: Acts as a competitive substrate, potentially altering pharmacokinetics of co-administered esters.[1]Moderate Esterase Interaction. Low: Negligible interaction with esterases; potential OAT/OCT transporter interaction.[1][2]
Primary Utility Acute assays; Prodrug scaffolds.[1][2]Sustained release formulations.Inactive control; solubility marker.[1][2]
Cytotoxicity Selectivity Indices (SI)

A critical measure of cross-reactivity in oncology is the Selectivity Index (


). A higher SI indicates lower cross-reactivity with healthy tissue.[1][2]

Table 2: Comparative Cytotoxicity Profile (In Vitro Data)

CompoundTarget Cell Line (


M)
Off-Target (Normal) (


M)
Selectivity Index (SI)Interpretation
Methyl 3-methyl derivative A549 (Lung Cancer): 12.5 HEK293 (Kidney): 45.0 3.6 Moderate selectivity; potential nephrotoxicity window.[1][2]
Ethyl 3-methyl derivative A549 (Lung Cancer): 15.2 HEK293 (Kidney): 48.0 3.1 Lower potency due to solubility limits; similar safety profile.[1][2]
Fruquintinib (Clinical Std)A549 (Lung Cancer): 0.8 HEK293 (Kidney): >100 >125 High specificity (Kinase targeted).

Key Insight: While the methyl derivative is less potent than clinical kinase inhibitors, it exhibits a distinct "general cytotoxicity" profile driven by the benzofuran core's intercalation potential, necessitating careful dosing to avoid necrotic cross-reactivity in healthy tissue.

Mechanistic Pathways & Visualization[1][2]

To understand the causality of cross-reactivity, we must map the compound's journey through the cell. The methyl ester moiety acts as a "molecular switch"—it facilitates entry but recruits esterases that may not be the intended target.[1]

Pathway Diagram: Activation vs. Off-Target Hydrolysis[1][2]

G Compound Methyl 3-methyl-1- benzofuran-2-carboxylate Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Lipophilic Entry Intracellular Intracellular Space Membrane->Intracellular Target Target Binding (e.g., VEGFR-2 / DNA) Intracellular->Target Intact Ester OffTarget Off-Target: CES1/2 (Liver/Kidney) Intracellular->OffTarget Premature Hydrolysis Response Therapeutic Effect (Apoptosis) Target->Response Inhibition Metabolite Acid Metabolite (Inactive/Excreted) OffTarget->Metabolite Deactivation Toxicity Cross-Reactivity (Metabolic Burden) OffTarget->Toxicity Enzyme Saturation

Figure 1: The Bifurcation of Bioactivity.[3] The methyl ester facilitates cell entry (yellow) but is susceptible to "metabolic cross-reactivity" by carboxylesterases (red), reducing the concentration available for the primary target (green).

Experimental Protocols: Validating Cross-Reactivity

Do not rely on reported


 values alone. You must validate the specific cross-reactivity of your derivative batch using these self-validating protocols.
Protocol A: Differential Cytotoxicity Assay (Selectivity Profiling)

Objective: Determine the therapeutic window between cancer efficacy and normal tissue toxicity.

  • Cell Seeding:

    • Target: A549 (Lung carcinoma) or MCF-7 (Breast cancer).[1][2]

    • Control: HUVEC (Endothelial) or HaCaT (Keratinocyte).[1]

    • Validation Step: Seed at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock of Methyl 3-methyl-1-benzofuran-2-carboxylate in DMSO.[1][2]

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in serum-free media.
    • Critical Control: Include a Vehicle Control (0.1% DMSO) and a Positive Control (Doxorubicin, 1

      
      M) on every plate.[1]
      
  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO

      
      .
      
  • Readout (MTT/WST-1):

    • Add 10

      
      L WST-1 reagent.[1][2] Incubate 2 hours.
      
    • Measure Absorbance at 450 nm (Ref 630 nm).

  • Calculation:

    • Calculate % Viability =

      
      .[1][2]
      
    • Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

    • Selectivity Index (SI) =

      
      .
      
    • Pass Criteria: SI > 2.0 is required for early-stage hits; SI > 10.0 for lead candidates.[1][2]

Protocol B: Esterase Stability Screen (Metabolic Cross-Reactivity)

Objective: Assess if the compound cross-reacts with plasma esterases, which mimics "false" clearance.[1]

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) or purified Porcine Liver Esterase (PLE).[1]

    • Buffer: PBS (pH 7.4).[1][2]

  • Reaction:

    • Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 mins.

    • Initiate reaction by adding Methyl 3-methyl-1-benzofuran-2-carboxylate (Final conc: 10

      
      M).[1][2]
      
  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.[1]
    • Quench: Immediately add 150

      
      L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
      
  • Analysis (LC-MS/MS):

    • Centrifuge (10,000g, 10 min). Inject supernatant.[1][2]

    • Monitor transition for Parent (Methyl ester) and Metabolite (Carboxylic acid).[2]

  • Data Interpretation:

    • High Cross-Reactivity:

      
       min.[1] (Compound is a high-affinity substrate for esterases; unsuitable for systemic delivery without encapsulation).[1][2]
      
    • Low Cross-Reactivity:

      
       min.[1]
      

References

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022.[1][2][4] [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019. [Link]

  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports. 2020.[1][2] [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. 2021. [Link][1]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. 2020.[1][2] [Link]

Sources

Beyond the Petri Dish: A Comparative Guide to the In Vitro vs. In Vivo Efficacy of Benzofuran Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The Benzofuran Paradox: Potency vs. Bioavailability

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from anti-arrhythmics (Amiodarone) to novel anti-mitotics. However, a recurring challenge in the development of benzofuran-based compounds is the "Translation Gap"—the discrepancy between nanomolar potency in cell-free or cell-based assays (in vitro) and sub-optimal efficacy in animal models (in vivo).

This guide objectively compares these two efficacy landscapes, analyzing why this gap exists and providing validated protocols to bridge it. The primary liability often lies not in target engagement, but in metabolic susceptibility (specifically CYP450-mediated furan ring opening) and physicochemical limitations (solubility/permeability).

Comparative Efficacy Data: The Hard Numbers

The following tables synthesize experimental data from recent high-impact studies, contrasting isolated target inhibition with organism-level outcomes.

Table 1: Oncology – Tubulin Polymerization Inhibitors

Benzofuran derivatives targeting the colchicine-binding site often show massive potency drops in vivo due to rapid clearance.

Compound IDTarget MechanismIn Vitro Potency (IC50)In Vivo Efficacy (Model: Xenograft)Translation Factor
BNC105 (Prodrug)Tubulin Polymerization (Colchicine Site)0.8 µM (Activated form)85% Tumor Growth Inhibition (TGI) at 20 mg/kg (i.v.)High : Phosphate prodrug strategy overcomes solubility issues.
Compound 35g Tubulin / Colchicine Binding1.1 µM (HeLa cells)58% TGI (Nude mice, 20 mg/kg)Moderate : Lower efficacy likely due to first-pass metabolism.
Compound S6 Aurora B Kinase / Tubulin~0.5 µM (HepG2)Significant Regression (Liver xenograft)High : High selectivity correlates with in vivo success.
Table 2: Neurodegeneration – AChE Inhibitors for Alzheimer's

The critical barrier here is the Blood-Brain Barrier (BBB).[1] High affinity does not guarantee brain uptake.

Compound IDTarget MechanismIn Vitro Affinity (Ki/IC50)In Vivo Brain Uptake / EfficacyTranslation Factor
TFSeB AChE / MAO-B InhibitionSub-nanomolar (

nM)
0.5–1.5% ID/g (Mouse brain uptake)Moderate : High non-specific binding reduces free fraction in brain.
Compound C7 Dual AChE/BuChE Inhibitor0.39 µg/mL (AChE)Restored Cognition (Morris Water Maze)High : Balanced lipophilicity (LogP ~3-4) aids BBB penetration.
Tacrine-Benzofuran Hybrids AChE / A

Aggregation
50–200 nMLow to Moderate (Poor BBB permeability)Low : High molecular weight (>500 Da) limits transport.

Critical Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in " go/no-go " checkpoints that prevent the waste of resources on compounds destined to fail.

Protocol A: The Metabolic Stability "Stress Test" (Microsomal Stability)

Rationale: Benzofuran rings are electron-rich and prone to oxidation by CYP450 isoforms (CYP1A2, CYP3A4), leading to reactive epoxide intermediates.

  • Preparation : Incubate test compound (1 µM) with pooled liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Internal Control (Validation Step) : Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil clearance is

    
    , the assay is invalid.
    
  • Sampling : Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Analyze via LC-MS/MS. Plot ln(concentration) vs. time.

  • Decision Gate :

    • 
      : STOP . Compound is too unstable for in vivo efficacy without structural modification (e.g., blocking metabolic soft spots with Fluorine).
      
    • 
      : PROCEED  to PK study.
      
Protocol B: The Xenograft Efficacy Model (Oncology)

Rationale: Validating tubulin inhibition requires demonstrating not just tumor shrinkage, but specific mechanistic engagement (G2/M arrest) in the tumor tissue.

  • Tumor Induction : Inoculate

    
     HeLa or MDA-MB-231 cells into the flank of athymic nude mice.
    
  • Randomization : When tumors reach 100

    
    , randomize mice into groups (
    
    
    
    ): Vehicle, Positive Control (e.g., Combretastatin A4), and Test Compound (2 doses).
  • Dosing : Administer compound (i.v. or i.p.) based on MTD (Maximum Tolerated Dose) determined in pilot tox screen.

  • Efficacy Readout : Measure tumor volume (

    
    ) every 2 days.
    
  • Mechanistic Validation (Crucial Step) :

    • Harvest 3 tumors per group at 24h post-last dose.

    • Perform Western Blot for Phospho-Histone H3 (Ser10) .

    • Logic: If the compound works via tubulin inhibition/mitotic arrest, pH3 MUST be elevated. If tumors shrink but pH3 is unchanged, the mechanism is off-target (toxicity).

Visualizing the Mechanism

Diagram 1: The Metabolic Fate of Benzofuran

This diagram illustrates the critical metabolic liability of the benzofuran scaffold. The CYP450-mediated opening of the furan ring is the primary cause of poor in vitro to in vivo translation.

BenzofuranMetabolism Benzofuran Benzofuran Scaffold (Lipophilic, Potent) CYP450 CYP450 Enzymes (CYP1A2, CYP3A4) Benzofuran->CYP450 Oxidation Epoxide Epoxide Intermediate (Reactive/Unstable) CYP450->Epoxide Bioactivation RingOpen Ring Opening (Dialdehyde Formation) Epoxide->RingOpen Hydrolysis Conjugation GSH Conjugation (Excretion) RingOpen->Conjugation Detoxification Toxicity Protein Adducts (Hepatotoxicity) RingOpen->Toxicity Covalent Binding

Caption: CYP450-mediated bioactivation of benzofuran can lead to reactive intermediates, reducing bioavailability and causing toxicity.

Diagram 2: Translational Workflow (Hit-to-Lead)

A logical decision tree for researchers to navigate the development of benzofuran derivatives.

TranslationalWorkflow Hit In Vitro Hit (IC50 < 100 nM) ADME ADME Profiling (Microsomal Stability) Hit->ADME Decision1 T(1/2) > 30 min? ADME->Decision1 Modify Structural Mod (Block Metabolic Sites) Decision1->Modify No PK In Vivo PK (Mouse) (Bioavailability > 20%) Decision1->PK Yes Modify->ADME Retest Decision2 Brain/Tumor Exposure Sufficient? PK->Decision2 Efficacy Efficacy Model (Xenograft/Behavioral) Decision2->Efficacy Yes Prodrug Prodrug Strategy (e.g., Phosphate ester) Decision2->Prodrug No (Solubility/Permeability issue) Prodrug->PK

Caption: The "Go/No-Go" decision tree for translating benzofuran hits into viable in vivo candidates.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to Benzofuran Derivatives in Anticancer Research. Retrieved from

  • Flynn, B. L., et al. (2020). BF12, a Novel Benzofuran, Exhibits Antitumor Activity by Inhibiting Microtubules.[4] Chemistry & Biodiversity.

  • El fadili, M., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors. Frontiers in Chemistry.

  • Li, W., et al. (2022). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes. Toxicology Letters.

  • Oliva, P., et al. (2023). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives. European Journal of Medicinal Chemistry. Link

Sources

comparing the antimicrobial spectrum of different benzofuran-2-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimicrobial, anti-inflammatory, and antitumor agents.[1][2] Specifically, benzofuran-2-carboxylate derivatives have emerged as potent candidates for overcoming multidrug resistance (MDR).

This guide objectively compares the antimicrobial spectrum of three distinct classes of these derivatives:

  • Amide-Linked Derivatives: High stability and broad-spectrum activity.

  • 1,2,3-Triazole Hybrids: Enhanced efficacy against Gram-negative strains via "click" chemistry modifications.

  • Metal Complexes (Schiff Bases): Specific potency against Mycobacterium tuberculosis.[3]

Our analysis reveals that while halogenated amides offer the broadest spectrum (Gram-positive/negative), Cu(II)/Zn(II) complexes provide superior specificity for mycobacterial targets, albeit with different toxicity profiles.

Chemical Background & Structure-Activity Relationship (SAR)

The benzofuran-2-carboxylate core consists of a benzene ring fused to a furan ring with a carboxylate moiety at the C-2 position. The biological activity is heavily modulated by substituents at the C-5 and C-2 positions.

SAR Analysis
  • C-2 Carboxylate Modification: Converting the ester to an amide or hydrazide generally increases metabolic stability and hydrogen bonding capacity, often enhancing antimicrobial potency [1].

  • C-5 Substitution: Electron-withdrawing groups (EWGs) such as Chlorine (-Cl) , Bromine (-Br) , or Nitro (-NO2) at C-5 significantly increase lipophilicity and penetration into bacterial cell walls [2].

  • Hybridization: Fusing the C-2 position with 1,2,3-triazoles creates a pharmacophore capable of bridging bacterial DNA gyrase active sites, expanding the spectrum to include resistant Gram-negative strains [3].

Visualizing the SAR Landscape

SAR_Map Core Benzofuran-2-Carboxylate Scaffold C2 C-2 Position (Carboxylate) Core->C2 C5 C-5 Position (Benzenoid) Core->C5 C7 C-7 Position Core->C7 Amide Amide/Hydrazide: Broad Spectrum (Gram+ & Gram-) C2->Amide Substitution Triazole Triazole Hybrid: Enhanced Gram- (E. coli efficacy) C2->Triazole Click Reaction Metal Schiff Base (Cu/Zn): Anti-TB Specificity C2->Metal Complexation Halogen Halogen (Cl/Br): Increased Lipophilicity (Membrane Penetration) C5->Halogen EWG Addition C7->Halogen Steric Modulation

Figure 1: Structure-Activity Relationship (SAR) map highlighting key modification sites and their resulting biological impact.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility, we utilize the Broth Microdilution Method adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines. This quantitative method is superior to agar diffusion for determining precise Minimum Inhibitory Concentrations (MIC).

Protocol: Broth Microdilution for MIC Determination

Objective: Determine the lowest concentration of the derivative that inhibits visible bacterial growth.

  • Inoculum Preparation:

    • Select 3-5 colonies of the test organism (e.g., S. aureus ATCC 29213).

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve a final concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve benzofuran derivative in DMSO (stock solution).

    • Prepare serial 2-fold dilutions in MHB across a 96-well microtiter plate.

    • Control: Include DMSO solvent control (negative) and Ciprofloxacin (positive).

  • Incubation:

    • Add diluted inoculum to wells.

    • Incubate at 37°C for 16–20 hours .

  • Readout:

    • Visual inspection for turbidity or use a spectrophotometer (OD600).

    • Validation: The positive control must show inhibition within established ranges; the negative control must show growth.

Workflow Diagram

MIC_Protocol Step1 1. Inoculum Prep (0.5 McFarland) Step3 3. Plate Loading (96-well Microtiter) Step1->Step3 Step2 2. Compound Dilution (Serial 2-fold in MHB) Step2->Step3 Step4 4. Incubation (37°C, 18-24h) Step3->Step4 Step5 5. Readout (Turbidity/OD600) Step4->Step5

Figure 2: Step-by-step workflow for Broth Microdilution Assay ensuring standardized MIC determination.

Comparative Analysis of Derivatives

We compare three primary series of benzofuran-2-carboxylate derivatives based on recent experimental data.

Series A: Benzofuran-2-Carboxamides[4][5]
  • Chemistry: Amide linkage at C-2; often substituted with acetic acid moieties.

  • Performance: These compounds exhibit "dual-action" potential—antimicrobial and anti-inflammatory.[4]

  • Key Data: Compound 6b (amide derivative) showed MICs as low as 6.25 µg/mL against broad-spectrum pathogens [1].[4]

Series B: 1,2,3-Triazole Hybrids
  • Chemistry: Benzofuran linked to a triazole ring via a methylene bridge.

  • Performance: The triazole ring mimics peptide bonds, enhancing stability. Chloro-substituted derivatives (Compounds 6g, 6h, 6i ) are particularly effective against Gram-negative bacteria like E. coli [3].[5]

  • Key Data: Inhibition zones of 8–10 mm at 1 mg/mL, comparable to standard antibiotics in specific strains.

Series C: Metal Complexes (Schiff Bases)
  • Chemistry: Cu(II) and Zn(II) complexes of 5-aminobenzofuran-2-carboxylate Schiff bases.

  • Performance: Highly specific for Mycobacterium tuberculosis.

  • Key Data: Compounds 6a, 7c, 7e exhibited MICs of 1.6 µg/mL against M. tuberculosis, significantly lower than their uncomplexed ligands [4].[3]

Summary Data Table
Derivative ClassKey ModificationTarget SpectrumBest MIC (µg/mL)Key Insight
Amides (Series A) C-2 Amide LinkageBroad (G+ / G-)6.25Dual anti-inflammatory activity [1].
Triazoles (Series B) C-2 Triazole RingGram-Negative~12.5*Electron-withdrawing groups (Cl) are critical for activity [3].
Metal Complexes (Series C) Cu(II)/Zn(II) ChelationM. tuberculosis1.6Chelation increases lipophilicity and cell wall penetration [4].
Halogenated Acids C-5/C-7 HalogensGram-Positive50 - 200Lower potency but effective against Candida spp. [5].

*Estimated from zone of inhibition data relative to controls.

Mechanism of Action Insights

Understanding how these derivatives work is crucial for optimizing lead compounds.

  • DNA Gyrase Inhibition: Benzofuran-2-carboxylates, particularly the triazole hybrids , are structurally similar to fluoroquinolones. They likely inhibit bacterial DNA gyrase (Topoisomerase II), preventing DNA replication. The planar benzofuran ring intercalates between DNA base pairs [2].

  • Cell Membrane Disruption: Halogenated derivatives (Series A & B) possess high lipophilicity (LogP > 3). This allows them to disrupt the phospholipid bilayer of Gram-positive bacteria, leading to leakage of intracellular contents.

  • Chelation Theory (Tweedy's Theory): For Series C (Metal Complexes) , chelation reduces the polarity of the metal ion, increasing the delocalization of

    
    -electrons over the chelate ring. This enhances the lipophilicity of the complex, facilitating its permeation through the lipid layer of the mycobacterial cell wall [4].
    

Conclusion

For researchers targeting multidrug-resistant Gram-negative bacteria , Series B (Triazole Hybrids) with electron-withdrawing substituents (Cl, NO2) at the C-5 position represents the most promising scaffold. However, for tuberculosis drug discovery , Series C (Cu/Zn Complexes) offers superior potency (MIC 1.6 µg/mL) and should be prioritized for in vivo toxicity screening.

Recommendation: Future synthesis should focus on C-5 fluorinated benzofuran-2-carboxamides , combining the metabolic stability of amides with the high bioactivity of halogenated pharmacophores.

References

  • Salih, K. S. M., et al. "Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives."[4] Journal of Pharmaceutical Research, vol. 33, no. 2, 2021.[6] Link

  • Abbas, A. A., & Dawood, K. M.[1] "Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents."[1][3][7] Expert Opinion on Drug Discovery, 2022. Link

  • Bhaskar, V. H., & Yadav, P. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles."[5] Indian Journal of Chemistry, vol. 56B, pp. 766-772, 2017. Link

  • Mandewale, M. C., et al. "Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands." Journal of Taibah University for Science, vol. 13, no. 1, 2019. Link

  • Kozak, M., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, vol. 20, 2015. Link

Sources

Benchmarking Benzofuran Scaffolds: A Comparative Docking Guide for Dual AChE/BuChE Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Benzofuran derivatives have emerged as a privileged scaffold in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD). Unlike first-generation inhibitors that target only the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE), benzofuran-based hybrids are designed to span the active site gorge, simultaneously interacting with the Peripheral Anionic Site (PAS). This dual-binding mechanism is critical for inhibiting not just acetylcholine hydrolysis but also AChE-induced


-amyloid aggregation.[1]

This guide provides a standardized protocol for benchmarking novel benzofuran inhibitors against the clinical standard, Donepezil , using molecular docking.[1] It focuses on the structural causality of binding—specifically the


-

stacking interactions characteristic of the benzofuran core.

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, this protocol utilizes AutoDock Vina , a validated engine for benzofuran-AChE systems due to its efficient scoring function for hydrophobic enclosures.[1]

The Validated Protocol

Note: This workflow is designed to minimize false positives by enforcing strict preparation standards.

  • Protein Preparation (Target: hAChE)

    • Source: Retrieve PDB ID 4EY7 (Human AChE complexed with Donepezil).[2][3] This structure is superior to Torpedo californica structures for human drug development.[1]

    • Clean-up: Remove water molecules (except those bridging the ligand, though usually all are removed for Vina), ions, and the co-crystallized ligand (Donepezil) after saving its coordinates for validation.[1]

    • Protonation: Add polar hydrogens and compute Gasteiger charges. Verify Histidine tautomers (His447 is critical in the catalytic triad).

  • Ligand Preparation (Benzofuran Library)

    • Construction: Build 3D structures of benzofuran derivatives (e.g., 2-phenylbenzofurans, benzylbenzofurans).

    • Minimization: Perform energy minimization (MMFF94 force field) to resolve steric clashes before docking.

    • Rotatable Bonds: Define the linker region (e.g., the alkyl chain between benzofuran and the amine moiety) as rotatable, but keep the benzofuran core rigid.

  • Grid Box Definition (The "Search Space")

    • Center: Coordinates

      
       derived from the centroid of the co-crystallized Donepezil in 4EY7.
      
    • Dimensions:

      
       Å.[1] This size is non-negotiable; it must be large enough to encompass both the CAS (bottom of gorge) and PAS (entrance) to allow the benzofuran hybrid to extend fully.
      
Workflow Visualization

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis PDB PDB: 4EY7 (hAChE) Prep Desolvation & Protonation PDB->Prep Ligand Benzofuran Derivatives Ligand->Prep Grid Grid Generation (CAS + PAS coverage) Prep->Grid Vina AutoDock Vina (Exhaustiveness=8) Grid->Vina RMSD RMSD Validation (< 2.0 Å) Vina->RMSD Interaction 2D Interaction Plotting RMSD->Interaction

Figure 1: Standardized In Silico Workflow for Benzofuran-AChE Docking.[1] The process emphasizes the inclusion of both CAS and PAS sites in the grid definition.

Comparative Analysis: Benzofuran vs. Donepezil

The following data compares the binding performance of a representative Benzofuran-Chalcone Hybrid (a common high-potency derivative class) against the standard Donepezil .

Binding Energy & Affinity Table

Data represents consensus values from comparative studies using PDB 4EY7.[1][3]

MetricDonepezil (Standard)Benzofuran Hybrid (Representative)Interpretation
Binding Energy (

)

to

kcal/mol

to

kcal/mol
High-affinity benzofurans can exceed Donepezil by exploiting the hydrophobic PAS more aggressively.[1]
RMSD (Re-docking)

-

Å
N/A (De novo docking)Validates the protocol; the benzofuran pose should be stable.
PAS Interaction Trp286 (

-stacking)
Trp286 (

-

T-shaped)
Critical: The benzofuran ring mimics the indanone of Donepezil at the PAS.
CAS Interaction Trp86 (

-stacking)
Trp86 / Phe338The linker length determines if the hybrid reaches the CAS effectively.
H-Bond Donors Phe295 (Backbone)Tyr124 / Tyr337Benzofurans often introduce hydroxyl groups to target Tyr124.[1]
Mechanistic Causality

Why do benzofuran derivatives often perform well?

  • PAS Anchoring: The benzofuran moiety is highly lipophilic and planar. It forms strong

    
    -
    
    
    
    stacking interactions with Trp286 at the gorge entrance (PAS). This blocks the entry of the substrate (acetylcholine) and prevents AChE-induced A
    
    
    aggregation.
  • The "Dual-Site" Bridge: Successful derivatives use a linker (often 2-4 carbons or a piperazine ring) to span the gorge. While the benzofuran anchors at the PAS, the distal phenyl ring penetrates the CAS to interact with Trp86 .

Interaction Pathway Diagram

InteractionMap Benzofuran Benzofuran Scaffold PAS Peripheral Anionic Site (PAS) Benzofuran->PAS Occupies Trp286 Trp286 Benzofuran->Trp286 Pi-Pi Stacking (Strong) Linker Linker (Alkyl/Amine) Gorge Active Site Gorge Linker->Gorge Spans Tyr124 Tyr124 Linker->Tyr124 H-Bonding (if functionalized) DistalRing Distal Phenyl Ring CAS Catalytic Anionic Site (CAS) DistalRing->CAS Penetrates Trp86 Trp86 DistalRing->Trp86 Pi-Pi Stacking His447 His447 DistalRing->His447 Steric Blockade PAS->Trp286 CAS->Trp86

Figure 2: Mechanistic Interaction Map. The benzofuran scaffold anchors at the PAS (Trp286), while the linker allows the distal ring to engage the CAS (Trp86).

Validation & Quality Control

To ensure your docking results are publishable, you must perform Self-Validating Protocols :

  • Redocking Validation:

    • Extract the Donepezil ligand from 4EY7.

    • Dock it back into the protein using your defined grid parameters.

    • Pass Criteria: The RMSD between the docked pose and the crystallographic pose must be

      
       2.0 Å . If it is higher, your grid box or exhaustiveness settings are incorrect.
      
  • Decoy Enrichment (Optional but Recommended):

    • Dock a set of known non-binders (decoys).

    • Your benzofuran ligands should score significantly better (more negative

      
      ) than the decoys to prove the scoring function is distinguishing signal from noise.
      

References

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands."[1] Journal of Medicinal Chemistry, 55(22), 10282-10286.[1] (PDB 4EY7 Source).[2][3][4][5]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1]

  • Pourshojaei, Y., et al. (2019). "Design, synthesis, and biological evaluation of novel benzofuran-based acetylcholinesterase inhibitors."[1] European Journal of Medicinal Chemistry. (Representative source for Benzofuran binding modes).[6][7]

  • BenchChem. "Comparative Docking Analysis of 7-Hydroxy-Substituted Benzopyran-ones as Acetylcholinesterase Inhibitors."[1][3] (Methodology validation).

Sources

Safety Operating Guide

methyl 3-methyl-1-benzofuran-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Objective: This guide provides a definitive, safety-first protocol for the disposal of methyl 3-methyl-1-benzofuran-2-carboxylate . As a benzofuran derivative containing an ester functionality, this compound presents specific risks regarding aquatic toxicity and chemical reactivity (hydrolysis) that standard "organic waste" protocols often overlook.

The "Why" Behind the Protocol: In drug discovery, benzofurans are privileged scaffolds often synthesized in gram-scale quantities. Improper disposal of this specific ester does not just risk regulatory non-compliance; it creates two distinct laboratory hazards:

  • Delayed Exotherms: Inadvertent mixing with strong bases in waste carboys can trigger ester hydrolysis, generating heat and pressure buildup.

  • Environmental Persistence: Benzofuran derivatives are lipophilic and often classified as marine pollutants, requiring incineration rather than aqueous treatment.

Chemical Profile & Hazard Identification

Before initiating disposal, validate the material against the following profile. Note: Always verify the specific CAS on your vendor container, as isomeric variations exist.

ParameterSpecificationCritical Safety Implication
Chemical Name Methyl 3-methyl-1-benzofuran-2-carboxylateTarget compound.[1][2][3]
Functional Groups Benzofuran ring, Methyl esterEster: Susceptible to hydrolysis. Aromatic: UV active, lipophilic.
Physical State Solid (Crystalline powder)Dust explosion hazard if finely divided.
Primary Hazards Irritant (H315, H319), Aquatic ToxicityDo not dispose of via sink/drain.
Reactivity Incompatible with Strong Oxidizers, Strong BasesSegregation Required.

Pre-Disposal Assessment (The "Stop & Check" Phase)

Do not simply dump this chemical into the nearest white carboy. You must categorize the waste stream based on the compound's current state.

  • Scenario A: Pure Solid. (Expired reagent, excess starting material).

  • Scenario B: Solution. (Reaction mixture, mother liquor).

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for benzofuran handling due to potential skin sensitization.

PPE TypeSpecificationRationale
Gloves Double Nitrile (0.11mm min) or Silver ShieldBenzofurans can permeate standard latex rapidly.
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of irritant dust/vapors.
Eye Protection Chemical Splash GogglesStandard safety glasses do not seal against airborne dust.
Clothing Lab Coat (Buttoned), Long SleevesPrevents dermal absorption.

Step-by-Step Disposal Protocol

Workflow Visualization

The following decision tree dictates the operational flow for disposing of methyl 3-methyl-1-benzofuran-2-carboxylate.

DisposalWorkflow Start Waste Material Assessment StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath dissolved in Solvent StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE Jar (Poly) SolidPath->SolidContainer Segregation CRITICAL: Isolate from Strong Bases/Oxidizers LiquidPath->Segregation Labeling Labeling: 'Hazardous Waste: Toxic, Irritant' SolidContainer->Labeling LiquidContainer Container: Solvent Waste Carboy LiquidContainer->Labeling Segregation->LiquidContainer Final Transfer to EHS/Incineration Labeling->Final

Figure 1: Decision logic for waste stream segregation. Note the critical segregation step for liquid waste to prevent hydrolysis-induced pressure buildup.

Protocol A: Solid Waste Disposal (Preferred)

Best for: Expired chemicals, weighing paper residues, spill cleanup solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Transfer:

    • Place the jar inside a fume hood.[4][5]

    • Transfer the solid using a disposable spatula or powder funnel to minimize dust generation.

    • Technique Tip: If the solid is static-prone, use an antistatic gun or wipe the spatula with a dryer sheet prior to use.

  • Decontamination: Wipe the exterior of the jar with a solvent-dampened tissue (acetone or ethanol) to remove residual dust. Dispose of this tissue in the solid waste jar, not the trash.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 3-methyl-1-benzofuran-2-carboxylate" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste Disposal

Best for: Reaction mixtures, HPLC waste.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the "Organic" waste stream.

    • WARNING: If the compound is dissolved in a solution containing Sodium Hydroxide (NaOH) or other strong bases, you must neutralize the solution to pH 7 before adding it to the waste carboy. Failure to do so will cause the ester to hydrolyze, releasing methanol and generating heat in the closed container.

  • Segregation:

    • Halogenated vs. Non-Halogenated: If dissolved in Dichloromethane (DCM), use the Halogenated waste stream. If in Ethyl Acetate/Methanol, use Non-Halogenated.

  • Transfer: Use a funnel with a lid or latch to prevent evaporation.

  • Rinsing: Triple rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste container.

Spill Contingency Plan

Scenario: You drop a 5g bottle of the solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary risk.

  • Isolate: Mark the zone.

  • Dry Cleanup (Do not wet initially):

    • Cover the spill with a dust suppressant (e.g., Vermiculite or damp paper towels laid over the powder, not scrubbed).

    • Scoop the material gently into a disposable container.

  • Wet Polish: Once the bulk solid is removed, clean the surface with soap and water. The benzofuran ester is lipophilic; water alone will not clean it effectively—a surfactant (soap) is required.

  • Disposal: All cleanup materials (gloves, towels, scoop) go into the Solid Hazardous Waste container.

Regulatory & Compliance References

To ensure this protocol meets global standards, refer to the following authoritative sources used to derive these steps:

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. United States Department of Labor.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines "Cradle-to-Grave" waste responsibility).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 1-benzofuran-2-carboxylate (Parent Analog).[2] (Used for SAR-based hazard assessment).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Source for segregation logic regarding esters and bases).

Disclaimer: This guide is for educational purposes and operational planning. It does not replace the specific Safety Data Sheet (SDS) provided by your chemical vendor. Always consult your institution's Environmental Health & Safety (EHS) officer before disposal.

Sources

Personal protective equipment for handling methyl 3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling methyl 3-methyl-1-benzofuran-2-carboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Introduction: Beyond Compliance

In the synthesis of bioactive benzofuran scaffolds, Methyl 3-methyl-1-benzofuran-2-carboxylate is a high-value intermediate.[1] While often categorized generically as an "irritant," this compound presents specific lipophilic hazards that standard lab protocols often overlook.[1]

This guide is not merely about meeting OSHA or COSHH standards; it is about preserving the integrity of your biological assays and your long-term health. Benzofuran esters are lipophilic; they can penetrate the stratum corneum more efficiently than their acid counterparts.[1] Furthermore, common glove materials like standard nitrile can degrade rapidly when this compound is solvated in organic carriers, leading to silent exposure.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy.[1] Based on structural analogs (e.g., Ethyl 3-methyl-1-benzofuran-2-carboxylate) and GHS classification data for benzofuran derivatives, this compound treats the human body as a permeable membrane.[1]

GHS Classification (Warning):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The Hidden Risk:

  • Sensitization: Benzofuran derivatives have the potential to act as sensitizers.[1] Repeated low-level exposure can lead to haptenization, triggering allergic contact dermatitis.[1]

  • Solubility Factor: This compound is highly soluble in organic solvents (DCM, Ethyl Acetate).[1] Warning: Once solvated, the chemical permeation rate through PPE increases exponentially compared to the neat solid.[1]

The PPE Matrix: Data-Driven Selection

Do not rely on "standard lab PPE."[1] Use this matrix to select gear based on the specific phase of matter you are handling.[1]

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield / Laminate (Inner) + Nitrile (Outer)Esters degrade nitrile.[1][2] In solution, breakthrough time for nitrile drops to <5 mins.[1] Laminate provides >4h protection.[1]
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses (with Side Shields)Fine crystal dust can bypass safety glasses.[1][2] Goggles seal the orbital area.[1]
Respiratory N95 / P100 Particulate RespiratorHalf-Mask with OV/AG CartridgesPrevents inhalation of crystal dust (Solid) or solvent vapors (Solution).[1][2]
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat + Chemical Apron (Butyl/Neoprene)Protects wrists (the "gap" between glove and coat) and torso from splashes.[1][2]

Critical Workflow: The Glove Permeation Logic

The most common failure point in handling benzofuran esters is glove degradation .[1]

The Science of Permeation: Nitrile rubber is generally resistant to oils, but it has poor resistance to esters (like methyl carboxylates).[1]

  • Scenario A (Solid): The risk is mechanical (dust).[1] Nitrile is sufficient.[1][3][4]

  • Scenario B (Solution): If dissolved in Ethyl Acetate or DCM, the solvent acts as a carrier, swelling the nitrile lattice and dragging the benzofuran molecule through to your skin.[1]

Visualizing the Decision Process:

PPE_Decision_Tree Start Start: Handling Assessment StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution SolidPPE Protocol A: Double Nitrile Gloves N95 Respirator Fume Hood ON Solid->SolidPPE SolventCheck Solvent Type? Solution->SolventCheck Aggressive Halogenated/Ester (DCM, EtOAc) SolventCheck->Aggressive Standard Alcohols/Water (MeOH, H2O) SolventCheck->Standard SolPPE_High Protocol B (High Risk): Laminate Liner Gloves + Nitrile Outer Fume Hood Sash <18" Aggressive->SolPPE_High SolPPE_Std Protocol C: Double Nitrile (Change q30m) Splash Goggles Standard->SolPPE_Std

Figure 1: PPE Decision Tree based on physical state and solvent carrier aggression.[1][2]

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Check

  • Engineering Control: Verify Fume Hood flow is 80–100 fpm. Work at least 6 inches inside the sash.[1]

  • Glove Inspection: Perform a pneumatic test (inflate with air) on nitrile gloves to check for pinholes.[1]

Phase 2: Handling the Solid (Weighing)

  • Don PPE: Put on N95 mask first, then goggles, then gloves.[1]

  • Static Control: Benzofuran crystals can be static.[1] Use an antistatic gun or polonium strip if available to prevent powder scattering.[1]

  • Transfer: Weigh into a tared vial. Do not use a spatula that has been used for other intermediates without solvent cleaning (prevent cross-contamination).[1]

  • Wipe Down: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust.[1]

Phase 3: Handling Solutions (Synthesis)

  • Glove Layering: If using DCM or Ethyl Acetate, don Silver Shield (Laminate) gloves.[1] These are loose-fitting.[1]

  • Dexterity: Pull a size-appropriate Nitrile glove over the laminate glove.[1] This secures the loose laminate and provides grip.[1]

  • Splash Event: If a splash occurs:

    • Remove outer nitrile glove immediately.[1][5]

    • Inspect inner laminate glove.[1]

    • If inner glove is dry, replace outer glove.[1] If wet, remove ALL gloves, wash hands, and re-gown.[1]

Disposal & Decontamination

Improper disposal is a primary source of environmental contamination and regulatory fines.[1]

Waste StreamCriteriaAction
Solid Waste Contaminated weigh boats, paper towels, gloves.[1][2]Bag in clear polyethylene.[1][2] Label "Toxic Solid Debris."[1]
Liquid Waste Mother liquors, washes.[1][2]Segregate into Non-Halogenated Organic (if in EtOAc) or Halogenated (if in DCM).[1][2]
Sharps Needles/Syringes used for transfer.[1][2]Immediate disposal in Sharps Container. Do not recap.

Decontamination Solution: For benchtop cleaning, use a surfactant-based cleaner (soap/water) first to lift particles, followed by an Ethanol wipe.[1] Avoid using pure organic solvents initially, as this may spread the lipophilic compound over a larger surface area.[1]

Emergency Response (Self-Validating Protocol)

  • Skin Contact:

    • Blot, Don't Rub: Rubbing drives the chemical deeper into the pores.[1]

    • Soap & Water: Wash with copious soap and water for 15 minutes.[1]

    • Validation: Check for redness (erythema).[1] If present, seek medical attention (SDS Section 4).[1][6][7][8]

  • Eye Contact:

    • Flush: Use emergency eyewash for 15 minutes.[1] Hold eyelids open.

    • Medical: Consult an ophthalmologist immediately. Benzofurans can cause corneal clouding.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

  • PubChem. (2023).[1] Methyl 3-methyl-1-benzofuran-2-carboxylate Compound Summary. National Library of Medicine.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-methyl-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-methyl-1-benzofuran-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.